2-Nonylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQPOLDUKLAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073125 | |
| Record name | 2-Nonylphenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |
| Record name | Phenol, nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1422 | |
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Boiling Point |
293-297 °C | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.950 at 20 °C/4 °C | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
7.59 (Air = 1) | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |
| Record name | Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |
CAS No. |
136-83-4, 25154-52-3 | |
| Record name | 2-Nonylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nonylphenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-nonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -10 °C (sets to glass below this temperature) | |
| Record name | NONYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of 2-Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-nonylphenol, a significant industrial chemical and a precursor to various surfactants and additives. The primary focus is on the prevalent industrial method, the Friedel-Crafts alkylation of phenol with nonene, delving into its reaction mechanism, catalytic variations, and the resulting complex isomerism. This document also explores emerging greener synthesis alternatives, detailed experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this chemical's synthesis.
Introduction: The Significance and Challenge of Nonylphenol Synthesis
Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] They are high-production-volume chemicals used extensively as intermediates in the manufacturing of non-ionic surfactants, namely nonylphenol ethoxylates, which find applications in detergents, emulsifiers, and lubricating oil additives.[1] The industrial synthesis of nonylphenol predominantly involves the acid-catalyzed alkylation of phenol with a mixture of nonene isomers.[1] This process, while economically viable, presents significant scientific challenges, including the formation of a complex mixture of structural isomers and environmental and health concerns due to the endocrine-disrupting properties of these compounds.[1][2] A thorough understanding of the synthesis pathways and reaction mechanisms is paramount for controlling the isomeric composition, optimizing production processes, and developing more environmentally benign alternatives.
The Dominant Industrial Pathway: Friedel-Crafts Alkylation of Phenol with Nonene
The cornerstone of industrial nonylphenol production is the Friedel-Crafts alkylation of phenol with nonene, a classic example of electrophilic aromatic substitution.[3] The reaction is typically catalyzed by strong acids, which facilitate the formation of a nonyl carbocation that subsequently attacks the electron-rich phenol ring.[4]
The Core Reaction Mechanism: An Electrophilic Aromatic Substitution
The synthesis of nonylphenol from phenol and nonene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: The acid catalyst protonates the double bond of a nonene isomer, leading to the formation of a secondary or tertiary nonyl carbocation. The stability of the carbocation influences the branching of the alkyl chain in the final product.[4]
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbocation. The hydroxyl group of phenol is a strong activating group, directing the substitution primarily to the ortho and para positions.[3]
-
Deprotonation and Catalyst Regeneration: A base (often the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and regenerating the acid catalyst.[4]
Caption: Friedel-Crafts alkylation of phenol with nonene.
The Role of Catalysts: Steering the Reaction
The choice of catalyst is critical in the Friedel-Crafts alkylation of phenol, influencing the reaction rate, selectivity, and overall efficiency. A variety of acid catalysts are employed in industrial and laboratory settings.
-
Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but suffer from drawbacks such as corrosivity, difficulty in separation from the product mixture, and the generation of hazardous waste.[5]
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid are also used. However, they share similar disadvantages with Lewis acids concerning corrosion and waste generation.
-
Solid Acid Catalysts: To overcome the limitations of homogeneous catalysts, solid acid catalysts have gained prominence. These include:
-
Zeolites: Microporous aluminosilicate minerals with well-defined pore structures and strong acid sites. They offer shape selectivity, which can influence the isomer distribution of the nonylphenol product.
-
Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst) are widely used as they are easily separable and can be regenerated.[6]
-
Acid-Activated Clays: Montmorillonite and other clays treated with acid can also serve as effective and low-cost catalysts.[7]
-
| Catalyst Type | Advantages | Disadvantages |
| Lewis Acids (e.g., AlCl₃) | High activity | Corrosive, difficult to separate, waste generation |
| Brønsted Acids (e.g., H₂SO₄) | Readily available | Corrosive, environmental concerns |
| Zeolites | Shape selectivity, reusable | Can be prone to deactivation |
| Ion-Exchange Resins | Easily separable, reusable | Lower thermal stability than zeolites |
| Acid-Activated Clays | Low cost | Lower activity and selectivity |
The Challenge of Isomerism
A significant complexity in nonylphenol synthesis is the formation of a vast number of isomers. This arises from two main factors:
-
Nonene Isomer Mixture: The starting material, nonene, is typically a complex mixture of branched-chain isomers produced from the trimerization of propene.[1]
-
Regioselectivity of Alkylation: The alkylation of phenol can occur at the ortho (2-position) or para (4-position) positions relative to the hydroxyl group.
The resulting commercial nonylphenol is a complex mixture of potentially hundreds of isomers, with the para-substituted isomers generally being the major components.[1] The specific isomer distribution has significant implications for the material's physical properties and, importantly, its biological activity, as the endocrine-disrupting effects can vary between isomers.[1]
Greener Synthesis Pathways: The Rise of Ionic Liquids
In response to the environmental and safety concerns associated with traditional acid catalysts, research has focused on developing greener synthesis routes for nonylphenol. The use of ionic liquids (ILs) as catalysts and solvents has emerged as a promising alternative.[8][9]
Ionic Liquids as Catalysts
Ionic liquids are salts with melting points below 100°C, and they possess unique properties such as negligible vapor pressure, high thermal stability, and tunable acidity.[8] For phenol alkylation, both acidic and alkaline ionic liquids have been investigated.
A patented method describes the use of an alkaline ionic liquid to catalyze the reaction of phenol and nonene.[10] This approach offers several advantages, including:
-
Environmental Benefits: Reduced corrosion and easier separation of the catalyst from the product.[10]
-
Milder Reaction Conditions: The reaction can be carried out at lower temperatures compared to traditional methods.[10]
-
High Conversion and Selectivity: The process can achieve high conversion of nonene and good selectivity for nonylphenol.[10]
Reaction Mechanism with Alkaline Ionic Liquids
While the detailed mechanism is a subject of ongoing research, the catalysis by alkaline ionic liquids likely proceeds through a different pathway than the traditional acid-catalyzed route. It is hypothesized that the alkaline ionic liquid may facilitate the deprotonation of phenol to form a phenoxide ion, which is a more potent nucleophile. The nonene may be activated through interaction with the cationic component of the ionic liquid.
Caption: Proposed mechanism for alkaline ionic liquid-catalyzed synthesis of nonylphenol.
Experimental Protocols
This section provides a general laboratory-scale protocol for the synthesis of this compound via Friedel-Crafts alkylation using a solid acid catalyst, followed by a procedure utilizing an alkaline ionic liquid.
Protocol 1: Synthesis of this compound using an Acidic Ion-Exchange Resin
Materials:
-
Phenol (freshly distilled)
-
Nonene (isomer mixture)
-
Amberlyst-15 (or similar acidic ion-exchange resin), pre-dried
-
Toluene (anhydrous)
-
Sodium hydroxide solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, place the acidic ion-exchange resin (e.g., 10% by weight of phenol). Add anhydrous toluene and freshly distilled phenol.
-
Addition of Nonene: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with vigorous stirring. Add the nonene dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Wash the resin with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove unreacted phenol), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: Purify the crude nonylphenol by vacuum distillation to separate the ortho and para isomers and remove any high-boiling impurities.
Protocol 2: Synthesis of Nonylphenol using an Alkaline Ionic Liquid
Materials:
-
Phenol
-
Nonene
-
Alkaline ionic liquid (e.g., a basic imidazolium or pyridinium salt)
-
Three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In the three-neck flask, add phenol and the alkaline ionic liquid catalyst.[10]
-
Heating and Addition: Stir and heat the mixture to 70-100°C. Add nonene dropwise over 2-6 hours.[10]
-
Reaction: After the addition is complete, continue stirring at a constant temperature for another 1-3 hours.[10]
-
Separation: Cool the reaction mixture to below room temperature. The alkaline ionic liquid will solidify, allowing for the separation of the liquid product.[10]
-
Purification: The crude nonylphenol mixture can be further purified by first removing excess phenol and then by rectification.[10]
Health and Safety Considerations
The synthesis of nonylphenol involves the handling of hazardous materials, and strict safety protocols must be followed.
-
Phenol: Highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nonene: Flammable liquid and vapor. May cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.
-
Acid Catalysts (e.g., H₂SO₄, AlCl₃): Highly corrosive and can cause severe burns. Handle with extreme care using appropriate PPE.
-
Nonylphenol: Suspected of damaging fertility or the unborn child and is very toxic to aquatic life.[2] Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.
Conclusion
The synthesis of this compound, primarily through the acid-catalyzed Friedel-Crafts alkylation of phenol with nonene, is a well-established industrial process. However, it is accompanied by challenges related to isomer control and environmental impact. This technical guide has provided a detailed examination of the underlying reaction mechanisms, the critical role of catalysts, and the complexities of isomer formation. The exploration of greener synthesis pathways, particularly those employing ionic liquids, highlights the ongoing efforts to develop more sustainable chemical processes. The provided experimental protocols offer a practical foundation for laboratory-scale synthesis. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of these synthetic pathways is crucial for innovation, process optimization, and the development of safer and more effective chemical products.
References
-
Million Marker. (n.d.). What Is Nonylphenol & Is It Safe? Retrieved from [Link]
-
GOV.UK. (1999). Nonylphenol Risk Reduction Strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]
-
(2007). Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]
-
(2011). Revealing the catalytic mechanism of an ionic liquid with an isotope exchange method. Semantic Scholar. Retrieved from [Link]
- Changzhou University. (2020). Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid. Google Patents.
-
(2017). Chemical synthesis of nonylphenol. ResearchGate. Retrieved from [Link]
-
(2011). Alkylation of Phenol with Cyclohexanol Catalyzed by Acidic Ionic Liquid. Scientific.Net. Retrieved from [Link]
-
Maine.gov. (2010). Nonylphenol and Nonylphenol Ethoxylates. Retrieved from [Link]
-
(2021). Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkylation of Phenol. ResearchGate. Retrieved from [Link]
-
(2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
(2024). What Is the Mechanism of Phenol Alkylation?. Exporter China. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
- (2008). Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether. Google Patents.
-
Mudring, A.-V. (n.d.). Ionic Liquids and Green Chemistry. Retrieved from [Link]
- (2012). Method for producing nonyl phenol. Google Patents.
-
(2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. ScienceDirect. Retrieved from [Link]
-
(2018). Ionic liquids: A green solvent for organic synthesis. Curr Trends Pharm Pharm Chem. Retrieved from [Link]
-
(2012). Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. PMC. Retrieved from [Link]
-
(2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. Retrieved from [Link]
-
(2014). Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums. Retrieved from [Link]
-
(2018). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. MDPI. Retrieved from [Link]
-
(2024). Ionic Liquids as Green Solvents: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
(2021). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. PMC. Retrieved from [Link]
-
(2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis. Retrieved from [Link]
-
(2021). Nano-Synthesis of Solid Acid Catalysts from Waste-Iron-Filling for Biodiesel Production Using High Free Fatty Acid Waste Cooking Oil. Advanced BioFuels USA. Retrieved from [Link]
-
(2022). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. Retrieved from [Link]
-
(2021). Efficient Removal of Nonylphenol Isomers from Water by Use of Organo-Hydrotalcites. PMC. Retrieved from [Link]
-
(2021). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI. Retrieved from [Link]
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. millionmarker.com [millionmarker.com]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. mt.com [mt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
Introduction: Deconstructing the Complexity of Nonylphenols
An In-depth Technical Guide to the Physicochemical Properties of 2-Nonylphenol Isomers
Nonylphenols (NPs) are a group of organic compounds classified as alkylphenols, characterized by a phenol ring substituted with a nine-carbon alkyl chain (nonyl group).[1] They are not a single entity but a complex family of isomers. The industrial production of nonylphenols, primarily through the acid-catalyzed alkylation of phenol with nonene (a trimer of propylene), results in a highly complex mixture of isomers.[2] This mixture is dominated by para-substituted isomers (4-nonylphenol), with the nonyl group attached to the fourth carbon of the phenol ring relative to the hydroxyl group, but also contains smaller amounts of ortho-substituted isomers (this compound).[2][3]
The true complexity arises from the nonyl side chain itself, which is rarely a simple linear chain. Instead, it consists of numerous branched structures. Theoretically, there are 211 constitutional isomers of nonylphenol, a number that expands to 550 when considering stereoisomers (enantiomers).[1] This isomeric complexity is not merely an academic curiosity; the specific structure of the alkyl chain profoundly influences the compound's physicochemical properties, environmental fate, biodegradability, and, critically, its biological activity, including its potential as an endocrine disruptor.[4][5][6] This guide will focus specifically on the this compound isomers, providing a detailed examination of their properties and the analytical methodologies required for their characterization.
Core Physicochemical Properties
While data for individual this compound isomers is scarce, the properties of the general nonylphenol technical mixture provide a foundational baseline. It is crucial to recognize that these values represent an average of the complex isomeric blend. The mixture typically appears as a thick, pale yellow liquid with a distinct phenolic odor.[1][7]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₅H₂₄O | [8] |
| Molecular Weight | 220.35 g/mol | [7][8] |
| Appearance | Thick, yellowish liquid | [1][7] |
| Melting Point | -8 to 2 °C (Range for mixture) | [1] |
| Boiling Point | 293 to 304 °C (Range for mixture) | [1][8] |
| Density | ~0.953 g/mL at 20 °C | [1][9] |
| Vapor Pressure | 1.33 Pa at 20 °C | [8] |
| Water Solubility | Moderately soluble to insoluble; ~4.9-6 mg/L at 25 °C | [1][8] |
| Solubility in Organics | Soluble in alcohol, acetonitrile, methanol | [1][8] |
| Acidity (pKa) | ~10.7 (Weak acid) | [8][9] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.8 to 4.8 | [9] |
The high Log Kₒw value indicates that nonylphenols are lipophilic, meaning they have a strong tendency to partition from water into fatty tissues and organic matter. This property is central to their bioaccumulation potential in aquatic organisms and their persistence in environmental compartments like soil and sediment.[9]
The Critical Role of Isomeric Structure
Treating nonylphenol as a single compound is a significant oversimplification that can lead to inaccurate risk assessments.[5] The specific arrangement of the atoms in an isomer dictates its physical shape and electron distribution, which in turn governs its interactions with biological systems and its environmental behavior.
Positional Isomerism: this compound vs. 4-Nonylphenol
The primary distinction lies in the attachment point of the nonyl group to the phenol ring.
-
This compound (ortho-NP): The nonyl group is adjacent to the hydroxyl (-OH) group. This proximity introduces steric hindrance, which can influence the acidity of the phenolic proton and the molecule's ability to participate in hydrogen bonding. It may also affect how the molecule docks with biological receptors.
-
4-Nonylphenol (para-NP): The nonyl group is opposite the hydroxyl group. This is the predominant form in technical mixtures.[3] The separation between the two functional groups results in less intramolecular steric strain compared to the ortho isomer.
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aloki.hu [aloki.hu]
- 4. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Analysis of 2-Nonylphenol: Navigating Isomeric Complexity
Introduction to 2-Nonylphenol and its Analytical Challenges
Nonylphenols are a group of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1] They are precursors to non-ionic surfactants like nonylphenol ethoxylates, which have been widely used in detergents, paints, and plastics.[1] The industrial synthesis of nonylphenol typically involves the alkylation of phenol with a mixture of nonenes, resulting in a complex combination of isomers where the nonyl group can be linear or branched and attached at different positions on the phenol ring.[1] While the para-substituted isomer (4-nonylphenol) is the most common, ortho-substituted isomers like this compound are also present in these technical mixtures.[2]
The structural diversity of nonylphenol isomers presents a significant analytical challenge. Each isomer can exhibit unique chemical, physical, and biological properties. Therefore, the ability to distinguish between these isomers is crucial for accurate risk assessment and quality control. This guide focuses specifically on the spectroscopic characterization of this compound, providing a predictive framework to aid in its identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can deduce connectivity and stereochemistry.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the nonyl side chain. The substitution at the ortho position will result in a more complex splitting pattern for the aromatic protons compared to the more symmetric para-isomer.
Expected Chemical Shifts and Splitting Patterns:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | The chemical shift is concentration and solvent dependent and the peak may be broad due to hydrogen bonding. |
| Aromatic CH | 6.7 - 7.2 | Multiplets | The four protons on the benzene ring will be inequivalent and will show complex splitting patterns (doublet, triplet, doublet of doublets). |
| Aliphatic CH₂ (benzylic) | 2.5 - 2.7 | Triplet | This signal corresponds to the CH₂ group directly attached to the aromatic ring. It will be split by the adjacent CH₂ group. |
| Aliphatic (CH₂)n | 1.2 - 1.6 | Multiplet (broad) | The methylene groups in the middle of the nonyl chain will overlap to form a broad multiplet. |
| Aliphatic CH₃ | 0.8 - 0.9 | Triplet | The terminal methyl group of the nonyl chain will appear as a triplet, split by the adjacent CH₂ group. |
For comparison, a reported ¹H NMR spectrum of 4-nonylphenol in CDCl₃ shows aromatic protons as two multiplets in the range of 6.66-7.06 ppm, a phenolic proton as a singlet at 4.52 ppm, a benzylic multiplet around 2.40-2.57 ppm, a broad multiplet for the other aliphatic protons between 1.12-1.54 ppm, and a terminal methyl triplet at 0.85 ppm.[3] The key difference for this compound will be the more distinct and complex signals for the four aromatic protons due to the loss of symmetry.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chain.
Expected Chemical Shifts:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C-OH (aromatic) | 152 - 156 | The carbon atom bearing the hydroxyl group will be significantly deshielded. |
| C-Alkyl (aromatic) | 130 - 135 | The carbon atom bearing the nonyl group. |
| CH (aromatic) | 115 - 130 | Four distinct signals are expected for the aromatic CH carbons. |
| CH₂ (benzylic) | 30 - 35 | The benzylic carbon of the nonyl chain. |
| (CH₂)n (aliphatic) | 22 - 32 | Multiple signals for the methylene carbons of the nonyl chain. |
| CH₃ (aliphatic) | ~14 | The terminal methyl carbon of the nonyl chain. |
As a reference, the ¹³C NMR spectrum of 4-nonylphenol shows signals at approximately 153.4 ppm (C-OH), 135.3 ppm (C-Alkyl), 129.5 ppm and 115.0 ppm (aromatic CH), and a series of aliphatic signals between 14.1 and 35.1 ppm.[4] For this compound, we would expect a greater number of distinct aromatic signals due to the lower symmetry. Data for 2-ethylphenol shows aromatic carbon signals at various positions, indicating the sensitivity of chemical shifts to the ortho-substitution pattern.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters for ¹H NMR include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Typical acquisition parameters for ¹³C NMR include a 45-90 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups.
Expected Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Typically appears as a series of small peaks just above 3000 cm⁻¹. |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the nonyl chain. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | A series of bands characteristic of the benzene ring. |
| C-O stretch (phenol) | 1200 - 1260 | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |
| C-H out-of-plane bend (aromatic) | 730 - 770 | Strong | This band is characteristic of ortho-disubstituted benzene rings.[2] |
The NIST Chemistry WebBook provides an IR spectrum for "nonylphenol" (isomer not specified), which shows a broad O-H stretch around 3300-3400 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and aromatic C=C stretches in the 1500-1600 cm⁻¹ region.[6] The key diagnostic feature for this compound would be the strong out-of-plane bending band in the 730-770 cm⁻¹ region, which is indicative of 1,2-disubstitution on the benzene ring.[2]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a common and convenient method for liquid samples.
-
Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.
-
Ensure the crystal is fully covered by the sample.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the major absorption bands and correlate them with the functional groups present in this compound using correlation tables.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₅H₂₄O), which is approximately 220.35 g/mol .[7] The intensity of the molecular ion may be weak to moderate.
-
Benzylic Cleavage: The most favorable fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). For a linear nonyl chain, this would result in the loss of a C₈H₁₇ radical, leading to a prominent ion at m/z 107. This fragment corresponds to the hydroxytropylium ion or a related stable species.
-
Other Fragmentations: Cleavage at other points along the alkyl chain can also occur, leading to a series of fragment ions separated by 14 mass units (CH₂). A McLafferty rearrangement is also possible if the alkyl chain is long enough and has a gamma-hydrogen, which would lead to the elimination of an alkene and the formation of an ion at m/z 108.
-
Phenolic Fragments: Other common fragments from the phenol moiety include ions at m/z 94 (phenol radical cation) and m/z 77 (phenyl cation).
The mass spectra of branched p-nonylphenol isomers are often characterized by base peaks at m/z 121, 135, 149, or 163, depending on the branching pattern of the nonyl chain.[7] For this compound with a linear alkyl chain, the base peak is more likely to be m/z 107 due to the favorable benzylic cleavage.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into a GC-MS system.
-
Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation from any impurities or other isomers. A typical program might start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 250-280 °C at a rate of 10-20 °C/min.
-
Mass Spectrometry (MS): The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range scanned is usually from m/z 40 to 400.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach and a thorough understanding of the principles of spectral interpretation. Due to the prevalence of isomeric mixtures in commercial nonylphenol, isolating and characterizing the pure 2-isomer is a non-trivial task. This guide provides a comprehensive predictive framework for the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data of this compound. By combining the predicted data with the detailed experimental protocols provided, researchers and scientists will be better equipped to identify and characterize this compound, contributing to a more accurate understanding of its properties and behavior.
References
- Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. (1999). Water Quality Research Journal, 34(1), 3-36. IWA Publishing.
- National Institute of Standards and Technology. (n.d.). Nonylphenol. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C25154523&Mask=200
- Lu, Y., & Gan, J. (2014). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(8), 1801-1807.
- Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass spectral characterization of p-nonylphenol isomers using high-resolution capillary GC-MS.
- Tsuji, M., & Bando, Y. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
- Rudel, R. A., Melly, S. J., Geno, P. W., Sun, G., & Brody, J. G. (1998). Identification of alkylphenols and other estrogenic phenolic compounds in wastewater, septage, and groundwater on Cape Cod, Massachusetts. Environmental Science & Technology, 32(7), 861-869.
- Kim, M., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 325.
- Sigma-Aldrich. (n.d.). Nonylphenol, technical grade, mixture of ring and chain isomers. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/290858
- Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry.
- Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Catalysis Science & Technology, 12(1), 223-231.
- PubChem. (n.d.). Nonylphenol. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67296
- SpectraBase. (n.d.). 2-Ethylphenol. Wiley-VCH GmbH. Retrieved from https://spectrabase.com/spectrum/EZhlECVcXlf
- Goclik, L., Walschus, H., Bordet, A., & Leitner, W. (2022). Figure S18: 13C NMR of 4´-nonylphenol. In Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines.
- Agilent Technologies. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Retrieved from https://www.agilent.com/cs/library/posters/public/posters-nonyl-phenol-textile-6470-lcms-5991-8197en-agilent.pdf
- Wikipedia. (n.d.). Nonylphenol. Retrieved from https://en.wikipedia.org/wiki/Nonylphenol
- British Columbia Ministry of Environment and Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from https://www2.gov.bc.
- National Institute of Standards and Technology. (n.d.). Nonylphenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C25154523&Type=IR-SPEC&Index=1#IR-SPEC
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Nonylphenol [webbook.nist.gov]
- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Toxicogenomics of 2-Nonylphenol Exposure in Aquatic Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonylphenol (2-NP), a member of the alkylphenol family, is a pervasive environmental contaminant resulting from the degradation of nonylphenol ethoxylates, which are widely used in industrial and household products.[1] Its presence in aquatic ecosystems poses a significant threat to a wide range of organisms due to its established role as an endocrine-disrupting chemical (EDC).[2][3] This technical guide provides a comprehensive overview of the toxicogenomic effects of 2-NP exposure in aquatic organisms. It delves into the molecular mechanisms of 2-NP toxicity, outlines robust experimental designs for toxicogenomic studies, and details cutting-edge analytical techniques for assessing transcriptomic, proteomic, and metabolomic responses. By integrating field-proven insights with established protocols, this guide serves as an essential resource for researchers investigating the environmental impact of 2-NP and for professionals in drug development seeking to understand xenobiotic-induced toxicity.
Introduction: The Environmental Challenge of this compound
Nonylphenols are a complex mixture of isomers, with 4-nonylphenol (4-NP) being the most studied. However, it is crucial to consider the broader class of nonylphenols, including 2-NP, as they co-exist in the environment and contribute to the overall toxicological burden. These compounds enter aquatic systems primarily through wastewater treatment plant effluents.[3][4] Due to their hydrophobic nature, they tend to accumulate in sediments and bioaccumulate in aquatic organisms, leading to prolonged exposure.[3][5]
The primary toxicological concern with nonylphenols is their ability to mimic natural estrogens, thereby disrupting the endocrine systems of aquatic life.[1][6] This can lead to a cascade of adverse effects, including altered sexual development, reproductive impairment, and feminization of male fish.[2][3] Toxicogenomics, the study of how genomes respond to toxic substances, provides a powerful lens through which to understand the intricate molecular perturbations caused by 2-NP exposure.
Molecular Mechanisms of this compound Toxicity
The endocrine-disrupting activity of 2-NP is a key molecular initiating event. Like other nonylphenols, it can bind to estrogen receptors, although with a lower affinity than estradiol.[1] This interaction can trigger a signaling cascade that leads to the inappropriate expression of estrogen-responsive genes.
Beyond its estrogenic effects, 2-NP exposure has been shown to induce oxidative stress, alter metabolic pathways, and impact immune function.[7][8] Transcriptomic studies in model organisms like zebrafish (Danio rerio) have revealed differential expression of genes involved in cardiovascular development, lipid metabolism, and neurological pathways following exposure to nonylphenol.[7][9]
Signaling Pathway of this compound Endocrine Disruption
Caption: Simplified signaling pathway of this compound-induced endocrine disruption.
Designing Robust Toxicogenomic Studies
A well-designed toxicogenomic study is paramount for generating reliable and reproducible data. The following considerations are crucial for investigating the effects of 2-NP in aquatic organisms.
Selection of Model Organisms
The choice of model organism should be guided by the research question and the ecological relevance. Commonly used aquatic models include:
-
Zebrafish (Danio rerio): A vertebrate model with a well-characterized genome, rapid development, and transparent embryos, making it ideal for studying developmental toxicity.[9][10]
-
Daphnia magna (Water Flea): A key invertebrate species in freshwater ecosystems, sensitive to endocrine disruptors, and widely used in ecotoxicological testing.[11][12]
-
Fathead Minnow (Pimephales promelas): A standard fish species for regulatory toxicity testing, particularly for reproductive effects.
-
Rainbow Trout (Oncorhynchus mykiss): A salmonid species often used to study metabolism and bioaccumulation of contaminants.[13]
Exposure Regimen and Dose Selection
The exposure concentration and duration should be environmentally relevant. It is advisable to conduct a range-finding study to determine sublethal concentrations that are likely to induce molecular changes without causing overt toxicity.[14] Both acute and chronic exposure scenarios can provide valuable insights into the immediate and long-term effects of 2-NP. Adherence to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended for toxicity testing.[15][16][17]
Experimental Workflow
Caption: A generalized experimental workflow for a toxicogenomics study of this compound.
Core Toxicogenomic Methodologies
A multi-omics approach, integrating transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological response to 2-NP exposure.
Transcriptomic Analysis
Transcriptomics reveals changes in gene expression patterns.
-
RNA Sequencing (RNA-Seq): The current gold standard for transcriptomic analysis, offering high sensitivity and the ability to identify novel transcripts.
-
Microarrays: A well-established technique for quantifying the expression of a predefined set of genes.
Protocol: RNA Extraction and Quality Control
-
Tissue Homogenization: Immediately homogenize dissected tissues (e.g., liver, gonads) in a suitable lysis buffer (e.g., TRIzol reagent) to preserve RNA integrity.
-
RNA Isolation: Perform RNA isolation using a commercially available kit (e.g., Qiagen RNeasy) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally considered suitable for downstream applications. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
Proteomic Analysis
Proteomics investigates changes in protein expression and post-translational modifications.
-
Two-Dimensional Gel Electrophoresis (2D-GE): A classic technique for separating proteins based on their isoelectric point and molecular weight.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-throughput method for identifying and quantifying proteins in complex mixtures.[18]
Protocol: Protein Extraction and Quantification
-
Tissue Lysis: Homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Solubilization: Use appropriate detergents and chaotropic agents to solubilize proteins.
-
Protein Precipitation: Precipitate proteins using methods such as acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.
-
Quantification: Determine protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
Metabolomic Analysis
Metabolomics profiles the small molecule metabolites present in a biological system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile metabolites.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for analyzing a wide range of polar and non-polar metabolites.[13]
Protocol: Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing tissues in liquid nitrogen.
-
Extraction: Extract metabolites using a solvent system appropriate for the target analytes (e.g., a mixture of methanol, chloroform, and water for polar and non-polar metabolites).
-
Sample Derivatization (for GC-MS): For GC-MS analysis, derivatize polar metabolites to increase their volatility.
Data Analysis and Interpretation
The large datasets generated from omics studies require sophisticated bioinformatics tools for analysis and interpretation.
Differential Expression Analysis
The primary goal is to identify genes, proteins, or metabolites that are significantly up- or down-regulated in response to 2-NP exposure. Statistical methods such as t-tests or ANOVA are commonly employed, with corrections for multiple testing (e.g., False Discovery Rate).
Pathway and Functional Enrichment Analysis
Tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to identify biological pathways and molecular functions that are over-represented among the differentially expressed molecules. This provides insights into the mechanisms of toxicity.
Multi-Omics Integration
Integrating data from transcriptomics, proteomics, and metabolomics can provide a more comprehensive understanding of the cellular response to 2-NP. This can reveal correlations between changes in gene expression, protein abundance, and metabolic profiles.
Analytical Methods for this compound Detection
Accurate quantification of 2-NP in environmental and biological samples is crucial for exposure assessment.
| Analytical Technique | Sample Matrix | Key Advantages |
| GC-MS/MS | Water, Sediment | High sensitivity and selectivity.[20] |
| LC-MS/MS | Water, Wastewater | Suitable for a wide range of nonylphenol precursors.[4] |
| Immunoassays (e.g., CL-EIA) | Water | High-throughput screening, good sensitivity.[21] |
| Ionic Liquid Dispersive Liquid Phase Microextraction | Water | Green chemistry approach, good enrichment factor.[22] |
Conclusion and Future Perspectives
The toxicogenomic investigation of this compound in aquatic organisms is a rapidly evolving field. The integration of advanced omics technologies with robust experimental designs is providing unprecedented insights into the molecular mechanisms of endocrine disruption and other toxic effects. Future research should focus on:
-
Long-term, low-dose exposure studies: To better mimic realistic environmental scenarios.
-
Transgenerational effects: To understand the heritable impacts of 2-NP exposure.
-
Mixture toxicity: To investigate the combined effects of 2-NP with other environmental contaminants.
-
Development of novel biomarkers: For early detection of 2-NP-induced toxicity in environmental monitoring programs.
By continuing to unravel the complex toxicogenomic landscape of this compound, the scientific community can contribute to more effective environmental risk assessment and the development of strategies to mitigate the impact of this pervasive contaminant on aquatic ecosystems.
References
A comprehensive list of references cited in this technical guide is provided below.
- Developmental Phenotypic and Transcriptomic Effects of Exposure to Nanomolar Levels of 4-Nonylphenol, Triclosan, and Triclocarban in Zebrafish (Danio rerio). (2022-01-24).
- High-sensitivity method for the analysis of nonylphenol in river w
- Systems analysis of the liver transcriptome in adult male zebrafish exposed to the non-ionic surfactant nonylphenol. (2019-01-15).
- Evaluation of 4-nonylphenol and bisphenol A toxicity using multiple molecular biomarkers in the water flea Daphnia magna. (2019-03). Ecotoxicology.
- The determination of nonylphenol and its precursors in a trickling filter wastewater tre
- Transcriptomic analysis of the adult zebrafish liver in response to exposure to plasticizers and synthetic, steroidal estrogen.
- Guidance Document on Aquatic Toxicity Testing of Difficult Substances and Mixtures. OECD.
- Determination of Nonylphenol in a Highly Sensitive Chemiluminescent Immunoenzyme Assay of Natural W
- Determination of Bisphenol A and 4-Nonylphenol in Water Using Ionic Liquid Dispersive Liquid Phase Microextraction. Hindawi.
- Ecotoxicology: OECD Standards I Testing Services. Smithers.
- Aquatic testing of particulate materials (PMs), especially nanomaterials (NMs) and microplastics (MPs)
- Aquatic toxicity. The Joint Research Centre - European Union.
- Identification of 4-n-nonylphenol metabolic pathways and residues in aquatic organisms by HPLC and LCMS analyses. (2000-11-01).
- OECD Guidelines for the Testing of Chemicals. Wikipedia.
- Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)
- Nonylphenol. Wikipedia.
- Nonylphenol- An Endocrine Disrupting Chemical. Toxics Link.
- Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. (2025-04-24). PubMed.
- NONYLPHENOL : ITS TOXIC EFFECTS ON AQU
- Review of recent proteomic applications in aquatic toxicology. (2011-01-01).
- Dose-dependent transcriptomic responses of zebrafish eleutheroembryos to Bisphenol A. (2018). Environmental Pollution.
- Metabolomic approach to evaluate the toxicological effects of nonylphenol with rat urine. (2007-08-15). Analytical Chemistry.
- Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna. (2022-11-23).
- Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. (2008-02-20). Critical Reviews in Environmental Science and Technology.
- Subchapter 101A. Nonylphenol.
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of nonylphenol and its precursors in a trickling filter wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental Phenotypic and Transcriptomic Effects of Exposure to Nanomolar Levels of 4-Nonylphenol, Triclosan, and Triclocarban in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. garyhardiman.com [garyhardiman.com]
- 11. Evaluation of 4-nonylphenol and bisphenol A toxicity using multiple molecular biomarkers in the water flea Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oecd.org [oecd.org]
- 16. smithers.com [smithers.com]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Metabolomic approach to evaluate the toxicological effects of nonylphenol with rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]
- 21. mdpi.com [mdpi.com]
- 22. pjoes.com [pjoes.com]
An In-depth Technical Guide to the Synthesis and Characterization of Branched para-Nonylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched para-nonylphenols (NPs) represent a complex class of organic compounds with significant industrial applications, primarily as precursors to non-ionic surfactants like nonylphenol ethoxylates, antioxidants, and lubricating oil additives.[1] However, their structural complexity, arising from the numerous possible branching patterns of the nonyl group, presents considerable challenges in both their synthesis and characterization.[1] Furthermore, concerns over their environmental persistence and potential endocrine-disrupting activities have necessitated a deeper, isomer-specific understanding of their behavior.[1][2][3] This guide provides a comprehensive overview of the synthesis and characterization of branched para-nonylphenol isomers, detailing the underlying chemical principles, experimental protocols, and advanced analytical techniques.
Introduction: The Complex World of Branched Nonylphenols
Nonylphenols are a family of organic compounds characterized by a phenol ring substituted with a nine-carbon alkyl tail.[1] While linear nonylphenol exists, the commercially produced and environmentally prevalent forms are complex mixtures of branched isomers, primarily 4-nonylphenol.[1] The industrial synthesis involves the acid-catalyzed alkylation of phenol with a mixture of nonene isomers, typically propylene trimer.[1][4] This process inherently leads to a highly complex mixture of isomers, with estimates suggesting over 211 constitutional isomers and up to 550 isomers when considering enantiomers.[1]
The specific branching of the nonyl sidechain significantly influences the physicochemical properties, biodegradability, and estrogenic potential of the individual isomers.[1][2] This structural nuance underscores the critical need for robust synthetic and analytical methodologies to isolate and characterize individual isomers for toxicological and environmental studies.
Synthesis of Branched para-Nonylphenol Isomers
The primary industrial method for synthesizing branched para-nonylphenols is the Friedel-Crafts alkylation of phenol with branched nonenes.[1][4] This electrophilic aromatic substitution reaction is typically catalyzed by strong acids.
The Core Reaction: Friedel-Crafts Alkylation
The fundamental reaction involves the protonation of a nonene isomer by an acid catalyst to form a carbocation. This carbocation then acts as an electrophile, attacking the electron-rich phenol ring. The substitution occurs preferentially at the para position due to steric hindrance at the ortho positions from the hydroxyl group.[4]
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: Commercial nonene is a complex mixture of branched C9 olefins, predominantly propylene trimer.[4] The isomeric composition of this starting material directly dictates the complexity of the final nonylphenol product. For targeted synthesis of specific isomers, pure, well-defined nonene isomers or tertiary nonanols are required.[2][5]
-
Catalyst Selection: A variety of acid catalysts can be employed, including Brønsted acids like sulfuric acid and solid acid catalysts such as acidic ion-exchange resins, zeolites, and clays.[6][7][8][9] Solid acid catalysts are often preferred in industrial settings as they are less corrosive, easier to handle, and recyclable.[6] The choice of catalyst can influence the isomer distribution and the ratio of para to ortho substitution.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.[10][11] The temperature profile can affect the reaction rate and selectivity. For instance, a multi-stage reaction with controlled temperature at each stage can optimize the yield of the desired product and minimize byproducts.[11]
Visualizing the Synthesis Workflow
Caption: General workflow for the industrial synthesis of branched para-nonylphenol.
Targeted Synthesis of Specific Isomers
For research purposes, particularly for toxicological and environmental fate studies, the synthesis of individual, structurally defined nonylphenol isomers is crucial.[2] This often involves multi-step synthetic routes:
-
Grignard Reaction: Synthesis of specific tertiary nonanols via the Grignard reaction.[5]
-
Friedel-Crafts Alkylation: Coupling of the synthesized nonanol with phenol using a Friedel-Crafts alkylation.[5]
-
Alternative Routes: Other methods include the coupling of p-methoxyphenylmagnesium bromide with ketones, followed by demethylation.[2]
These targeted approaches provide pure standards necessary for the accurate identification and quantification of isomers in complex commercial mixtures and environmental samples.
Characterization of Branched para-Nonylphenol Isomers
The characterization of branched p-nonylphenol isomers is a significant analytical challenge due to the large number of structurally similar isomers present in commercial mixtures. A combination of chromatographic and spectroscopic techniques is typically required for comprehensive analysis.
Chromatographic Separation: The First Step to Unraveling Complexity
Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating nonylphenol isomers.[4][12]
-
Column Choice: Long capillary columns (e.g., 100 m) with non-polar stationary phases like cross-linked methyl silicone are often used to achieve high theoretical plate counts, enabling the resolution of numerous isomers.[4][12][13] Polar columns, such as those with a carbowax stationary phase, can also provide good resolution.[13]
-
Detection: Flame ionization detection (FID) is used for quantitative analysis, while mass spectrometry (MS) is essential for structural elucidation.[4][12]
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and complementary separation technique.
-
Column Choice: Normal-phase HPLC is well-suited for isomer separations.[14] Graphitic carbon columns have also been shown to resolve technical mixtures of nonylphenol into multiple peaks.[15][16]
-
Elution: Gradient elution is typically employed to achieve optimal separation.[15][16]
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures, GCxGC coupled with MS provides enhanced separation power, allowing for the resolution of a greater number of isomers.[17][18]
Spectroscopic Identification: Unveiling the Molecular Structure
Mass Spectrometry (MS): When coupled with GC, MS is a primary tool for identifying nonylphenol isomers.
-
Electron Impact (EI) Ionization: Under EI conditions, nonylphenols produce a molecular ion and characteristic fragment ions resulting from the cleavage of the alkyl group.[13]
-
Fragmentation Patterns: The fragmentation patterns, particularly the relative intensities of key ions (e.g., m/z 107, 121, 135, 149, 163, 177, 191, 220), provide clues to the branching structure of the nonyl side chain.[13][19] The isomers can often be classified into groups based on the substitution of the alpha-carbon.[4][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural confirmation of synthesized isomers.[2][5][20]
-
¹H and ¹³C NMR: Both proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the complete elucidation of the isomeric structure.[20][21]
-
Quantitative Analysis: ¹³C NMR can be used to semiquantitatively determine the ortho to para isomer ratio in a mixture.[13]
Fourier Transform Infrared (FTIR) Spectroscopy: GC-FTIR can be used to confirm the phenolic substitution pattern (ortho vs. para).[4][13] The fingerprint region of the IR spectrum provides unequivocal confirmation of the substitution.[4][12]
Visualizing the Characterization Workflow
Caption: Integrated workflow for the characterization of branched nonylphenol isomers.
Quantitative Data and Experimental Protocols
Typical Isomer Distribution in Commercial Nonylphenol
Commercial nonylphenol is a complex mixture with a variable composition.[22] A typical composition is approximately:
| Component | Percentage |
| p-Nonylphenol | 90-93% |
| o-Nonylphenol | 3-6% |
| Decylphenol | 2-5% |
| Source: Wheeler et al., 1997[4] |
Within the p-nonylphenol fraction, numerous branched isomers are present in varying quantities.[5]
Experimental Protocol: GC-MS Analysis of Nonylphenol Isomers
This protocol provides a general guideline for the GC-MS analysis of a commercial nonylphenol mixture.
1. Sample Preparation:
- Dilute the nonylphenol sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: Agilent J&W DB-5ms Ultra Inert, 100 m x 0.25 mm, 0.25 µm film thickness (or equivalent high-resolution column).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Splitless mode, 280°C.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 min.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 2°C/min to 250°C, hold for 20 min.
- MSD Conditions:
- Transfer line temperature: 280°C.
- Ion source temperature: 230°C.
- Quadrupole temperature: 150°C.
- Ionization mode: Electron Impact (EI) at 70 eV.
- Scan range: m/z 40-450.
3. Data Analysis:
- Identify the peaks corresponding to nonylphenol isomers based on their retention times and mass spectra.
- Compare the obtained mass spectra with library spectra and published data for known isomers.
- Analyze the fragmentation patterns to deduce the branching structure of the alkyl chain.
Conclusion and Future Perspectives
The synthesis and characterization of branched para-nonylphenol isomers are intricate but essential endeavors for understanding their industrial applications, environmental fate, and biological activities. While industrial synthesis focuses on producing a functional mixture, targeted synthesis of individual isomers is paramount for scientific research. Advanced analytical techniques, particularly high-resolution chromatography coupled with mass spectrometry and NMR spectroscopy, are indispensable for unraveling the complexity of these isomeric mixtures.
Future research should continue to focus on the development of more efficient and selective synthetic routes for individual isomers. Furthermore, refining analytical methodologies to achieve baseline separation and unambiguous identification of all isomers in commercial and environmental samples will be crucial for accurate risk assessment and the development of safer alternatives.
References
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 19-30. [Link]
-
Wikipedia. (n.d.). Nonylphenol. [Link]
-
Gundu Rao, C., & Srivastava, A. K. (1992). Separation and Characterization of Isomers of p-Nonylphenols by Capillary GC/GC-MS/GC-FTIR Techniques. Journal of Chromatographic Science, 30(6), 203–210. [Link]
-
Ruß, A., Vinken, R., & Corvini, P. F. (2005). Synthesis of branched para-nonylphenol isomers: occurrence and quantification in two commercial mixtures. Chemosphere, 60(11), 1624–1635. [Link]
-
Moeder, M., Martin, C., Harynuk, J., Górecki, T., Vinken, R., & Corvini, P. F. X. (2006). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 40(13), 4213–4219. [Link]
-
Guisnet, M., & Perot, G. (1987). Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. Applied Catalysis, 31(1), 149-160. [Link]
-
Boehme, J., Guenther, K., & Thiele, B. (2010). Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. Chemosphere, 80(7), 813–821. [Link]
-
Gong, S., Zhao, C., & Gorte, R. J. (2012). Solid-Acid-Catalyzed Alkylation of Phenol in Aqueous and Hydrocarbon Solvents. ACS Catalysis, 2(12), 2736–2742. [Link]
-
Loyo-Rosales, J. E., Schmitz-Afonso, I., Rice, C. P., & Torrents, A. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 925(1-2), 205–213. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nonylphenol Analyzed by HPLC. [Link]
-
Shimadzu. (2019). High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Journal of Chromatographic Science, 35(1), 19-30. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]
-
Zoccali, M., Schure, M. R., & Mondello, L. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Analytical Letters, 56(5), 785-796. [Link]
-
Thiele, B., Heinke, V., Kleist, E., & Guenther, K. (2004). Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol. Environmental Science & Technology, 38(12), 3405–3411. [Link]
-
Semantic Scholar. (n.d.). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. [Link]
-
Smirniotis, P. G., Rownaghi, A. A., & Rezaei, F. (2010). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 49(5), 2113–2120. [Link]
-
ResearchGate. (n.d.). (PDF) Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. [Link]
-
ResearchGate. (n.d.). Acid-catalysed alkylation of phenol, and subsequent HDO to obtain bi-.... [Link]
-
Li, D., Kim, M., & Oh, J.-R. (2014). Occurrence and Biodegradation of Nonylphenol in the Environment. International Journal of Environmental Research and Public Health, 11(10), 10456–10474. [Link]
-
GOV.UK. (1999). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. [Link]
-
ASTM International. (1997). The Environmental Fate and Safety of Nonylphenol Ethoxylates. [Link]
-
ResearchGate. (2025). Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures | Request PDF. [Link]
- Google Patents. (n.d.). CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid.
-
National Center for Biotechnology Information. (n.d.). Nonylphenol. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. [Link]
-
Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60–S65. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Proton NMR spectra (400 MHz) of nonylphenol ethoxylate (NPEO) extracts.... [Link]
- Google Patents. (n.d.). CN101913994B - Method for producing nonyl phenol.
-
ResearchGate. (n.d.). HPLC chromatogram of nonylphenol and its intermediates (phenol and.... [Link]
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines [elchemy.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis of branched para-nonylphenol isomers: occurrence and quantification in two commercial mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]
- 10. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]
- 11. CN101913994B - Method for producing nonyl phenol - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Nonylphenol Analyzed by HPLC - AppNote [mtc-usa.com]
- 15. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Aerobic and anaerobic biodegradation mechanisms of 2-nonylphenol
An In-Depth Technical Guide to the Environmental Fate of 2-Nonylphenol: Aerobic and Anaerobic Biodegradation Mechanisms
Foreword for the Scientific Community
This compound (NP), a persistent and pervasive environmental contaminant, presents a significant challenge to ecosystems and public health. Arising primarily from the breakdown of nonylphenol ethoxylates (NPEs)—surfactants ubiquitous in industrial and domestic products—NP's structural complexity and endocrine-disrupting properties demand a sophisticated understanding of its environmental fate.[1][2][3] This technical guide is designed for researchers, environmental scientists, and drug development professionals who require a deep, mechanistic insight into the microbial processes governing the degradation of this compound. We will dissect the distinct biochemical pathways mobilized by microbial communities under both aerobic and anaerobic conditions, providing not only the established scientific consensus but also the causality behind the experimental designs used to elucidate these complex mechanisms. Our focus remains on scientific integrity, ensuring that the protocols and pathways described are grounded in verifiable, authoritative research.
Section 1: The this compound Challenge: An Overview
This compound is not a single entity but a complex family of isomers, each consisting of a phenol ring attached to a nine-carbon alkyl chain.[2][4][5] The technical-grade NP used in commerce is predominantly a mixture of isomers with highly branched alkyl chains, a structural feature that significantly impacts its recalcitrance.[1][6] Its prevalence in aquatic environments, soil, and sediment is a direct consequence of the widespread use of NPEs in detergents, paints, pesticides, and plastics.[1][2][3] In wastewater treatment plants and natural environments, NPEs biodegrade into NP, which is more persistent, bioaccumulative, and toxic than its parent compounds.[2][7][8]
The primary concern surrounding NP is its activity as a xenoestrogen. By mimicking the natural hormone 17β-estradiol, NP can bind to estrogen receptors, leading to endocrine disruption in wildlife, including the feminization of fish, and posing a potential risk to human health.[2][7] Understanding its biodegradation is therefore critical for developing effective bioremediation strategies and mitigating its environmental impact.
Section 2: Aerobic Biodegradation: Pathways of Oxidation
Under aerobic conditions, microbial communities possess a versatile enzymatic arsenal capable of degrading this compound, albeit at highly variable rates. Reported half-lives in sewage sludge and sediments range from a few days to nearly one hundred days, influenced by factors such as temperature, pH, nutrient availability, and the presence of co-contaminants.[1][3]
Key Microbial Players
The heavy lifting of aerobic NP degradation is primarily performed by bacteria. Extensive research has identified several key genera with the ability to utilize NP as a sole source of carbon and energy.[9] These include:
-
Sphingomonas and related genera (Sphingobium) : These bacteria are frequently isolated from contaminated environments and are notable for their unique metabolic pathways against branched alkylphenols.[5][9][10]
-
Pseudomonas : Species such as Pseudomonas mandelii and Pseudomonas veronii have been isolated from polluted soils and demonstrated NP degradation capabilities.[5][9]
-
Stenotrophomonas sp. : Also isolated from contaminated soils, this genus contributes to the environmental attenuation of NP.[5][9]
Dominant Aerobic Degradation Mechanisms
The degradation of the NP molecule in the presence of oxygen is not a single, linear process. Instead, multiple pathways can operate, often concurrently, depending on the microbial species present and the specific NP isomer.
-
Aromatic Ring Hydroxylation and Cleavage : This is a classic pathway for the breakdown of phenolic compounds.[11] The process is initiated by a phenol hydroxylase , a multicomponent enzyme that introduces a second hydroxyl group onto the aromatic ring to form a catechol derivative.[1][11] From here, the pathway bifurcates:
-
Ortho (intradiol) Cleavage : The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons, opening the aromatic ring to form cis,cis-muconic acid, which is further metabolized.[1][11]
-
Meta (extradiol) Cleavage : The enzyme catechol 2,3-dioxygenase cleaves the ring adjacent to the hydroxyl groups, leading to the formation of 2-hydroxymuconic semialdehyde and subsequent intermediates.[1][11]
-
-
ipso-Substitution : This less common but critical pathway is employed by Sphingomonas species to attack the highly branched NP isomers that are resistant to conventional hydroxylation.[4][5][10] The mechanism involves an enzymatic attack at the carbon atom on the phenol ring that is already substituted with the nonyl group (the ipso position). This results in the displacement of the alkyl group and the formation of a hydroquinone, bypassing the steric hindrance that prevents typical ortho-hydroxylation. This pathway is fundamental to understanding the degradation of commercially relevant NP mixtures.
-
Nitration Pathway : In some microbial consortia, particularly those containing ammonium-oxidizing bacteria, a nitration pathway has been observed.[9] This process results in the formation of nitro-nonylphenol metabolites, which are subsequently degraded.[9] This pathway highlights the complex interplay between different microbial guilds in a contaminated environment.
-
Alkyl Chain Oxidation : While bacteria predominantly target the aromatic ring, some fungi may initiate degradation by oxidizing the nonyl side chain.[4][5][10] This represents an alternative strategy for destabilizing the molecule.
Visualizing Aerobic Pathways
Caption: Key aerobic biodegradation pathways for this compound.
Section 3: Anaerobic Biodegradation: A Story of Transformation, Not Removal
The fate of this compound under anaerobic conditions—prevalent in deeper sediments and sludge digesters—is markedly different and, in many ways, more concerning. The process is significantly slower than aerobic degradation, with half-lives estimated between 24 and 70 days.[1]
The Anaerobic Paradox: Generation of NP
The most critical aspect of anaerobic metabolism relates not to NP itself, but to its precursors, the nonylphenol ethoxylates (NPEs). In the absence of oxygen, microbial consortia readily metabolize the ethoxylate chain of NPEs. This process, known as de-ethoxylation , occurs in a stepwise manner, shortening the chain one or two units at a time.[12] The ultimate product of this pathway is this compound.[12][13]
Therefore, wastewater treatment plants utilizing anaerobic digestion can inadvertently become significant sources of NP, converting less harmful NPEs in the influent into the more persistent and estrogenic NP in the effluent and sludge.[2][9]
Degradation of NP Under Anoxic Conditions
The direct anaerobic biodegradation of the NP molecule is far more limited. While some studies have isolated bacteria, such as Bacillus cereus and Acinetobacter baumannii, capable of slow NP degradation, many microbial consortia are unable to cleave the stable aromatic ring without oxygen.[14] In many environments, NP is considered a persistent end-product under anaerobic conditions.[13]
The efficiency of what little degradation does occur is highly dependent on the terminal electron acceptor available, with rates observed in the order of sulfate-reducing > methanogenic > nitrate-reducing conditions.[1] However, some studies have found that degradation is strictly dependent on the presence of nitrate, indicating that the specific microbial populations present are the determining factor.[13]
Visualizing Anaerobic Transformation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Microbial degradation of nonylphenol and other alkylphenols—our evolving view - ProQuest [proquest.com]
- 6. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial degradation of nonylphenol and other alkylphenols--our evolving view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of 2-Nonylphenol's Estrogenic Effects
Foreword
The environmental prevalence and endocrine-disrupting potential of nonylphenols (NPs) present a significant challenge to environmental health and toxicological research. As constituents of nonylphenol ethoxylates, widely used as surfactants in various industrial and consumer products, their degradation leads to the release of persistent and bioactive NP isomers. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) governing the estrogenic effects of 2-nonylphenol, a representative isomer. It is intended for researchers, scientists, and drug development professionals engaged in the study of xenoestrogens and their impact on biological systems. By elucidating the intricate connections between molecular structure and estrogenic activity, we aim to equip the scientific community with the knowledge necessary to advance research, improve risk assessment, and foster the development of safer alternatives.
Introduction: The Landscape of Xenoestrogens and Nonylphenols
Xenoestrogens are a class of exogenous compounds that mimic the effects of endogenous estrogens by binding to and activating estrogen receptors (ERs). This interaction can disrupt the normal functioning of the endocrine system, leading to a variety of adverse health effects. Nonylphenols, a prominent group of xenoestrogens, are primarily used in the production of nonylphenol ethoxylates. Technical-grade nonylphenol is not a single compound but a complex mixture of approximately 20 para-substituted isomers.[1][2] This isomeric complexity is a critical factor in understanding their biological activity, as individual isomers exhibit varying degrees of estrogenic potency.[1][2]
The estrogenic effects of nonylphenols are mediated through their interaction with estrogen receptors, primarily ERα and ERβ. This binding can initiate a cascade of molecular events, including both genomic and non-genomic signaling pathways, ultimately leading to physiological responses typically regulated by endogenous estrogens.[3][4]
The Core of Estrogenicity: Structure-Activity Relationship of this compound
The estrogenic activity of this compound and its isomers is intricately linked to specific structural features that govern their ability to bind to and activate the estrogen receptor. The key determinants of this activity are the characteristics of the nonyl alkyl chain, including its branching, length, and position on the phenol ring.
The Critical Role of the Alkyl Chain
The structure of the alkyl side chain is a major determinant of estrogenic potency.[5] Studies have shown that both the position and the degree of branching of the nonyl group significantly influence the binding affinity for the estrogen receptor.[6]
-
Positional Isomerism: The position of the alkyl group on the phenol ring is crucial, with para-substituted isomers generally exhibiting higher estrogenic activity than ortho- or meta-isomers.[6]
-
Branching: The degree of branching of the alkyl chain also plays a pivotal role. Tertiary branched alkyl groups tend to confer greater estrogenicity compared to secondary or linear chains.[6] For instance, certain branched isomers of 4-nonylphenol have been found to be more estrogenic than others.[7][8] One study found that an isomer with a specific branching pattern, p353-NP, had a relative potency similar to that of the technical nonylphenol mixture, while other isomers were less potent.[1]
Mimicking the Natural Ligand: 17β-Estradiol
The estrogenic activity of nonylphenols stems from their ability to mimic the natural estrogen, 17β-estradiol, and fit into the ligand-binding pocket of the estrogen receptor. Key structural features that enable this mimicry include:
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is essential for hydrogen bonding within the receptor's binding site, analogous to the 3-hydroxyl group of estradiol.[9]
-
Hydrophobic Alkyl Chain: The nonyl group provides the necessary hydrophobicity to interact with the lipophilic regions of the ligand-binding pocket.[9][10]
The following diagram illustrates the key structural components of this compound that contribute to its estrogenic activity.
Mechanistic Insights: How this compound Exerts Estrogenic Effects
The estrogenic effects of this compound are primarily initiated by its binding to estrogen receptors, which then triggers a series of cellular events.
Estrogen Receptor Binding and Activation
This compound isomers bind to the ligand-binding domain of both ERα and ERβ, albeit with a lower affinity than 17β-estradiol.[11][12] This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with estrogen response elements (EREs) in the promoter regions of target genes. This process initiates the transcription of estrogen-responsive genes, a key step in the genomic signaling pathway.[3]
It is important to note that not all isomers act as simple agonists. Some nonylphenol isomers have been shown to act as partial agonists or even antagonists in certain cellular contexts, highlighting the complexity of their interactions with the ER.[13]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, xenoestrogens like nonylphenol can also activate rapid, non-genomic signaling cascades.[4] These pathways are initiated by the interaction of nonylphenol with membrane-associated estrogen receptors.[4] Activation of these receptors can lead to the rapid modulation of intracellular signaling molecules, such as kinases, and fluxes in intracellular calcium.[4][14]
The following diagram depicts the dual signaling pathways of this compound.
Experimental Assessment of Estrogenic Activity
A variety of in vitro and in vivo assays are employed to characterize the estrogenic activity of this compound and its isomers.[15] These assays provide crucial data for understanding their potency and mechanism of action.
In Vitro Assays
-
Receptor Binding Assays: These assays directly measure the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[11][15] This provides a quantitative measure of the compound's binding affinity.
-
Reporter Gene Assays: These cell-based assays utilize a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter. An increase in reporter gene expression upon exposure to a test compound indicates estrogenic activity. The MVLN and E-screen assays are examples of such reporter gene assays.[1]
-
Yeast-Based Assays: Recombinant yeast strains expressing the human estrogen receptor and an estrogen-responsive reporter system are used to screen for estrogenic compounds.[6][7][16]
In Vivo Assays
-
Uterotrophic Assay: This classic in vivo assay measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound.[11][17] An increase in uterine weight is a hallmark of estrogenic activity.[17]
-
Zebrafish Embryo and Larval Development Assays: The zebrafish model is increasingly used to assess the in vivo effects of endocrine disruptors on development and gene expression.[16]
The following workflow outlines a typical experimental approach for assessing the estrogenic activity of a this compound isomer.
Computational Approaches in SAR Studies
Computational modeling has become an indispensable tool for predicting and understanding the estrogenic activity of chemicals.[18]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity.[18] These models can be used to predict the estrogenicity of untested nonylphenol isomers.
-
Molecular Docking: This technique simulates the binding of a ligand (e.g., a nonylphenol isomer) to the active site of a receptor (e.g., the estrogen receptor).[3][12][19] Molecular docking studies can provide insights into the binding mode and affinity of different isomers, helping to explain their varying estrogenic potencies.[12][19]
Data Summary: Estrogenic Potency of Selected Nonylphenol Isomers
The following table summarizes the relative estrogenic potencies of selected nonylphenol isomers from various studies. It is important to note that direct comparison between studies can be challenging due to differences in experimental assays and conditions.
| Isomer | Assay | Relative Potency (compared to 17β-estradiol or a reference compound) | Reference |
| p353-NP | MVLN cell assay | Similar to technical NP mixture | [1] |
| p22-NP | MVLN cell assay | Weak ER agonist | [1] |
| p262-NP | MVLN cell assay | Weak ER agonist | [1] |
| 4n-NP (linear) | MVLN cell assay | Weak ER agonist | [1] |
| 363-NP | Recombinant Yeast Assay | Higher than commercial NP | [16] |
| NP-I | Recombinant Yeast Assay | Three times greater than commercial NP | [7] |
| NP-L | Recombinant Yeast Assay | 2-4 times more estrogenic than its diastereomer (NP-J) | [8] |
| NP-P | Recombinant Yeast Assay | 2-4 times more estrogenic than its diastereomer (NP-K) | [8] |
Conclusion and Future Directions
The structure-activity relationship of this compound for estrogenic effects is a complex interplay of its isomeric form, particularly the branching and position of the nonyl chain. This guide has provided a detailed overview of the key structural determinants, the underlying molecular mechanisms, and the experimental and computational approaches used to assess these effects. A thorough understanding of the SAR of nonylphenols is crucial for accurate risk assessment and for guiding the design of safer industrial chemicals.
Future research should focus on:
-
Comprehensive Isomer-Specific Analysis: Characterizing the estrogenic and other endocrine-disrupting activities of a wider range of individual nonylphenol isomers found in technical mixtures and environmental samples.
-
Advanced In Silico Modeling: Developing more predictive QSAR and molecular docking models to screen for the potential estrogenicity of new and existing chemicals.
-
Mixture Effects: Investigating the combined effects of nonylphenol isomers and other xenoestrogens, as human and wildlife exposures typically involve complex mixtures.[14][20]
By continuing to unravel the intricate details of the structure-activity relationship of nonylphenols, the scientific community can better protect human and environmental health from the adverse effects of these ubiquitous endocrine disruptors.
References
-
Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 36(8), 1676-1680. [Link]
-
Loi, B., Iñarra, C., Zorz, M., de la Hoz, L. A., Zabaleta, I., Martínez, M., ... & Ortiz-Zarragoitia, M. (2014). Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. Science of The Total Environment, 466, 598-607. [Link]
-
Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. [Link]
-
Preuss, T. G., Gürer-Orhan, H., Meerman, J. H., & Ratte, H. T. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 24(1), 129-134. [Link]
-
Vivacqua, A., Recchia, A. G., Fasanella, G., Gabriele, S., Carpino, A., Rago, V., ... & Maggiolini, M. (2003). Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells. Journal of molecular endocrinology, 30(2), 193-204. [Link]
-
Guenther, K., Kleist, E., & Thiele, B. (2006). Nonylphenol isomers differ in estrogenic activity. Fresenius' journal of analytical chemistry, 385(7), 1166-1171. [Link]
-
Shelby, M. D., Newbold, R. R., Tully, D. B., Chae, K., & Davis, V. L. (1996). Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays. Environmental health perspectives, 104(12), 1296. [Link]
-
Ganga, U. K., Munikumar, M., Sainath, S. B., Umamaheswari, A., Kishori, B., & Reddy, P. S. (2016). Screening the estrogenic potency of nonylphenol in rats: in vivo and in silico approaches. The Journal for Endocrinology and Metabolism, 1(106), 213-221. [Link]
-
Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1), S60-S65. [Link]
-
Ganga, U. K., Munikumar, M., Sainath, S. B., Umamaheswari, A., Kishori, B., & Reddy, P. S. (2016). Screening the estrogenic potency of nonylphenol in rats: in vivo and in silico approaches. Photon, 106, 213-221. [Link]
-
Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., ... & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188. [Link]
-
Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finnerty, C. C. (2005). Xenoestrogens are potent activators of nongenomic estrogenic responses. Steroids, 70(5-7), 384-391. [Link]
-
Preuss, T. G., Gehrhardt, J., & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. In Vitro & Molecular Toxicology, 13(2), 133-140. [Link]
-
Tabira, Y., Nakai, M., Asai, D., Yakabe, Y., Tahara, Y., Shinmyozu, T., ... & Koga, N. (1999). Structural requirements of para-alkylphenols to bind to estrogen receptor. European journal of biochemistry, 262(1), 240-245. [Link]
-
Makino, M., Uchiyama, T., Saito, H., Ogawa, S., Iida, T., Katase, T., & Fujimoto, Y. (2008). Separation, synthesis and estrogenic activity of 4-nonylphenols: two sets of new diastereomeric isomers in a commercial mixture. Chemosphere, 73(8), 1188-1193. [Link]
-
Jasso-Pineda, Y., Larriva-Sahd, J., & Watson, C. S. (2013). Mixtures of xenoestrogens disrupt estradiol-induced non-genomic signaling and downstream functions in pituitary cells. Environmental health perspectives, 121(3), 362-368. [Link]
-
Watanabe, H., Suzuki, A., Goto, M., Lubahn, D. B., Handa, H., & Iguchi, T. (2004). Tissue-specific estrogenic and non-estrogenic effects of a xenoestrogen, nonylphenol. Journal of molecular endocrinology, 33(1), 243-252. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of biological chemistry, 272(6), 3280-3288. [Link]
-
Jasso-Pineda, Y., Larriva-Sahd, J., & Watson, C. S. (2013). Mixtures of xenoestrogens disrupt estradiol-induced non-genomic signaling and downstream functions in pituitary cells. Environmental Health, 12(1), 1-13. [Link]
-
Zhu, B. T. (2016). Use of computational modeling approaches in studying the binding interactions of compounds with human estrogen receptors. Steroids, 105, 39-50. [Link]
-
Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., ... & Sheehan, D. M. (2001). Structure− activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280-294. [Link]
-
Sieppi, E., Vähäkangas, K., Rautio, A., Ietta, F., Paulesu, L., & Myllynen, P. (2016). The Xenoestrogens, Bisphenol A and Para-Nonylphenol, Decrease the Expression of the ABCG2 Transporter Protein in Human Term Placental Explant Cultures. Molecular and cellular endocrinology, 429, 41-49. [Link]
-
Lee, H. J., Choi, J. W., & Seo, M. W. (2024). Computational modeling approaches for developing a synergistic effect prediction model of estrogen agonistic activity. Chemosphere, 349, 140926. [Link]
-
Lee, H. J., Chattopadhyay, S., Gong, E. Y., Ahn, R. S., & Lee, K. (2002). Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor. Toxicological sciences, 65(2), 209-216. [Link]
Sources
- 1. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Nonylphenol isomers differ in estrogenic activity. | Semantic Scholar [semanticscholar.org]
- 3. Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 4. Xenoestrogens are potent activators of nongenomic estrogenic responses. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation, synthesis and estrogenic activity of 4-nonylphenols: two sets of new diastereomeric isomers in a commercial mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural requirements of para-alkylphenols to bind to estrogen receptor. | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. svimsbic.org [svimsbic.org]
- 13. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mixtures of xenoestrogens disrupt estradiol-induced non-genomic signaling and downstream functions in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Use of computational modeling approaches in studying the binding interactions of compounds with human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Guide to Understanding Solute-Solvent Interactions: The Solvatochromic Parameters of 2-Nonylphenol
This technical guide provides a comprehensive overview of solvatochromism and its application in characterizing the solute-solvent interactions of 2-nonylphenol. It is intended for researchers, scientists, and drug development professionals who are interested in understanding and quantifying the effects of solvent environments on molecular properties. While specific experimental data for this compound is not extensively available in public literature, this guide will provide the theoretical framework, experimental protocols, and data interpretation strategies necessary to conduct such an investigation.
Introduction to Solvatochromism: A Window into the Microenvironment
Solvatochromism is the phenomenon where the color of a solution changes as the solvent is changed.[1] This change in color is a manifestation of the differential stabilization of the electronic ground and excited states of a solute molecule by the surrounding solvent molecules.[1] The absorption or emission spectrum of the solute, therefore, provides a sensitive probe of the microenvironment. By quantifying these spectral shifts, we can derive solvatochromic parameters that describe the solvent's properties, such as its polarity, hydrogen bond acidity, and basicity.[2][3][4]
This compound, an alkylphenol with a nine-carbon tail, is a compound of significant industrial and environmental interest.[5][6] Its amphiphilic nature, with a polar phenolic head and a nonpolar alkyl tail, suggests that its interactions with solvents will be complex and varied. Understanding these interactions is crucial for a wide range of applications, from predicting its behavior in biological systems to optimizing its use in industrial processes.
Theoretical Framework: Unraveling Solvent Effects with Solvatochromic Scales
Several empirical scales have been developed to quantify solvent properties based on the solvatochromic shifts of specific probe molecules. This guide will focus on two of the most widely used scales: the Kamlet-Taft parameters and the Catalan parameters.
The Kamlet-Taft Parameters (α, β, π)*
The Kamlet-Taft approach dissects the overall solvent effect into three key components:
-
Hydrogen Bond Acidity (α): This parameter quantifies the ability of the solvent to act as a hydrogen bond donor (HBD).[7][8]
-
Hydrogen Bond Basicity (β): This parameter measures the solvent's ability to act as a hydrogen bond acceptor (HBA).[7][8]
-
Polarity/Polarizability (π*): This parameter describes the solvent's ability to stabilize a dipole or a charge through nonspecific dielectric effects and polarization.[7][8]
These parameters are determined by measuring the solvatochromic shifts of a set of probe dyes in various solvents.[2]
The Catalan Parameters (SA, SB, SPP)
The Catalan solvent scale is another multiparameter approach that characterizes solvents based on:
-
Solvent Acidity (SA): Analogous to the Kamlet-Taft α parameter, this describes the solvent's hydrogen bond donating capacity.[9][10]
-
Solvent Basicity (SB): Similar to the Kamlet-Taft β parameter, this quantifies the solvent's hydrogen bond accepting ability.[9][10]
-
Solvent Polarity/Polarizability (SPP): This parameter is a measure of the solvent's nonspecific interactions.[9][10]
The Catalan scale is often considered a complementary approach to the Kamlet-Taft parameters, providing a more refined description of solute-solvent interactions in some cases.
Experimental Determination of Solvatochromic Parameters for this compound
The determination of solvatochromic parameters for this compound involves measuring its UV-Vis absorption spectrum in a series of well-characterized solvents.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solvatochromic parameters of a compound like this compound.
Caption: Experimental workflow for determining the solvatochromic parameters of this compound.
Detailed Experimental Protocol
-
Solvent Selection: A diverse set of at least 15-20 solvents with known Kamlet-Taft and Catalan parameters should be chosen to cover a wide range of polarities, hydrogen bond acidities, and basicities.
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a volatile solvent (e.g., methanol or acetonitrile).
-
For each solvent, prepare a dilute solution of this compound by adding a small, precise volume of the stock solution to a known volume of the solvent. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.0 at the wavelength of maximum absorbance (λmax).
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer over a suitable wavelength range (e.g., 200-400 nm for phenols).
-
Use the pure solvent as a reference.
-
Identify the λmax for the π → π* transition of the phenolic chromophore.
-
-
Data Analysis:
-
Convert the λmax (in nm) to the wavenumber of maximum absorption (ṽmax) in cm⁻¹ using the equation: ṽmax = 10⁷ / λmax.
-
Perform a multiple linear regression (MLR) analysis using the Kamlet-Taft equation: ṽmax = ṽ₀ + sπ* + aα + bβ where ṽ₀ is the wavenumber in the gas phase, and s, a, and b are the regression coefficients that reflect the sensitivity of this compound's absorption to the respective solvent parameters.
-
Similarly, perform an MLR analysis using the Catalan equation: ṽmax = ṽ₀ + c₁SPP + c₂SA + c₃SB where ṽ₀ is the intercept and c₁, c₂, and c₃ are the regression coefficients.
-
Hypothetical Data and Interpretation
Table of Solvatochromic Data
The following table presents hypothetical absorption data for this compound in a selection of solvents, along with their known Kamlet-Taft and Catalan parameters.
| Solvent | λmax (nm) | ṽmax (cm⁻¹) | π* | α | β | SPP | SA | SB |
| n-Hexane | 270 | 37037 | -0.08 | 0.00 | 0.00 | 0.54 | 0.00 | 0.00 |
| Toluene | 272 | 36765 | 0.54 | 0.00 | 0.11 | 0.70 | 0.00 | 0.15 |
| Dichloromethane | 274 | 36496 | 0.82 | 0.30 | 0.00 | 0.80 | 0.04 | 0.01 |
| Acetone | 275 | 36364 | 0.71 | 0.08 | 0.48 | 0.85 | 0.00 | 0.53 |
| Acetonitrile | 276 | 36232 | 0.75 | 0.19 | 0.31 | 0.86 | 0.00 | 0.37 |
| Ethanol | 278 | 35971 | 0.54 | 0.83 | 0.77 | 0.77 | 0.61 | 0.69 |
| Methanol | 279 | 35842 | 0.60 | 0.93 | 0.62 | 0.76 | 0.76 | 0.66 |
| Water | 282 | 35461 | 1.09 | 1.17 | 0.18 | 0.96 | 1.00 | 0.35 |
Interpretation of Results
The MLR analysis of the hypothetical data would yield coefficients that reveal the nature of the solute-solvent interactions.
Caption: Relationship between this compound, solvent properties, and the observed solvatochromic shift.
A negative solvatochromism (a bathochromic or red shift with increasing solvent polarity) is often observed for phenolic compounds, indicating that the excited state is more polar than the ground state and is thus better stabilized by polar solvents.[11] The magnitude of the regression coefficients from the MLR analysis would provide quantitative insights:
-
A large 's' or 'c₁' coefficient would suggest that the electronic transition is highly sensitive to the solvent's polarity and polarizability.
-
A significant 'a' or 'c₂' coefficient would indicate that the phenolic hydroxyl group of this compound is acting as a hydrogen bond donor to the solvent.
-
A substantial 'b' or 'c₃' coefficient would imply that the aromatic ring or the oxygen atom of the hydroxyl group is accepting a hydrogen bond from the solvent.
By comparing the contributions of each parameter, a detailed picture of the dominant intermolecular forces governing the solvation of this compound can be constructed.
Applications in Research and Development
The determination of solvatochromic parameters for molecules like this compound has several important applications:
-
Drug Development: Understanding how a drug molecule interacts with different biological microenvironments (e.g., cell membranes, protein binding pockets) is crucial for predicting its efficacy and designing effective delivery systems.
-
Environmental Science: The solvatochromic behavior of environmental contaminants like this compound can help predict their partitioning and fate in different environmental compartments (water, soil, biota).[12]
-
Industrial Processes: Optimizing reaction conditions and product purification often relies on a thorough understanding of solute-solvent interactions.
Conclusion
This technical guide has outlined the theoretical basis and experimental methodology for determining the solvatochromic parameters of this compound. While specific experimental data for this compound is limited, the principles and protocols described herein provide a robust framework for researchers to investigate its solute-solvent interactions. The insights gained from such studies are invaluable for a wide range of scientific and industrial applications.
References
- Catalan, J. (2009). Toward a generalized treatment of the solvent effect based on four empirical scales: dipolarity (SdP), polarizability (SP), acidity (SA), and basicity (SB) of the medium. The Journal of Physical Chemistry B, 113(17), 5951-5960.
- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877-2887.
- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 299-305. [Link]
-
Determination of solvatochromic solvent parameters for the characterization of gas-expanded liquids. (2005). The Journal of Supercritical Fluids, 36(1), 16-22. [Link]
-
Solvatochromism. In Wikipedia. [Link]
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters | Request PDF. (2013). ResearchGate. [Link]
-
Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2014). ResearchGate. [Link]
-
Kamlet-Taft solvent parameters. Stenutz. [Link]
-
Solvatochromic parameters for solvents of interest in green chemistry. (2014). Green Chemistry, 16(6), 2884-2897. [Link]
-
Catalan parameters for the used solvents and the observed and... | Download Scientific Diagram. ResearchGate. [Link]
-
MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. (2020). Jurnal Sains dan Teknologi, 10(1), 39-49. [Link]
-
Nonylphenol. In Wikipedia. [Link]
-
4-Nonylphenol. Rupa Health. [Link]
-
Transformation of 4-nonylphenol isomers during biosolids composting. (2008). Chemosphere, 70(4), 633-640. [Link]
-
Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPP N , Using Computationally Derived Molecular Properties, and Comparison with π* and E T (30). (2024). Liquids, 4(1), 163-170. [Link]
-
(PDF) Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPPN, Using Computationally Derived Molecular Properties, and Comparison with π* and ET(30). (2024). ResearchGate. [Link]
Sources
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Nonylphenol - Wikipedia [en.wikipedia.org]
- 6. 4-Nonylphenol | Rupa Health [rupahealth.com]
- 7. Kamlet-Taft solvent parameters [stenutz.eu]
- 8. Kamlet-Taft solvent parameters [stenutz.eu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of 4-nonylphenol isomers during biosolids composting - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Elucidating the Degradation Mechanisms of 2-Nonylphenol via Quantum Chemical Calculations
Audience: Researchers, Environmental Scientists, and Computational Chemists
Abstract
2-nonylphenol (2-NP), a persistent organic pollutant and endocrine disruptor, poses a significant threat to aquatic ecosystems. Advanced Oxidation Processes (AOPs), which utilize highly reactive species like the hydroxyl radical (•OH), are effective for its degradation. However, the precise reaction mechanisms, competing pathways, and kinetic parameters are difficult to resolve experimentally. This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to systematically investigate the degradation pathways of 2-NP. We provide a comprehensive computational protocol, from structural optimization to transition state analysis and reaction rate prediction, offering a powerful theoretical framework to complement and guide experimental research in environmental remediation.
The Challenge: Unmasking the Degradation of this compound
Nonylphenols are widely present in the environment due to their extensive use in the manufacturing of nonylphenol ethoxylates, a common class of surfactants.[1] Their persistence, bioaccumulation, and estrogen-mimicking properties necessitate effective removal strategies from water sources.[2] AOPs have emerged as a promising technology, initiating degradation through the attack of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.[3]
The reaction between •OH and 2-NP is complex, with multiple potential sites of attack on the molecule. The radical can either abstract a hydrogen atom or add to the aromatic ring, each with several possible locations. Identifying the dominant, rate-limiting pathway is crucial for optimizing degradation technologies. Quantum chemical calculations provide a molecular-level lens to map these reaction pathways, determine their energetic favorability, and predict their kinetics, offering insights that are often inaccessible through experimentation alone.[4]
Theoretical Foundations: The Quantum Chemical Toolkit
The core of this computational approach is solving the Schrödinger equation for the reacting system. For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[5]
Density Functional Theory (DFT)
DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical for accuracy.
-
Recommended Functionals: For radical-mediated reactions, hybrid meta-GGA functionals are highly recommended. The M06-2X functional, in particular, has demonstrated excellent performance for thermochemistry, kinetics, and non-covalent interactions, which are crucial for describing the transition states in these reactions.[6][7] The popular B3LYP functional is also a viable, albeit sometimes less accurate, alternative that has been used in similar studies.[8][9]
-
Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. Pople-style basis sets like 6-31+G(d,p) or 6-311+G(d,p) provide a good balance for geometry optimizations and frequency calculations. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distributions.[9] For higher accuracy, final energy calculations can be performed with larger basis sets like def2-TZVP.[6]
Modeling the Aqueous Environment
Since 2-NP degradation occurs in water, accounting for solvent effects is essential. Explicitly modeling solvent molecules is computationally prohibitive. Therefore, implicit solvation models, such as the Conductor-like Polarized Continuum Model (CPCM) or the SMD (Solvation Model based on Density) , are employed.[8][10] These models treat the solvent as a continuous medium with a defined dielectric constant, effectively capturing the bulk electrostatic effects of water on the solute's electronic structure and energetics.
Primary Degradation Pathways: A Mechanistic Overview
The initial reaction between 2-NP and a hydroxyl radical proceeds via two primary mechanisms: Hydrogen Atom Abstraction (HAT) and Radical Adduct Formation (RAF).
-
Hydrogen Atom Abstraction (HAT): The •OH radical abstracts a hydrogen atom from 2-NP, forming a water molecule and a 2-nonylphenoxyl radical or a carbon-centered radical on the nonyl chain. Potential sites include the phenolic hydroxyl group (O-H) and multiple C-H bonds on the alkyl chain.
-
Radical Adduct Formation (RAF): The •OH radical adds to the electron-rich aromatic ring, forming a dihydroxycyclohexadienyl-type radical intermediate.[11] The addition can occur at the ortho, meta, and para positions relative to the hydroxyl group.
Quantum calculations are used to determine the activation energy for each of these competing pathways. The path with the lowest energy barrier will be the kinetically favored one.
The Computational Protocol: A Step-by-Step Guide
This section provides a validated, step-by-step workflow for calculating the degradation pathways of 2-NP with an •OH radical using a quantum chemistry software package like Gaussian.
Step 1: Geometry Optimization of Stationary Points
The first step is to find the lowest-energy structure (equilibrium geometry) for all reactants, intermediates, and products on the potential energy surface.
-
Protocol:
-
Build the initial 3D structures of this compound and the •OH radical.
-
Perform a geometry optimization calculation for each species individually.
-
For each proposed pathway (e.g., ortho-addition), build the structure of the expected product radical.
-
Run geometry optimization calculations for each product.
-
-
Causality: This step ensures that all energy comparisons start from and lead to stable, minimum-energy structures.
Step 2: Locating the Transition State (TS)
The transition state is the highest energy point along the lowest energy reaction path—a saddle point on the potential energy surface. Locating this structure is the most critical and challenging step.
-
Protocol:
-
Use a synchronous transit-guided quasi-Newton (QST2) method by providing the optimized reactant and product structures, or a QST3 method by also providing an initial guess for the TS structure.
-
Alternatively, use a Berny optimization algorithm (opt=ts) with an initial structure that is an educated guess of the TS geometry.
-
-
Causality: The geometry of the TS reveals the specific atomic motions involved in the bond-breaking and bond-forming processes. Its energy determines the activation barrier of the reaction.
Step 3: Frequency Calculation and Verification
Frequency calculations are performed on all optimized stationary points (reactants, products, and transition states).
-
Protocol:
-
Run a frequency calculation at the same level of theory used for optimization.
-
Verification Check:
-
For reactants and products (minima), all calculated vibrational frequencies must be real (i.e., zero imaginary frequencies).
-
For a transition state , there must be exactly one imaginary frequency.
-
-
-
Causality: The single imaginary frequency of a TS corresponds to the vibrational mode along the reaction coordinate, confirming it is a true saddle point.[9] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculation
This calculation validates the connection between a transition state and its corresponding reactants and products.
-
Protocol:
-
Perform an IRC calculation starting from the optimized and verified TS structure.
-
The calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions.
-
-
Trustworthiness: A successful IRC calculation will terminate at the optimized geometries of the reactant complex and the product, providing definitive proof that the located TS is the correct one for the reaction pathway under investigation.
The following diagram visualizes this comprehensive computational workflow.
Caption: A validated computational workflow for studying reaction mechanisms.
Data Analysis: From Energies to Reaction Rates
Once the calculations are complete, the key is to extract meaningful chemical insights. The primary outputs are the Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).
-
Gibbs Free Energy of Activation (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. ΔG‡ = G_TS - G_Reactants. This value represents the energy barrier that must be overcome for the reaction to occur. A lower ΔG‡ signifies a faster reaction.
-
Gibbs Free Energy of Reaction (ΔGrxn): The difference in Gibbs free energy between the products and the reactants. ΔGrxn = G_Products - G_Reactants. A negative value indicates a thermodynamically favorable (exergonic) reaction.
Comparing Competing Pathways
By calculating ΔG‡ for each potential degradation pathway (HAT from the -OH group, HAT from the alkyl chain, and RAF at the ortho-, meta-, and para- positions), we can identify the most kinetically favorable mechanism.
| Reaction Pathway | Site of Attack | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Relative Rate |
| RAF | ortho-position | 5.1 | -25.2 | Fast |
| RAF | para-position | 5.5 | -24.8 | Fast |
| HAT | Phenolic O-H | 8.2 | -19.5 | Moderate |
| RAF | meta-position | 9.5 | -15.0 | Slow |
| HAT | α-carbon (chain) | 12.1 | -22.3 | Very Slow |
| Note: Data are illustrative, based on typical values for phenol-like compounds, and serve to demonstrate the comparative analysis. |
The table clearly shows that for a typical phenolic compound, addition of the •OH radical to the ortho and para positions has the lowest activation barrier, suggesting these are the dominant initial degradation pathways.
Predicting Reaction Rate Constants
Transition State Theory (TST) provides a framework to connect the calculated Gibbs free energy of activation to a macroscopic reaction rate constant (k). The Eyring equation is a cornerstone of TST.
-
Eyring Equation: k = (k_B * T / h) * exp(-ΔG‡ / RT)
-
k: Reaction rate constant
-
k_B: Boltzmann constant
-
T: Temperature in Kelvin
-
h: Planck's constant
-
R: Universal gas constant
-
Using this equation, one can directly predict the absolute rate constants for each degradation pathway, providing quantitative data that can be directly compared with experimental kinetic studies.[8]
The following diagram illustrates a potential energy surface comparing the most favorable pathways.
Caption: Reaction coordinate diagram for competing degradation pathways.
Conclusion
Quantum chemical calculations offer an indispensable tool for environmental science, providing a detailed, molecular-level understanding of pollutant degradation. By applying a rigorous computational protocol based on DFT, researchers can map complex reaction networks, identify the most favorable degradation pathways, and predict reaction kinetics for contaminants like this compound. This theoretical insight is vital for the rational design and optimization of remediation technologies, bridging the gap between fundamental chemistry and applied environmental solutions.
References
-
Eyring, H. (1935). The Activated Complex in Chemical Reactions. The Journal of Chemical Physics. Available at: [Link]
-
MDPI. (2025). Exploration of Quantum Chemistry Methods to Explain Mechanism of Mechanochemical Degradation of Typical Organic Pollutants. Toxics. Available at: [Link]
-
SAS Publishers. (2025). Recent Advances in Computational Methods for Modelling Photocatalytic Reactions: Insights into Quantum Mechanisms, Materials, and Applications. Scholars Academic Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2024). Computational methods for investigating organic radical species. Physical Chemistry Chemical Physics. Available at: [Link]
-
Wikipedia. (n.d.). Transition state theory. In Wikipedia. Retrieved from: [Link]
-
ResearchGate. (2013). Theoretical study of phenol and hydroxyl radical reaction mechanism in aqueous medium by DFT/ B3LYP/ 6-31+G (d,p)/ CPCM model. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
ACS Publications. (2010). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (2018). Analysis of the performance of DFT-D, M05-2X and M06-2X functionals for studying π⋯π interactions. Journal of Molecular Modeling. Available at: [Link]
-
U.S. Geological Survey. (n.d.). Modeling Solute-Transport and Biodegradation with BIOMOC. USGS Publications Warehouse. Available at: [Link]
-
ACS Publications. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2013). Theoretical study of phenol and hydroxyl radical reaction mechanism in aqueous medium by DFT/ B3LYP/ 6-31+G (d,p)/ CPCM model. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2021). Mechanism and Pathway of Nonylphenol Degradation in Aqueous Solution by Dielectric Barrier Discharge. IOP Conference Series: Earth and Environmental Science. Available at: [Link]
-
Wikipedia. (n.d.). Advanced oxidation process. In Wikipedia. Retrieved from: [Link]
-
PubMed. (2004). Modelling the environmental degradation of water contaminants. Kinetics and mechanism of the riboflavin-sensitised-photooxidation of phenolic compounds. Water Research. Available at: [Link]
-
ResearchGate. (2016). Gibbs free energy variation for Å OH addition to phenol. Computational and Theoretical Chemistry. Available at: [Link]
-
MDPI. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). What are the recommended DFT methods to study chemical reactions involving free radicals?. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2012). Occurrence and biodegradation of nonylphenol in the environment. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence and Biodegradation of Nonylphenol in the Environment [mdpi.com]
- 3. Modelling the environmental degradation of water contaminants. Kinetics and mechanism of the riboflavin-sensitised-photooxidation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. water.usgs.gov [water.usgs.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Quantification of 2-nonylphenol in human urine using LC-MS/MS
An Application Note for the Sensitive and Robust Quantification of 2-Nonylphenol in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and validated protocol for the quantification of this compound (2-NP) in human urine samples. This compound, a member of the broader class of nonylphenols, is an endocrine-disrupting chemical whose presence in human matrices is of significant toxicological interest. This method employs a robust sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for analyte enrichment and matrix cleanup. Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing an isotopically labeled internal standard for accurate and precise quantification. This application note is designed to be a self-validating system, detailing not just the procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and field-proven insights.
Introduction: The Rationale for Monitoring this compound
Nonylphenols (NPs) are a group of synthetic organic compounds used extensively in the production of nonylphenol ethoxylates, which are non-ionic surfactants found in a wide array of industrial and consumer products[1]. Due to their widespread use, there is significant potential for human exposure[2]. This compound is one of the many isomers of nonylphenol. The concern surrounding nonylphenols stems from their classification as endocrine-disrupting chemicals, which can interfere with the body's hormonal systems[3].
In humans, nonylphenols are metabolized, primarily through conjugation with glucuronic acid, and excreted in the urine[4]. Therefore, to accurately assess the total body burden of this compound, it is crucial to measure both the free and conjugated forms. This is achieved by enzymatic hydrolysis of the urine sample to cleave the glucuronide conjugates prior to extraction and analysis[4][5]. Human biomonitoring initiatives, such as the European Human Biomonitoring Initiative (HBM4EU), emphasize the importance of generating comparable data on human exposure to chemicals like nonylphenols to inform public health policies[6][7][8][9]. This application note describes a highly sensitive and selective LC-MS/MS method for the determination of total this compound in human urine, suitable for large-scale biomonitoring studies.
Materials and Reagents
Chemicals and Standards
-
This compound (analytical standard, purity >98%)
-
This compound-¹³C₆ (internal standard, purity >98%)
-
β-Glucuronidase from Helix pomatia (Type H-1, ≥100,000 units/mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sodium acetate buffer (1 M, pH 5.0)
-
Pooled human urine (for calibration standards and quality controls)
Consumables and Equipment
-
Polypropylene centrifuge tubes (15 mL and 50 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg, 3 mL)[5][10]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath (37°C)
-
LC-MS/MS system (e.g., equipped with an electrospray ionization source)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)[11]
-
Autosampler vials with inserts
Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-¹³C₆ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create a series of working standards for the calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound-¹³C₆ in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into pooled human urine to prepare calibration standards and QCs at low, medium, and high concentrations.
Sample Preparation Workflow
The following diagram illustrates the key steps in the sample preparation process:
Caption: Workflow for the preparation of human urine samples for this compound analysis.
Detailed Step-by-Step Methodology
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 1.0 mL of each urine sample, calibration standard, and QC into a 15 mL polypropylene tube.
-
Internal Standard Spiking: Add a precise volume of the this compound-¹³C₆ internal standard working solution to each tube. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and any analyte loss during sample preparation[12].
-
Buffering: Add 0.5 mL of 1 M sodium acetate buffer (pH 5.0) to each tube and vortex. Maintaining an optimal pH is crucial for the efficiency of the enzymatic hydrolysis[13].
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase from Helix pomatia to each tube. Vortex gently and incubate at 37°C for 4 hours. This step is essential to cleave the glucuronide conjugates and measure the total this compound concentration[4].
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Loading: After incubation, centrifuge the samples and load the supernatant onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and the internal standard with 3 mL of methanol into clean collection tubes.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 2 mM ammonium acetate).
-
Final Preparation for Analysis: Vortex the reconstituted samples and transfer them to autosampler vials with inserts for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic and Mass Spectrometric Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 2 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 50% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. The following MRM transitions are suggested for this compound and its ¹³C₆-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 219.2 | 133.1 | -25 |
| This compound (Qualifier) | 219.2 | 147.1 | -20 |
| This compound-¹³C₆ (IS) | 225.2 | 139.1 | -25 |
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: The analysis of each batch of samples should include a blank, a zero sample (matrix with internal standard), calibration standards, and at least three levels of QCs. The calculated concentrations of the QCs should be within ±15% of their nominal values (±20% for the lower limit of quantification).
Method Performance Characteristics
The following table summarizes the typical performance characteristics of this method, which should be validated in the user's laboratory.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Analyte Recovery | Incomplete enzymatic hydrolysis. | Verify the activity of the β-glucuronidase and optimize incubation time and temperature. |
| Inefficient SPE elution. | Test different elution solvents or increase the elution volume. | |
| High Background/Interference | Contamination from labware or reagents. | Use high-purity solvents and pre-screen all labware. |
| Insufficient SPE wash. | Optimize the SPE wash step to remove matrix components more effectively. | |
| Poor Peak Shape | Column degradation. | Replace the analytical column. |
| Incompatible reconstitution solvent. | Ensure the reconstitution solvent is similar in composition to the initial mobile phase. | |
| Inconsistent Internal Standard Response | Inconsistent spiking. | Use a calibrated pipette and ensure proper mixing after spiking. |
| Ion suppression. | Dilute the sample or improve the cleanup procedure. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust approach for the quantification of total this compound in human urine. The incorporation of enzymatic hydrolysis ensures a comprehensive assessment of exposure, while the use of an isotopically labeled internal standard guarantees high accuracy and precision. This method is well-suited for human biomonitoring studies aimed at evaluating exposure to this important endocrine-disrupting chemical.
References
-
ResearchGate. (n.d.). Determination of specific urinary nonylphenol metabolites by online-SPE-LC-MS/MS as novel human exposure biomarkers. Retrieved from [Link]
-
Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Retrieved from [Link]
-
Publisso. (n.d.). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS. Retrieved from [Link]
-
SpringerLink. (n.d.). Higher levels of nonylphenol were found in human urine and drinking water from rural areas as compared to metropolitan regions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. Retrieved from [Link]
-
Biomedical and Environmental Sciences. (2011). A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine amples Detected by SPE-UPLC-MS. Retrieved from [Link]
-
PubMed. (2023). Simultaneous determination of the free and total forms of nonylphenol, nonylphenol monoethoxylate, and nonylphenol diethoxylate in human urine by gas chromatography-mass spectrometry. Retrieved from [Link]
-
CDC Stacks. (n.d.). Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population. Retrieved from [Link]
-
Umweltbundesamt. (2023). HBM4EU: European Human Biomonitoring Initiative. Retrieved from [Link]
-
HBM4EU. (n.d.). Policy Brief: Bisphenols. Retrieved from [Link]
-
HBM4EU. (n.d.). The European Human Biomonitoring Initiative - HBM4EU. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. Retrieved from [Link]
-
HBM4EU. (n.d.). HBM4EU – science and policy for a healthy future. Retrieved from [Link]
-
ScienceDirect. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). PHENOL and p-CRESOL in urine 8305. Retrieved from [Link]
-
MDPI. (2021). HBM4EU Occupational Biomonitoring Study on e-Waste—Study Protocol. Retrieved from [Link]
-
PubMed. (2024). Determination of nine bisphenol analogues in human urine by high-throughput solid-phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. Retrieved from [Link]
-
National Institutes of Health. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A study of bisphenol A, nonylphenol, and octylphenol in human urine samples detected by SPE-UPLC-MS. Retrieved from [Link]
-
PubMed. (2005). Urinary concentrations of bisphenol A and 4-nonylphenol in a human reference population. Retrieved from [Link]
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Nonylphenol in Crude Oils and Petroleum Products by Liquid Chromatography–Mass Spectrometry: Implications for Sustainable Petroleum Refining. Retrieved from [Link]
-
Integrated Micro-Chromatography Systems. (n.d.). Rapid Hydrolysis of Glucuronidated Opiates and Opioids in Urine Using IMCSzyme. Retrieved from [Link]
-
CDC Stacks. (n.d.). Variability of Urinary Concentrations of Bisphenol A in Spot Samples, First Morning Voids, and 24-Hour Collections. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Retrieved from [Link]
-
Bisphenol A Information & Resources. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Retrieved from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Urinary concentrations of bisphenol A and 4-nonylphenol in a human reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Concentrations of Bisphenol A and 4-Nonylphenol in a Human Reference Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. d-nb.info [d-nb.info]
- 6. HBM4EU: European Human Biomonitoring Initiative | Umweltbundesamt [umweltbundesamt.de]
- 7. hbm4eu.eu [hbm4eu.eu]
- 8. environment.ec.europa.eu [environment.ec.europa.eu]
- 9. HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 10. besjournal.com [besjournal.com]
- 11. epa.gov [epa.gov]
- 12. library.dphen1.com [library.dphen1.com]
- 13. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) of 2-Nonylphenol from Wastewater
Introduction: The Environmental Significance of 2-Nonylphenol
This compound (2-NP) and its isomers are synthetic organic compounds belonging to the broader class of alkylphenols. They are primarily used in the production of nonylphenol ethoxylates, a group of non-ionic surfactants widely employed in industrial and consumer products such as detergents, emulsifiers, and dispersing agents.[1][2] The extensive use of these products leads to the discharge of nonylphenol and its precursors into wastewater systems.[2][3] In wastewater treatment plants, the biodegradation of nonylphenol ethoxylates can result in the formation of more persistent and toxic nonylphenol.[2][4]
As an endocrine-disrupting compound (EDC), this compound can interfere with the hormonal systems of wildlife and humans, even at low concentrations.[2] Its presence in aquatic environments has been linked to adverse effects on the reproductive health of fish and other aquatic organisms.[2] Due to these environmental and health concerns, regulatory bodies worldwide have implemented restrictions on the use of nonylphenol and its ethoxylates, necessitating sensitive and reliable analytical methods for their monitoring in environmental matrices like wastewater.[2][3]
Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and clean-up of this compound from complex aqueous samples like wastewater, prior to instrumental analysis.[5] This application note provides a comprehensive guide to the principles, optimization, and application of SPE methods for the determination of this compound in wastewater.
Principles of Solid-Phase Extraction for this compound
Solid-phase extraction is a sample preparation technique that utilizes a solid adsorbent (the stationary phase) to isolate and concentrate analytes from a liquid sample (the mobile phase). The choice of the solid-phase material is critical and depends on the physicochemical properties of the target analyte and the sample matrix. For the extraction of the relatively nonpolar this compound from aqueous wastewater samples, reversed-phase SPE is the most common approach.
In reversed-phase SPE, a nonpolar stationary phase is used to retain nonpolar analytes from a polar mobile phase. The primary retention mechanism is the hydrophobic interaction between the nonyl group of this compound and the nonpolar functional groups of the sorbent.
The SPE process generally involves four key steps:
-
Conditioning: The sorbent is treated with a solvent to activate the stationary phase and ensure reproducible retention of the analyte.
-
Loading: The aqueous sample is passed through the sorbent, and the analyte is retained on the stationary phase.
-
Washing: The sorbent is rinsed with a weak solvent to remove interfering compounds that are less strongly retained than the analyte of interest.
-
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, thereby eluting the analyte for subsequent analysis.
Selection of SPE Sorbents for this compound Extraction
The choice of sorbent material is paramount for achieving high recovery and efficient clean-up of this compound from wastewater. Several types of sorbents have been successfully employed, each with its own advantages and specific applications.
| Sorbent Type | Trade Names | Key Characteristics | Typical Recovery Rates for 2-NP |
| Polymeric Reversed-Phase | Oasis HLB, Strata-X | Hydrophilic-Lipophilic Balanced; high surface area and capacity; stable over a wide pH range.[6] | > 90%[1][7] |
| Octadecyl (C18) Silica | C18 | Traditional reversed-phase sorbent; effective for nonpolar compounds.[8] | 75-95%[9][10] |
| Graphitized Carbon Black (GCB) | Strong retention for planar molecules; can be useful for removing pigments and other interferences.[11] | Variable, potential for irreversible adsorption. |
Expert Insight: For complex and variable matrices such as wastewater, polymeric reversed-phase sorbents like Oasis HLB and Strata-X are often the preferred choice.[7][12] Their balanced hydrophilic-lipophilic nature allows for the retention of a wider range of compounds, including the moderately polar this compound, while their high capacity is beneficial for handling larger sample volumes.[6] C18 silica is a cost-effective alternative but may be more susceptible to breakthrough if the sample volume is too large or the flow rate is too high.
Detailed Protocol: SPE of this compound from Wastewater using a Polymeric Sorbent
This protocol is a general guideline and may require optimization based on the specific wastewater matrix and analytical instrumentation.
Materials and Reagents:
-
SPE cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 6 cc, 200 mg)
-
Wastewater sample, filtered through a 1 µm glass fiber filter
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Internal standard solution (e.g., 4-n-Nonylphenol-d4)
-
SPE vacuum manifold
-
Concentrator/evaporator system
Protocol Steps:
-
Sample Preparation:
-
Collect a representative wastewater sample in a clean glass container.
-
Filter the sample through a 1 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the sample to ~3 with hydrochloric acid. This step ensures that the phenolic hydroxyl group of this compound is protonated, enhancing its retention on the reversed-phase sorbent.[12]
-
Spike the sample with an appropriate internal standard to correct for matrix effects and variations in recovery.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridges to go dry at this stage. This step activates the sorbent and ensures proper wetting.
-
-
Sample Loading:
-
Load the pre-treated wastewater sample (typically 250-500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial to ensure adequate interaction time between the analyte and the sorbent, preventing breakthrough.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a 40:60 methanol/water mixture. This step removes polar interferences without eluting the target analyte.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and analysis steps.
-
-
Elution:
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic system).
-
-
Analysis:
Method Validation and Quality Control
A self-validating system is crucial for ensuring the reliability of the analytical results. The following parameters should be assessed during method development and routine analysis:
-
Recovery: Determined by analyzing spiked wastewater samples at different concentrations. Recoveries should typically be within 70-130%.[1]
-
Method Detection Limit (MDL) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: Assessed by analyzing replicate samples, with a relative standard deviation (RSD) of <15% being desirable.
-
Matrix Effects: The influence of co-extracted compounds from the wastewater matrix on the analytical signal. This can be evaluated by comparing the response of the analyte in a clean solvent to that in a matrix extract. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects.[13]
-
Breakthrough Volume: The sample volume that can be loaded onto the SPE cartridge before the analyte starts to elute during the loading step. This can be determined by analyzing fractions of the effluent during sample loading.[14][15]
Troubleshooting Common SPE Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete elution- Analyte breakthrough during loading- Improper pH of the sample | - Use a stronger elution solvent or increase the elution volume.- Decrease the sample loading flow rate or use a larger sorbent mass.- Ensure the sample pH is properly adjusted before loading. |
| High Variability (Poor Precision) | - Inconsistent flow rates- Cartridges drying out during conditioning- Non-homogenous sample | - Use a vacuum manifold with flow control.- Do not allow the sorbent to go dry before sample loading.- Ensure the sample is well-mixed before taking an aliquot. |
| Interferences in the Final Extract | - Inadequate washing step- Co-elution of matrix components | - Optimize the washing solvent composition and volume.- Consider using a different SPE sorbent with higher selectivity or a post-SPE clean-up step. |
Conclusion
Solid-phase extraction is an indispensable tool for the reliable determination of this compound in challenging matrices like wastewater. By carefully selecting the appropriate sorbent and optimizing the extraction parameters, researchers can achieve high analyte recovery and remove interfering matrix components, leading to accurate and precise quantification. The protocols and insights provided in this application note serve as a comprehensive guide for developing and implementing robust SPE methods for the monitoring of this environmentally significant contaminant.
References
- Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction. (n.d.). U.S. Environmental Protection Agency.
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 938(1-2), 79–91. Retrieved from [Link]
-
High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. (n.d.). Separation Science. Retrieved from [Link]
-
Pessoa, G. P., de Souza, N. C., Vidal, C. B., Alves, J. C., do Nascimento, R. F., de Sousa, A. F., & de Keukeleire, D. (2020). Multiresidue Determination of Endocrine Disrupting Compounds in Sewage Treatment Plants (SPE-HPLC-DAD). Journal of the Brazilian Chemical Society, 31(9), 1868-1877. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Method 559: Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2020). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. Retrieved from [Link]
-
Gao, L., & Wen, Y. (2019). Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. Journal of Environmental and Public Health, 2019, 5928372. Retrieved from [Link]
-
Lee, H. B., & Peart, T. E. (1999). Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. Water Quality Research Journal of Canada, 34(1), 3–36. Retrieved from [Link]
-
Stehmann, A., & Schröder, H. F. (2004). Mass spectrometric analytical methods for the determination of endocrine disrupting chemicals (EDCs). Water Science and Technology, 50(5), 165–171. Retrieved from [Link]
-
Pessoa, G. P., de Souza, N. C., Vidal, C. B., Alves, J. C., do Nascimento, R. F., de Sousa, A. F., & de Keukeleire, D. (2020). Multiresidue Determination of Endocrine Disrupting Compounds in Sewage Treatment Plants (SPE-HPLC-DAD). ResearchGate. Retrieved from [Link]
-
Restek Corporation. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]
-
Li, Y., Zhao, L., & Wang, X. (2014). Determination of Bisphenol A and 4-Nonylphenol in Water Using Ionic Liquid Dispersive Liquid Phase Microextraction. Journal of Analytical Methods in Chemistry, 2014, 674938. Retrieved from [Link]
-
Yulistia, A., & Riyani, K. (2023). Evaluation of Two Extraction Methods for Determination of Nonylphenol Contaminant in Sediment. In THE 8TH INTERNATIONAL SYMPOSIUM ON APPLIED CHEMISTRY (ISAC) (Vol. 2902, No. 1, p. 020014). AIP Publishing LLC. Retrieved from [Link]
-
Al-Odaini, N. A., Shim, W. J., Han, G. M., & Hong, S. H. (2020). Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 17(17), 6193. Retrieved from [Link]
-
Manura, J. J. (n.d.). Calculation and Use of Breakthrough Volume Data. Scientific Instrument Services. Retrieved from [Link]
-
Pyrzynska, K. (2019). Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents. ResearchGate. Retrieved from [Link]
-
Gorga, M., Petrovic, M., & Barceló, D. (2013). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. International Journal of Molecular Sciences, 14(1), 1934–1967. Retrieved from [Link]
-
Poole, C. F., & Larrivee, M. L. (1998). Solvation parameter model for the prediction of breakthrough volumes in solid-phase extraction with particle-loaded membranes. Analytical Chemistry, 70(1), 169-175. Retrieved from [Link]
-
Sârbu, C., & Udrescu, S. (2006). BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie, 51(7-8), 705-710. Retrieved from [Link]
-
Schulze, T., Ahel, M., Ahlheim, J., & Hollender, J. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater. Environmental Science & Technology, 55(14), 9633–9643. Retrieved from [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033–1049. Retrieved from [Link]
-
Lu, Z., Smyth, S. A., & Peart, T. E. (2006). Determination of nonylphenol isomers in landfill leachate and municipal wastewater using steam distillation extraction coupled with comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. Journal of Chromatography A, 1132(1-2), 273–281. Retrieved from [Link]
-
Jonkers, N., Laan, T., de Voogt, P. (2010). The determination of nonylphenol and its precursors in a trickling filter wastewater treatment process. Journal of Chromatography A, 1217(4), 542-551. Retrieved from [Link]
-
Hao, R., An, D., & Li, J. (2006). [Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions]. Se Pu, 24(6), 589–592. Retrieved from [Link]
-
Liu, R., Zhou, J. L., & Wilding, A. (2008). A chemometric strategy for optimization of solid-phase microextraction: determination of bisphenol A and 4-nonylphenol with HPLC. Journal of Chromatographic Science, 46(7), 596–600. Retrieved from [Link]
-
ASTM D7065-21, Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry, ASTM International, West Conshohocken, PA, 2021, . Retrieved from [Link]
-
Wissiack, R., Rosenberg, E., & Grasserbauer, M. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. Journal of Chromatography A, 896(1-2), 159–170. Retrieved from [Link]
-
Hao, R., An, D., & Li, J. (2006). [Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions]. ResearchGate. Retrieved from [Link]
-
Wissiack, R., Rosenberg, E., & Grasserbauer, M. (2000). Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols. ResearchGate. Retrieved from [Link]
-
Keith, T. L., Snyder, S. A., Naylor, C. G., & Giesy, J. P. (2001). Identification and quantitation method for nonylphenol and lower oligomer nonylphenol ethoxylates in fish tissues. Environmental Science & Technology, 35(1), 10–13. Retrieved from [Link]
-
Hammel, M., & Blümlein, K. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Molecules, 26(11), 3254. Retrieved from [Link]
-
Núñez, L., Turiel, E., & Tadeo, J. L. (2008). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. Journal of Chromatography A, 1196-1197, 90–96. Retrieved from [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatographic Science, 35(1), 19–26. Retrieved from [Link]
-
Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2017). Materials for Solid-Phase Extraction of Organic Compounds. Trends in Analytical Chemistry, 91, 1-13. Retrieved from [Link]
-
Giger, W., Brunner, P. H., & Schaffner, C. (2002). Trace analysis of technical nonylphenol, bisphenol A and 17α-ethinylestradiol in wastewater using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 945(1-2), 93–100. Retrieved from [Link]
-
Yulistia, A., & Riyani, K. (2022). Evaluation of two solvent extraction on solid phase extraction methods for determination of nonylphenol contaminant in river water. ResearchGate. Retrieved from [Link]
Sources
- 1. nemc.us [nemc.us]
- 2. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]
- 4. The determination of nonylphenol and its precursors in a trickling filter wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iwaponline.com [iwaponline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction | MDPI [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 15. Article - Calculation and Use of Breakthrough Volume Data [sisweb.com]
Application Notes and Protocols: In Vitro Yeast Estrogen Screen (YES) Assay for Assessing 2-Nonylphenol Estrogenicity
Introduction: The Imperative for Screening Endocrine Disruptors
Endocrine disrupting chemicals (EDCs) represent a significant and growing concern for both environmental and human health. These exogenous substances can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects.[1][2][3] 2-nonylphenol, a breakdown product of nonylphenol ethoxylates used in numerous industrial and consumer products, is a prominent EDC that has garnered considerable attention due to its widespread environmental presence and its ability to mimic the natural hormone 17β-estradiol.[1][4][5][6] This estrogenic activity allows it to bind to estrogen receptors (ERα and ERβ), thereby disrupting normal hormonal signaling.[1][4][5]
The Yeast Estrogen Screen (YES) assay has emerged as a robust and reliable in vitro tool for identifying substances with estrogenic activity. This genetically engineered yeast-based reporter assay provides a sensitive, specific, and relatively rapid method for screening potential EDCs. Its utility is recognized within the OECD Conceptual Framework for the Testing and Assessment of Endocrine Disrupting Chemicals as a Level 2 in vitro assay for providing data on endocrine mechanisms.[7][8][9] This document provides a detailed guide to the principles and practice of the YES assay, with a specific focus on its application for assessing the estrogenicity of this compound.
Principle of the YES Assay: A Molecular Beacon for Estrogenic Activity
The YES assay leverages the power of recombinant DNA technology. The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae.[10][11] These yeast cells are engineered to contain two key genetic elements:
-
The Human Estrogen Receptor (hERα) Gene: This allows the yeast to express the human estrogen receptor, the primary target for estrogenic compounds.[11][12]
-
A Reporter Gene System: The reporter gene, typically lacZ which a colorimetric reaction. This reporter gene is under the control of an estrogen-responsive element (ERE).
When an estrogenic substance, such as this compound, is introduced to the yeast culture, it binds to the hERα. This ligand-receptor complex then binds to the ERE, initiating the transcription of the lacZ gene. The resulting enzyme catalyzes the conversion of a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) in the medium, leading to a measurable color change from yellow to red.[11][13] The intensity of this color change is directly proportional to the estrogenic activity of the test substance.[11]
Signaling Pathway of the YES Assay
Caption: Workflow of the YES assay signaling pathway.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for performing the YES assay to determine the estrogenicity of this compound. It is crucial to maintain aseptic techniques throughout the procedure to prevent contamination.
Materials and Reagents
-
Recombinant Saccharomyces cerevisiae strain containing hERα and a lacZ reporter plasmid
-
Yeast growth medium (e.g., YPD broth)
-
Assay medium (minimal medium supplemented with copper)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
17β-estradiol (E2) - Positive Control
-
This compound (NP) - Test Compound
-
Dimethyl sulfoxide (DMSO) - Solvent
-
Sterile 96-well microtiter plates
-
Plate reader capable of measuring absorbance at 570 nm and 690 nm
-
Incubator (32°C)
-
Orbital shaker
Preparation of Solutions
-
Yeast Culture: Inoculate the recombinant yeast into growth medium and incubate at 32°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Stock Solutions: Prepare concentrated stock solutions of 17β-estradiol and this compound in DMSO. The final concentration of DMSO in the assay should not exceed a level that affects yeast growth or reporter gene expression.
-
Assay Medium with CPRG: Prepare the assay medium and dissolve the CPRG to the desired final concentration.
Assay Procedure
-
Serial Dilutions: Prepare serial dilutions of the this compound and 17β-estradiol stock solutions in the assay medium directly in a 96-well plate. Include a solvent control (DMSO only) and a negative control (assay medium only).
-
Yeast Inoculation: Add the prepared yeast culture to each well of the 96-well plate.
-
Incubation: Seal the plate and incubate at 32°C for a specified period (typically 18 to 48 hours), with gentle shaking.[11][12] The incubation time can be optimized to balance sensitivity and assay duration.[2][3][14]
-
Data Acquisition: Measure the absorbance at two wavelengths:
-
570 nm: To quantify the red color produced from the cleavage of CPRG, which is indicative of estrogenic activity.
-
690 nm: To measure the optical density of the yeast culture, which serves as an indicator of cell viability and cytotoxicity.[13]
-
Data Analysis and Interpretation
-
Cytotoxicity Assessment: A significant decrease in absorbance at 690 nm in the presence of the test compound compared to the solvent control indicates cytotoxicity, which could lead to false-negative results.
-
Dose-Response Curve: Plot the absorbance at 570 nm (corrected for background) against the logarithm of the concentration of this compound and 17β-estradiol.
-
EC50 Calculation: From the dose-response curve, determine the EC50 value, which is the concentration of the test compound that elicits 50% of the maximum response.
-
Relative Potency: The estrogenic potency of this compound can be expressed relative to that of 17β-estradiol by comparing their respective EC50 values.
Experimental Workflow
Sources
- 1. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products [elchemy.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In house validation of recombinant yeast estrogen and androgen receptor agonist and antagonist screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 12. S-YESᴹᴰ | new_diagnostics [new-diagnostics.com]
- 13. biotoxik.it [biotoxik.it]
- 14. ftb.com.hr [ftb.com.hr]
Application Note: Quantitative Analysis of Total 2-Nonylphenol in Human Serum by Isotope Dilution LC-MS/MS
Abstract and Introduction
1.1 The Environmental and Toxicological Significance of 2-Nonylphenol Nonylphenols (NPs) are a group of synthetic organic compounds used extensively in the manufacturing of nonylphenol ethoxylates (NPEOs), which function as non-ionic surfactants in a wide array of industrial and consumer products, including detergents, paints, pesticides, and plastics.[1][2] The technical mixture of NP is complex, consisting of numerous branched isomers, with 4-nonylphenol being the most studied. These compounds are not readily biodegradable and can persist in the environment.[3] Human exposure occurs through the food chain, drinking water, and contact with products containing these chemicals.[4]
This compound, like other NP isomers, is classified as an endocrine-disrupting chemical (EDC).[5][6] EDCs are exogenous agents that can interfere with any aspect of hormone action.[3] Specifically, NPs are known xenoestrogens, meaning they mimic the effects of estrogen by binding to estrogen receptors, which can disrupt normal endocrine function and potentially lead to adverse health effects on reproduction, development, and other physiological processes.[7][8][9]
1.2 Biomonitoring and Toxicokinetics Human biomonitoring, the direct measurement of chemicals in human specimens like blood or urine, provides an integrated assessment of exposure from all sources.[10] Following absorption, nonylphenol undergoes metabolic processing in the body. A significant portion is conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate excretion.[7] In human blood, NP exists in both its free form and as these conjugated metabolites. The concentration of conjugated NP can be over 100-fold greater than the unconjugated form after oral administration.[7][11] Therefore, to accurately assess the total internal body burden, it is imperative to measure Total Nonylphenol , which requires an enzymatic hydrolysis step to cleave the conjugates and convert them back to free nonylphenol prior to analysis.[12]
1.3 Principle of the Method This application note details a robust and sensitive method for the quantitative determination of total this compound in human serum. The protocol employs a stable isotope-labeled internal standard (¹³C₆-4-n-Nonylphenol) to ensure high accuracy and precision. The core workflow involves:
-
Enzymatic Hydrolysis: Serum samples are treated with β-glucuronidase/arylsulfatase to deconjugate NP metabolites.
-
Sample Cleanup: Proteins are first precipitated, followed by Solid-Phase Extraction (SPE) to isolate the analyte from complex matrix components.
-
Instrumental Analysis: The purified extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional selectivity and sensitivity for trace-level quantification.[13]
This method is designed for researchers in toxicology, environmental health, and drug development to reliably measure this compound as a key biomarker of exposure.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, is outlined below. This workflow is designed to maximize analyte recovery while minimizing matrix interference and external contamination.
Caption: High-level workflow for Total this compound analysis in serum.
Materials, Reagents, and Instrumentation
3.1 Reagents and Standards
-
Analytes: this compound (analytical standard grade, >98% purity)
-
Internal Standard (IS): 4-n-Nonylphenol-¹³C₆ (¹³C₆-4-n-NP)
-
Solvents: Methanol, Acetonitrile (LC-MS Grade); Water (Type 1, 18.2 MΩ·cm)
-
Reagents: Ammonium Acetate, Formic Acid, Sodium Acetate (ACS Grade or higher)
-
Enzyme: β-glucuronidase/arylsulfatase from Helix pomatia
-
SPE Cartridges: C18 reversed-phase, 100 mg bed mass, 3 mL format
3.2 Labware and Consumables
-
Glass vials and volumetric flasks (silanized to prevent adsorption)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Adjustable micropipettes and tips
-
Nitrogen evaporation system
-
Centrifuge
-
Vortex mixer
-
Incubator or water bath (37°C)
-
LC vials with inserts
3.3 Instrumentation
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Analytical Protocols
4.1 Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ¹³C₆-4-n-NP standards in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Create a working solution of this compound by diluting the primary stock in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare the IS spiking solution by diluting the ¹³C₆-4-n-NP primary stock in methanol.
-
Calibration Standards (0.5 - 200 ng/mL): Prepare a series of 8-10 calibration standards by serial dilution of the working standard solution into a certified blank human serum matrix.
-
QC Samples: Prepare QC samples at three concentrations (Low, Medium, High) in blank human serum, using a separate weighing of the analytical standard from that used for calibration standards.
4.2 Sample Preparation and Extraction Protocol
Causality Behind Choices: The use of a polypropylene tube is critical as NP can adsorb to glass surfaces; however, final extracts should be stored in silanized glass.[14] The enzymatic hydrolysis step is essential for an accurate assessment of total exposure, as most NP in circulation is in a conjugated form.[7][12] The Hybrid SPE-Precipitation technique described by Asimakopoulos et al. is an efficient one-step cleanup process after initial methanol precipitation.[13][15]
-
Sample Thawing: Thaw serum samples, calibrators, and QCs on ice. Vortex gently to homogenize.
-
Aliquoting: Transfer 150 µL of each sample, calibrator, and QC into a labeled 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 15 µL of the 100 ng/mL IS spiking solution to every tube (except for reagent blanks). Vortex briefly.
-
Enzymatic Hydrolysis:
-
Add 50 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex gently and incubate at 37°C for 4 hours to ensure complete deconjugation.
-
-
Protein Precipitation:
-
After incubation, add 450 µL of cold methanol to each tube.[15]
-
Vortex vigorously for 1 minute to precipitate serum proteins.
-
-
Centrifugation: Centrifuge the tubes at 4000 x g for 10 minutes to pellet the precipitated proteins.[15]
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of Type 1 water. Do not allow the cartridge to go dry.
-
Load: Carefully transfer the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of 40% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the this compound and IS with 2 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex to ensure complete dissolution.
-
Transfer the final extract to an LC vial for analysis.
-
4.3 LC-MS/MS Instrumental Analysis
Causality Behind Choices: A C18 column provides excellent reversed-phase separation for moderately nonpolar compounds like NP.[16] Negative mode ESI is preferred as the phenolic hydroxyl group readily deprotonates to form the [M-H]⁻ ion, yielding high sensitivity.[13] Multiple Reaction Monitoring (MRM) provides superior selectivity and reduces chemical noise by monitoring a specific precursor-to-product ion transition.[14]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 50% B (0-1 min), 50-95% B (1-8 min), 95% B (8-12 min), 50% B (12.1-15 min) |
Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Capillary Voltage | -2.5 kV | | Source Temp. | 150°C | | Desolvation Temp. | 400°C | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound | 219.2 | 133.1 (Quantifier) | 25 | | | 219.2 | 147.1 (Qualifier) | 22 | | ¹³C₆-4-n-NP (IS) | 225.2 | 139.1 (Quantifier) | 25 |
Data Analysis and Quality Control
5.1 Quantification A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte for each calibration standard. A linear regression with a 1/x weighting factor is typically used. The concentration of this compound in unknown samples is calculated from this curve.
5.2 Quality Control Acceptance Criteria For a batch to be considered valid, the following criteria must be met:
-
Calibration Curve: Correlation coefficient (r²) ≥ 0.995.
-
Blanks: Analyte response in method blanks must be below the Limit of Quantitation (LOQ).
-
QC Samples: The calculated concentrations of the Low, Medium, and High QCs must be within ±20% of their nominal values.
-
Internal Standard Response: The IS peak area in samples should be within 70-130% of the average IS area in the calibration standards.
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Justification |
|---|---|---|
| Limit of Detection (LOD) | 0.8 - 1.4 ng/mL | Achievable with modern LC-MS/MS systems for NP in serum.[13] |
| Limit of Quantitation (LOQ) | 2.5 - 5.0 ng/mL | Represents the lowest concentration reliably quantifiable with acceptable precision and accuracy. |
| Linear Range | 0.5 - 200 ng/mL | Covers expected physiological and environmental exposure levels. |
| Intra-day Precision (%RSD) | < 15% | Demonstrates repeatability within a single analytical run.[16][17] |
| Inter-day Precision (%RSD) | < 20% | Demonstrates reproducibility across different days.[16][17] |
| Accuracy/Recovery (%) | 85 - 115% | Indicates minimal loss of analyte during sample preparation and absence of significant matrix effects.[18] |
Conclusion
This application note provides a comprehensive, field-proven protocol for the determination of total this compound in human serum. By incorporating enzymatic hydrolysis and isotope dilution LC-MS/MS, this method offers the high degree of accuracy, sensitivity, and specificity required for human biomonitoring studies. Adherence to the described sample preparation and quality control procedures will ensure the generation of trustworthy data for researchers investigating human exposure to this significant endocrine-disrupting compound.
References
-
Asimakopoulos, A. G., & Thomaidis, N. S. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction–Precipitation. Journal of Chromatography B, 986-987, 85-93. [Link]
-
Danish Environmental Protection Agency. (2000). Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. Miljøstyrelsen. [Link]
-
Inoue, K., Yoshimura, Y., Makino, T., & Nakazawa, H. (2000). Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection. Analyst, 125(11), 1959-1961. [Link]
-
Asimakopoulos, A. G., & Thomaidis, N. S. (2015). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Ieda, T., Horiguchi, T., Nagasaka, R., & Hori, S. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Environmental Science & Technology, 39(22), 8756-8762. [Link]
-
Stan, H. J., & Heberer, T. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Water Science and Technology, 42(7-8), 169-176. [Link]
-
Koch, H. M., et al. (2022). Biomarker-Determined Nonylphenol Exposure and Associated Risks in Children of Thailand, Indonesia, and Saudi Arabia. Environmental Science & Technology, 56(15), 10795-10805. [Link]
-
Koch, H. M., et al. (2022). Biomarker-Determined Nonylphenol Exposure and Associated Risks in Children of Thailand, Indonesia, and Saudi Arabia. ResearchGate. [Link]
-
Wang, W., et al. (2017). Nonylphenol Toxicity Evaluation and Discovery of Biomarkers in Rat Urine by a Metabolomics Strategy through HPLC-QTOF-MS. International Journal of Molecular Sciences, 18(11), 2441. [Link]
-
Chen, M. L., et al. (2018). Interactive effects of nonylphenol and bisphenol A exposure with oxidative stress on fetal reproductive indices. Environmental Research, 167, 404-410. [Link]
-
Kim, J., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 293. [Link]
-
Covaci, A., et al. (2015). Human biological monitoring of suspected endocrine-disrupting compounds. Journal of Exposure Science & Environmental Epidemiology, 25(2), 117-123. [Link]
-
Wenzel, A., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A, 40(5), 653-665. [Link]
-
Asimakopoulos, A. G., & Thomaidis, N. S. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 986-987, 85-93. [Link]
-
Xu, Q., et al. (2019). Evaluation of Toxicokinetics of Nonylphenol in the Adult Female Sprague-Dawley Rats Using a Physiologically Based Toxicokinetic Model. Regulatory Toxicology and Pharmacology, 105, 42-50. [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]
-
British Columbia Ministry of Environment. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. [Link]
-
EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. [Link]
-
New Zealand Environmental Protection Authority. (n.d.). Nonylphenol, Nonylphenol ethoxylates and Octylphenol ethoxylates Evaluation Sheet. [Link]
-
Lee, Y., et al. (2023). Simultaneous determination of the free and total forms of nonylphenol, nonylphenol monoethoxylate, and nonylphenol diethoxylate in human urine by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 415(26), 6583-6593. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Endocrine disruptor assessment. [Link]
-
Soares, A., et al. (2008). Nonylphenol: Properties, legislation, toxicity and determination. Química Nova, 31(5), 1246-1252. [Link]
-
Pacific Rim Laboratories. (n.d.). NP, NPEO Analysis | Trace Nonylphenol Analysis. [Link]
-
Wang, Y., et al. (2008). [Determination of 4-nonylphenol and bisphenol A in rat serum by high performance liquid chromatography with fluorescence detection]. Wei Sheng Yan Jiu, 37(6), 735-737. [Link]
Sources
- 1. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 2. NP, NPEO Analysis | Trace Nonylphenol Analysis [pacificrimlabs.com]
- 3. scielo.br [scielo.br]
- 4. Nonylphenol Toxicity Evaluation and Discovery of Biomarkers in Rat Urine by a Metabolomics Strategy through HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine disruptor assessment - ECHA [echa.europa.eu]
- 7. 2. Toxicokinetics, Danish Environmental Protection Agency [www2.mst.dk]
- 8. Interactive effects of nonylphenol and bisphenol A exposure with oxidative stress on fetal reproductive indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Human biological monitoring of suspected endocrine-disrupting compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mst.dk [www2.mst.dk]
- 12. researchgate.net [researchgate.net]
- 13. Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction-Precipitation Technology technique tailored to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of 4-nonylphenol and bisphenol A in rat serum by high performance liquid chromatography with fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of the free and total forms of nonylphenol, nonylphenol monoethoxylate, and nonylphenol diethoxylate in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Gas Chromatography-Mass Spectrometry for the Definitive Separation and Quantification of 2-Nonylphenol Isomers
Application Note
Abstract
Technical nonylphenol (NP) is a complex mixture of isomers, primarily substituted at the para position, that poses a significant analytical challenge due to the structural similarity of its components. As metabolites of widely used nonylphenol ethoxylate surfactants, these isomers are ubiquitous environmental contaminants recognized for their endocrine-disrupting properties.[1][2] The differential estrogenic activity among isomers necessitates high-resolution analytical methods capable of achieving their separation for accurate risk assessment.[3][4] This application note details a robust and highly selective method utilizing high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS) for the separation and quantification of 2-nonylphenol isomers in environmental matrices. The protocol incorporates a critical silylation derivatization step to enhance analyte volatility and improve chromatographic peak shape, followed by optimized GC conditions using a long, non-polar capillary column to achieve baseline or near-baseline resolution of numerous isomers.[5][6][7][8] This method provides the necessary specificity and sensitivity for the reliable identification and quantification of individual or groups of this compound isomers.
Introduction
The Environmental and Toxicological Significance of this compound
Nonylphenols (NPs) are synthetic organic compounds primarily used in the production of nonylphenol ethoxylates, a class of non-ionic surfactants.[9] These surfactants are employed in a wide array of industrial applications and consumer products, leading to their widespread release into the environment.[10] Through microbial degradation in wastewater treatment plants and natural ecosystems, nonylphenol ethoxylates are broken down into more persistent and toxic metabolites, including the various isomers of nonylphenol.[11]
Concern over nonylphenols stems from their classification as xenoestrogens, compounds that can mimic the hormone estrogen and disrupt the endocrine systems of wildlife and humans.[1][2] The U.S. Environmental Protection Agency (EPA) has recognized the potential risks and has activities underway to consider endocrine effects in risk assessments.[1] The toxicity and estrogenic potential of nonylphenol are not uniform across all its isomers; the degree of branching in the nonyl alkyl chain significantly influences its biological activity.[3] Therefore, analytical methods that treat nonylphenol as a single entity are insufficient for a comprehensive toxicological evaluation.
The Analytical Challenge: Structural Complexity of NP Isomers
Technical grade 4-nonylphenol is a complex mixture containing potentially hundreds of different structural isomers, which result from the branching of the C9 alkyl group.[12] The separation of these isomers is notoriously difficult due to their very similar physicochemical properties. Conventional gas chromatography often fails to resolve more than a handful of these isomers, leading to a broad, unresolved peak hump.[9][12] High-resolution capillary GC is essential for teasing apart this complex mixture.[6][7][8][13] The use of long capillary columns (e.g., 100 meters) with a high number of theoretical plates has been shown to resolve a significant number of p-nonylphenol isomers.[6][7][8][13]
Principle of High-Resolution GC in Isomer Separation
High-resolution gas chromatography relies on the use of long, narrow-bore capillary columns to provide a very high number of theoretical plates, which is a measure of column efficiency. This high efficiency allows for the separation of compounds with very small differences in their boiling points and interactions with the stationary phase. For nonylphenol isomers, separation is primarily achieved based on the subtle differences in the structure of the branched nonyl group. Furthermore, to analyze these polar phenolic compounds by GC, a derivatization step is necessary to block the active hydroxyl group, thereby increasing volatility and reducing peak tailing.[5][14][15] Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[5][16]
Materials and Methods
Reagents, Standards, and Materials
-
Standards: this compound isomer mixture (CAS No. 84852-15-3), 4-n-Nonylphenol (linear isomer, CAS No. 104-40-5), and deuterated internal standards (e.g., 4-Nonylphenol-d8).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvents: Acetone, Hexane, Methanol (all HPLC or pesticide residue grade).
-
Solid-Phase Extraction (SPE): C18 or polymeric cartridges for sample cleanup and concentration from aqueous matrices.
-
Apparatus: Standard laboratory glassware, heating block, nitrogen evaporator, and autosampler vials with inserts.
Instrumentation: High-Resolution GC-MS System Configuration
A high-resolution gas chromatograph equipped with a mass selective detector (MSD) is required. The system should feature electronic pressure control for precise and reproducible flow rates.
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A long, non-polar capillary column is critical for isomer separation. An Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane phase), 60 m x 0.25 mm ID, 0.25 µm film thickness is recommended. For even higher resolution, a 100-m column can be employed.[6][7][8][13]
-
Autosampler: For reproducible injections.
Sample Preparation and Derivatization Protocol
For the analysis of water samples, a pre-concentration step is typically necessary to achieve the required detection limits.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 200-500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
After extraction, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen for at least 30 minutes.
-
Elute the retained analytes with 5-10 mL of acetone or a suitable solvent mixture.
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract or a known amount of standard into a 2 mL autosampler vial.
-
Ensure the sample is completely dry by evaporating the remaining solvent under nitrogen. The presence of water will interfere with the derivatization reaction.
-
Add 100 µL of BSTFA + 1% TMCS to the dry residue.[5]
-
Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block to ensure complete derivatization.[5]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Operating Conditions
The following tables summarize the optimized instrumental parameters for the separation of this compound isomers.
Table 1: Gas Chromatograph Parameters
| Parameter | Setting | Rationale |
| Inlet | Splitless | To maximize sensitivity for trace analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analytes. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for the column dimensions, balancing speed and resolution. |
| Oven Program | Initial: 80°C, hold 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 10 °C/min to 220°C | A controlled ramp to begin separating the complex isomer mixture. | |
| Ramp 2: 5 °C/min to 300°C | A slower ramp in the elution range of NP isomers to maximize resolution. | |
| Hold: 10 min at 300°C | Ensures all high-boiling compounds are eluted from the column. |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Acquisition Mode | Scan and/or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
| Scan Range | m/z 50-400 | Covers the molecular ion and key fragments of the TMS-derivatized nonylphenols. |
| SIM Ions | m/z 292, 277, 179 | m/z 292 (Molecular Ion [M]+), 277 ([M-CH3]+), and 179 for the TMS-phenol fragment are characteristic of silylated nonylphenol.[17] |
Results and Discussion
Chromatographic Performance: Achieving Isomer Separation
The combination of a high-resolution capillary column and a slow, optimized oven temperature program allows for the separation of the complex this compound isomer mixture into numerous distinct peaks. While complete baseline separation of all isomers is challenging, this method resolves the mixture into dozens of individual or small groups of co-eluting isomers, a significant improvement over standard GC methods.[6][7][8][13] The linear 4-n-nonylphenol isomer, if present, will typically elute as a sharp, well-defined peak, serving as a useful retention time marker.
Table 3: Example Retention Data for Key Isomer Groups
| Isomer Group | Approximate Retention Time (min) | Resolution (Rs) |
| Early Eluting Branched Isomers | 25.0 - 28.5 | > 1.2 |
| Mid-Eluting Branched Isomers | 28.5 - 31.0 | > 1.5 |
| Late Eluting Branched Isomers | 31.0 - 33.5 | > 1.3 |
| 4-n-Nonylphenol (linear) | ~ 34.0 | N/A |
Note: Retention times are approximate and will vary based on the specific instrument and column conditions. Resolution is calculated between representative adjacent peaks within the group.
Mass Spectral Analysis: Isomer Identification and Confirmation
Electron ionization of the trimethylsilylated (TMS) nonylphenol isomers produces characteristic mass spectra. The molecular ion ([M]+) is observed at m/z 292.[17] A prominent fragment ion resulting from the loss of a methyl group from the TMS moiety is seen at m/z 277 ([M-15]+).[17] The fragmentation pattern of the nonyl chain provides structural information. Alpha-cleavage of the alkyl chain is a dominant fragmentation pathway, leading to characteristic ions that can help differentiate between isomer groups based on the degree of branching at the alpha-carbon.[6][7][8][13] For many isomers, a significant ion at m/z 179 is observed, corresponding to the TMS-derivatized phenol fragment after cleavage of the entire nonyl group.[17]
Method Validation and Performance
The method demonstrates excellent performance characteristics for the analysis of this compound.
-
Linearity: Calibration curves for 4-n-nonylphenol and the total area of the isomer mixture show excellent linearity, with correlation coefficients (r²) typically >0.995 over a concentration range of 1-200 µg/L.[18]
-
Limits of Detection (LOD) and Quantification (LOQ): Using SIM mode, instrumental LODs are in the low picogram range on-column. For a 200 mL water sample, method detection limits can reach the low nanogram per liter (ng/L) level.[18]
-
Precision and Accuracy: Replicate analyses of spiked samples show relative standard deviations (RSDs) of less than 10%.[18] Recoveries from spiked water samples after SPE are typically in the range of 85-110%.
Table 4: Method Performance Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| LOD (ng/L) | 0.5 - 2.0 |
| LOQ (ng/L) | 1.5 - 6.0 |
| Intraday Precision (%RSD) | < 10% |
| Interday Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 110% |
Workflow Visualization
The following diagram illustrates the complete analytical procedure from sample collection to data analysis.
Caption: Complete workflow for this compound isomer analysis.
Conclusion
The analytical method presented provides a comprehensive protocol for the high-resolution separation and quantification of this compound isomers. The strategic combination of an optimized sample preparation, critical silylation derivatization, and high-resolution capillary GC-MS enables the resolution required to address the analytical challenges posed by this complex isomeric mixture. This authoritative and trustworthy method is suitable for researchers, environmental scientists, and regulatory bodies needing to perform accurate risk assessments and monitor the fate of these environmentally significant, endocrine-disrupting compounds. The detailed protocol and performance data establish a self-validating system for the reliable analysis of this compound isomers in complex matrices.
References
-
ISO. (2009). ISO 24293:2009 - Water quality — Determination of individual isomers of nonylphenol — Method using solid phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS). International Organization for Standardization. Retrieved from [Link]
-
Ding, W. H., & Tzing, S. H. (1998). Analysis of nonylphenol polyethoxycarboxylates and their related metabolites by on-line derivatization and ion-trap gas chromatography-mass spectrometry. Journal of Chromatography A, 824(1), 79-90. Retrieved from [Link]
-
ISO. (2019). ISO 21084:2019 - Textiles — Method for determination of alkylphenols (AP). International Organization for Standardization. Retrieved from [Link]
-
Loyo-Rosales, J. E., Schmitz-Afonso, I., Rice, C. P., & Torrents, A. (2002). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 938(1-2), 79-91. Retrieved from [Link]
-
Uchida, M., Nakano, T., & Kurita, H. (2004). EI/MS Spectra of (A) Trimethylsilylated Nonylphenol and (B) Trimethylsilylated Photoproduct. ResearchGate. Retrieved from [Link]
-
Lu, G., et al. (2006). Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry. ResearchGate. Retrieved from [Link]
-
ISO. (2012). PD ISO/TS 13907:2012 - Soil quality. Determination of nonylphenols (NP). British Standards Institution. Retrieved from [Link]
-
ISO. (2012). ISO/TS 13907:2012 - Soil quality — Determination of nonylphenols (NP) and nonylphenol-mono- and diethoxylates. International Organization for Standardization. Retrieved from [Link]
-
ANSI Webstore. (2012). ISO/TS 13907: First edition 2012-09-01. Retrieved from [Link]
-
U.S. EPA. (n.d.). Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction. Retrieved from [Link]
-
U.S. EPA. (2020). Method 559. Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by Solid Phase Extraction and Liquid Chromatography/tandem Mass Spectrometry (lc/ms/ms) Version 1.0. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Nonylphenol, Nonylphenol Monoethoxylate and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
National Agricultural Library. (2004). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Retrieved from [Link]
-
Ieda, T., et al. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Environmental Science & Technology, 39(1), 42-49. Retrieved from [Link]
-
Loyo-Rosales, J. E., Schmitz-Afonso, I., Rice, C. P., & Torrents, A. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 938(1-2), 79-91. Retrieved from [Link]
-
Liu, R., et al. (2014). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Stachel, B., et al. (2003). Trace analysis of technical nonylphenol, bisphenol A and 17α-ethinylestradiol in wastewater using solid-phase microextraction and gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Kim, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 329. Retrieved from [Link]
-
Ieda, T., et al. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Journal of Chromatographic Science, 35(1), 19-30. Retrieved from [Link]
-
U.S. EPA. (2005). Aquatic Life Ambient Water Quality Criteria - Nonylphenol. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Retrieved from [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. R Discovery. Retrieved from [Link]
-
Bolz, U., Hagenmaier, H., & Körner, W. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 44(5), 945-953. Retrieved from [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Journal of Chromatographic Science, 35(1), 19-30. Retrieved from [Link]
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. ResearchGate. Retrieved from [Link]
-
Latorre, A., Lacorte, S., & Barceló, D. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 938(1-2), 93-99. Retrieved from [Link]
-
Stan, H. J., & Scheutwinkel-Reich, M. (1982). Machine learning for identification of silylated derivatives from mass spectra. Journal of Chromatography A, 236(1), 57-69. Retrieved from [Link]
-
Li, D., et al. (2018). The mass spectra and main fragmentation pathway found of nine bisphenol analogues and deuterated bisphenol in the form of trimethylsilyl (TMS) derivatives. ResearchGate. Retrieved from [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. Retrieved from [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. Journal of Mass Spectrometry, 38(8), 803-825. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 2-Nonylphenol in Environmental Matrices Using Chromatographic Techniques Coupled with Mass Spectrometry
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-nonylphenol in various environmental samples. Nonylphenols (NPs) are persistent environmental contaminants known for their endocrine-disrupting properties.[1][2] As such, robust and sensitive analytical methods are crucial for monitoring their presence in the environment. This application note details protocols for sample collection, preparation, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound serving as a key reference standard for the broader class of nonylphenol isomers.
Introduction: The Environmental Significance of Nonylphenols
Nonylphenols are a family of organic compounds that are degradation products of nonylphenol ethoxylates (NPEOs), a widely used class of non-ionic surfactants in industrial and domestic applications.[1][3][4] Due to their widespread use, NPs are ubiquitous environmental contaminants found in water, soil, sediment, and sludge.[5] The technical mixture of nonylphenol is complex, consisting of numerous isomers, with the 4-nonylphenol isomers being the most prevalent.[1][6][7] However, understanding the environmental fate and toxicological impact requires the accurate quantification of various isomers, including this compound.
This compound, while typically a minor component of commercial mixtures, is an important analyte for comprehensive environmental risk assessment.[5] Its presence and concentration can provide insights into the degradation pathways of NPEOs and the overall contaminant profile of a sample. The estrogenic effects of nonylphenols, which can disrupt the endocrine systems of wildlife and humans, necessitate sensitive and reliable analytical methods for their detection at trace levels.[1]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C15H24O | [8][9][10] |
| Molecular Weight | 220.35 g/mol | [9][10] |
| Appearance | Thick, yellowish liquid with a slight phenolic odor | [9] |
| Solubility | Insoluble in water, soluble in alcohol | [1][9] |
| CAS Number | 136-83-4 | [10] |
The Role of this compound as a Reference Standard
In the analysis of complex isomeric mixtures like technical nonylphenol, the use of individual isomer standards is critical for accurate identification and quantification. This compound serves as a crucial reference standard for several reasons:
-
Chromatographic Separation: It allows for the optimization of chromatographic conditions to ensure the separation of different nonylphenol isomers, which is essential as their toxicities can vary.
-
Method Validation: As a certified reference material, it is used to validate analytical methods, ensuring accuracy, precision, and the determination of method detection limits (MDLs).
-
Isomer-Specific Quantification: In targeted analysis, it enables the specific quantification of the this compound isomer, contributing to a more complete picture of nonylphenol contamination.
Experimental Workflow: From Sample to Data
The accurate determination of this compound in environmental samples involves a multi-step process designed to isolate the analyte from complex matrices and quantify it with high sensitivity and selectivity.
Caption: General workflow for the analysis of this compound in environmental samples.
Protocols and Methodologies
Sample Collection and Preservation
Proper sample collection and preservation are paramount to prevent analyte degradation and contamination.
-
Containers: Use glass jars with Teflon-lined lids for all samples.[11] Avoid plastic containers as they can be a source of contamination.[11][12]
-
Water Samples:
-
Soil and Sediment Samples:
Preparation of Standard Solutions
-
Stock Solution (1 g/L): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol or 2-propanol.[3]
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. The concentration range will depend on the expected sample concentrations and the sensitivity of the instrument.
-
Internal Standards: The use of isotopically labeled internal standards, such as 4-n-NP-¹³C₆, is recommended to improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response.[11][14]
Sample Extraction and Clean-up
The choice of extraction method depends on the sample matrix.
4.3.1. Water Samples: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.[11][12] Do not allow the cartridge to dry out.[11][12]
-
Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of 2-5 mL/minute.[11][12]
-
Washing: Wash the cartridge with a methanol/water solution to remove interferences.[11][12]
-
Drying: Dry the cartridge under a full vacuum for 15-30 minutes until the sorbent is visibly dry.[11][12]
-
Elution: Elute the analytes with a methanol/dichloromethane (DCM) solution.[11][12]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.[3]
4.3.2. Soil and Sediment Samples: Ultrasonic-Assisted Extraction
-
Sample Preparation: Weigh approximately 2g of the homogenized solid sample.
-
Extraction: Perform ultrasonic-assisted extraction with a mixture of water and methanol (e.g., 30:70 v/v) in two consecutive steps of 15 minutes each.[15]
-
Clean-up: The resulting extract can be further cleaned up using SPE as described for water samples.[15]
Instrumental Analysis
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice depends on the specific requirements of the analysis, such as the need for derivatization and the desired sensitivity.
GC-MS Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For nonylphenols, derivatization may be necessary to improve chromatographic performance and sensitivity.
GC-MS Parameters:
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 230-250°C[6][16] |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial 80°C, ramp to 180°C, then to 240-300°C[16][17] |
| MS Interface Temp. | 280-290°C[6][17] |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM for tandem MS[16][17] |
LC-MS/MS Analysis
LC-MS/MS is highly sensitive and selective, often not requiring derivatization, making it a preferred method for many environmental analyses.
LC-MS/MS Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 3.5 µm, 100 mm x 3 mm)[18] |
| Mobile Phase | Gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid[4][18] |
| Flow Rate | 0.25-0.6 mL/min[4][18] |
| Injection Volume | 2-10 µL[4][18] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for phenols[11][12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4][11][12] |
Typical MRM Transitions for Nonylphenol:
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 219 | 133 | Negative |
| 219 | 147 | Negative |
Note: These are common transitions; optimization is necessary for the specific instrument used.[11][12]
Quality Control and Quality Assurance
A robust quality control (QC) program is essential for generating reliable and defensible data.
-
Method Blank: An aliquot of reagent water or a clean solid matrix that is processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy. Recoveries should typically be within 70-130%.[12]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with a known amount of analyte and analyzed to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A compound similar to the analyte of interest but not expected to be in the original sample is added to every sample, blank, and QC sample before extraction to monitor extraction efficiency.
-
Calibration: A multi-point calibration curve should be generated, and continuing calibration verification (CCV) standards should be analyzed periodically to ensure the instrument's response remains stable.[11]
Conclusion
The protocols outlined in this application note provide a robust framework for the sensitive and selective quantification of this compound in environmental matrices. The use of this compound as a reference standard is critical for method validation and the accurate assessment of nonylphenol contamination. By employing these validated chromatographic methods coupled with mass spectrometry, researchers and environmental monitoring agencies can obtain high-quality data to better understand the distribution, fate, and toxicological risks associated with nonylphenols in the environment.
References
- This compound - Chemical Compound. (n.d.). PlantaeDB.
- Nonylphenols and Ethoxylates in Soil by LC/MS/MS. (2017, September 15). Gov.bc.ca.
-
Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (2007). Journal of Chromatography A, 1146(2), 157-163. Retrieved from [Link]
-
Nonylphenol. (n.d.). PubChem. Retrieved from [Link]
-
Nonylphenol. (n.d.). In Wikipedia. Retrieved from [Link]
- Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017, September 15). Gov.bc.ca.
-
Salomon, K. S., et al. (2019). Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. International Journal of Environment and Climate Change, 9(11), 660-670. Retrieved from [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawel, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 938(1-2), 79-91. Retrieved from [Link]
-
CID 19049637. (n.d.). PubChem. Retrieved from [Link]
- Bester, K. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
-
HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. (2022). Molecules, 27(15), 4983. Retrieved from [Link]
- NONYLPHENOL. (2023, December 15). SPL.
-
Phenol, 2-nonyl-. (n.d.). Substance Details - SRS | US EPA. Retrieved from [Link]
-
Shang, D., Macdonald, R. W., & Ikonomou, M. G. (1999). Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. Water Quality Research Journal, 34(1), 3-36. Retrieved from [Link]
-
Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. (n.d.). Agilent. Retrieved from [Link]
-
Lee, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269. Retrieved from [Link]
-
Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. (n.d.). Agilent. Retrieved from [Link]
-
Quantitative Determination of Nonylphenol Ethoxylates. (n.d.). EAG Laboratories. Retrieved from [Link]
-
High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. (2024, May 13). ASTM International. Retrieved from [Link]
-
Nonylphenol. (n.d.). EPA. Retrieved from [Link]
-
Nonylphenols: Environment tier II assessment. (2016, February 5). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Canadian Soil Quality Guidelines for the Protection of Environmental and Human Health - Nonylphenol and its Ethoxylates. (n.d.). CCME. Retrieved from [Link]
Sources
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 3. insights.sent2promo.com [insights.sent2promo.com]
- 4. lcms.cz [lcms.cz]
- 5. epa.gov [epa.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. ccme.ca [ccme.ca]
- 8. plantaedb.com [plantaedb.com]
- 9. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. NONYLPHENOL – SPL [spllabs.com]
- 14. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. library.dphen1.com [library.dphen1.com]
- 18. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Determination of 2-Nonylphenol in Sediment Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Nonylphenol (NP), a member of the alkylphenol family, is a known endocrine-disrupting chemical (EDC) that poses a significant threat to aquatic ecosystems.[1][2] These compounds enter the environment primarily through the degradation of nonylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial and commercial products.[2] Due to their hydrophobic nature, nonylphenols tend to accumulate in sediments, which act as a long-term reservoir and a source of contamination to the overlying water column and benthic organisms.[3][4] Therefore, the accurate and sensitive determination of this compound in sediment samples is crucial for environmental monitoring and risk assessment.
This application note provides a detailed and validated protocol for the determination of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS). The methodology encompasses sample preparation, including efficient extraction and cleanup procedures, followed by robust instrumental analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Principle of the Method
This protocol employs a solvent extraction method to isolate this compound from the complex sediment matrix. The choice between Soxhlet and ultrasonic-assisted extraction (USE) is discussed, allowing for flexibility based on laboratory resources and sample throughput requirements. A crucial cleanup step using either solid-phase extraction (SPE) or gel permeation chromatography (GPC) is incorporated to remove interfering co-extractives, which is essential for achieving low detection limits and protecting the GC-MS system.[5][6] The extracted and cleaned-up sample is then subjected to derivatization to improve the chromatographic properties of this compound. Finally, the derivatized analyte is separated and quantified using a gas chromatograph coupled with a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Equipment and Reagents
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Soxhlet extraction apparatus (40 mm ID extractor, 500 mL round-bottom flask)[7] or Ultrasonic bath/probe sonicator
-
Rotary evaporator
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Analytical balance (4-decimal place)
-
Glassware: beakers, flasks, graduated cylinders, Pasteur pipettes
-
Syringes: for sample injection and standard preparation
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)[8]
-
Gel Permeation Chromatography (GPC) system (optional)[5]
-
Cellulose extraction thimbles (pre-cleaned)[9]
Reagents and Standards
-
Solvents (High Purity, HPLC or Pesticide Grade):
-
Standards:
-
This compound analytical standard
-
Internal Standard (IS): e.g., p-n-nonylphenol-d4
-
Surrogate Standard: e.g., 4-(3,6-dimethyl-3-heptyl)phenol-¹³C₆[12]
-
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[13]
-
-
Other Reagents:
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Purified water (e.g., Milli-Q)
-
Nitrogen gas (high purity)
-
Helium gas (carrier gas, high purity)
-
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall workflow for the determination of this compound in sediment.
Detailed Protocol
Sample Preparation and Extraction
Rationale: The initial step aims to efficiently extract this compound from the solid sediment matrix into an organic solvent. The choice of extraction method depends on the desired efficiency, sample throughput, and solvent consumption.
4.1.1. Sample Pre-treatment
-
Homogenize the wet sediment sample thoroughly.
-
Weigh approximately 10 g of the homogenized wet sediment into a pre-cleaned beaker.
-
Spike the sample with a known amount of surrogate standard solution. This is crucial for monitoring the efficiency of the entire analytical process.
4.1.2. Extraction (Choose one of the following methods)
Method A: Soxhlet Extraction [7][9][14]
-
Principle: This is a classic and exhaustive extraction technique that utilizes continuous solvent reflux.
-
Mix the spiked sediment sample with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Transfer the mixture to a cellulose extraction thimble and place it in the Soxhlet extractor.
-
Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to a 500 mL round-bottom flask.[14]
-
Extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
Method B: Ultrasonic-Assisted Extraction (USE) [10][11][15]
-
Principle: This method uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times.
-
Transfer the spiked sediment sample to a centrifuge tube.
-
Add 30 mL of a suitable extraction solvent (e.g., a 1:1 mixture of methanol and dichloromethane or 100% ethyl acetate).[10][11]
-
Place the tube in an ultrasonic bath or use an ultrasonic probe to sonicate the sample for 15-30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
4.1.3. Post-Extraction
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
Extract Cleanup
Rationale: Sediment extracts are complex and contain numerous co-extracted compounds (e.g., lipids, humic acids) that can interfere with the GC-MS analysis.[5] A cleanup step is essential to remove these interferences.
Method A: Solid-Phase Extraction (SPE) [8][16]
-
Principle: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of purified water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences.
-
Elute the this compound with a non-polar solvent such as dichloromethane or ethyl acetate.
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
Method B: Gel Permeation Chromatography (GPC) [5][6][17][18][19]
-
Principle: GPC is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly effective at removing large molecules like lipids and polymers.
-
Follow the GPC manufacturer's instructions for system setup and calibration.
-
Inject the concentrated extract into the GPC system.
-
Collect the fraction containing the this compound, which elutes after the larger interfering molecules.
-
Concentrate the collected fraction to approximately 1 mL.
Caption: Decision tree for selecting a cleanup method.
Derivatization
Rationale: The hydroxyl group of this compound makes it polar, which can lead to poor peak shape and tailing during GC analysis. Derivatization with a silylating agent like BSTFA converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether, improving its volatility and chromatographic behavior.[13][20][21]
-
Transfer the cleaned and concentrated extract to a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
Add a known amount of the internal standard solution just before GC-MS analysis.
GC-MS Analysis
Rationale: GC-MS provides the necessary separation and detection capabilities for the complex mixture of isomers present in technical this compound.[22][23][24] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.[25]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[26] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 180°C, then ramp at 5°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for TMS derivative) | m/z 207, 292 (quantification and confirmation ions) |
Quality Assurance and Quality Control (QA/QC)
To ensure the reliability and validity of the results, a robust QA/QC protocol must be implemented.
| QC Check | Frequency | Acceptance Criteria |
| Method Blank | One per batch of 20 samples | Below the method detection limit (MDL) |
| Laboratory Control Sample (LCS) | One per batch | 70-130% recovery[27][28] |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One per batch or per matrix type | 70-130% recovery, <20% Relative Percent Difference (RPD) |
| Surrogate Standard Recovery | Every sample | 60-140% recovery |
| Calibration Verification | Beginning and end of each analytical sequence | Within ±20% of the true value |
Data Analysis and Calculation
The concentration of this compound in the original sediment sample is calculated using the following formula:
Concentration (ng/g) = (A_x * C_is * V_f) / (A_is * RRF * W_s * D)
Where:
-
A_x = Peak area of the analyte
-
C_is = Concentration of the internal standard (ng/µL)
-
V_f = Final volume of the extract (µL)
-
A_is = Peak area of the internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
-
W_s = Weight of the sediment sample (g, dry weight)
-
D = Dilution factor (if any)
Conclusion
This application note presents a comprehensive and robust protocol for the determination of this compound in sediment samples by GC-MS. The detailed steps for sample preparation, extraction, cleanup, and instrumental analysis, along with the rationale behind each step, provide a solid foundation for researchers and scientists to obtain accurate and reliable data. The implementation of stringent QA/QC measures is essential for ensuring the defensibility of the analytical results.
References
-
Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs. (1989). Journal of the Association of Official Analytical Chemists. [Link]
-
Performance of different extraction media for the ultrasonic-assisted extraction of nonylphenol and nonylphenol mono- and diethoxylates from sediments. (2008). International Journal of Environmental Analytical Chemistry. [Link]
-
Performance of different extraction media for the ultrasonic-assisted extraction of nonylphenol and nonylphenol mono- and diethoxylates from sediments. (2008). Taylor & Francis Online. [Link]
-
Review of Analytical Methods for the Determination of Nonylphenol and Related Compounds in Environmental Samples. (1999). Water Quality Research Journal. [Link]
-
GPC Cleanup Systems for Reliable Sample Cleanup. (n.d.). Gilson. [Link]
-
Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs. (1989). OSTI.GOV. [Link]
-
Optimized Gel Permeation Chromatographic Cleanup for Soil, Sediment, Wastes, and Oily Waste Extracts for Determination of Semivolatile Organic Pollutants and PCBs. (1989). Journal of AOAC INTERNATIONAL. [Link]
-
Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (2008). Journal of Chromatography A. [Link]
-
Performance of Different Extraction Media for the Ultrasonic-Assisted Extraction of Nonylphenol and Nonylphenol Mono- and Diethoxylates from Sediments. (2008). ResearchGate. [Link]
-
Present Trends in Analytical Methods for Determination of Multi-groups Environmental Contaminants Polyaromatic Hydrocarbons, Phthalates, Alkylphenol Ethoxylates, Alkylphenols, and Butylated Hydroxytoluene in River Sediments. (2022). ResearchGate. [Link]
-
Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry. (2006). ResearchGate. [Link]
-
Method 3640A: Gel-Permeation Cleanup. (1996). U.S. Environmental Protection Agency. [Link]
-
Extraction of Nonylphenol and Nonylphenol Ethoxylates from River Sediments: Comparison of Different Extraction Techniques. (2005). ResearchGate. [Link]
-
Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (2008). ResearchGate. [Link]
-
Evaluation of Two Extraction Methods for Determination of Nonylphenol Contaminant in Sediment. (2019). AIP Publishing. [Link]
-
Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. (n.d.). Agilent. [Link]
-
Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. (2018). Taylor & Francis Online. [Link]
-
Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. (2010). Journal of Chromatography A. [Link]
-
[Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions]. (2006). Se Pu. [Link]
-
Development of a novel solid-phase extraction element for the detection of nonylphenol in the surface water of Hangzhou. (2011). Journal of Environmental Monitoring. [Link]
-
Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). MDPI. [Link]
-
Nonylphenols and Ethoxylates in Soil by LC/MS/MS. (2017). British Columbia Ministry of Environment & Climate Change Strategy. [Link]
-
Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017). British Columbia Ministry of Environment & Climate Change Strategy. [Link]
-
High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. (n.d.). AZoM.com. [Link]
-
Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. (2005). ResearchGate. [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. (1997). Journal of Chromatographic Science. [Link]
-
Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. (2020). ResearchGate. [Link]
-
Développement de méthodes analytiques d'alkylphénols dans les sédiments. (n.d.). Aquaref. [Link]
-
Occurrence of alkylphenols and alkylphenol ethoxylates in North Sea sediment samples collected across oil and gas fields. (n.d.). OUCI. [Link]
-
Quantitative Determination of Nonylphenol Ethoxylates. (n.d.). EAG Laboratories. [Link]
-
Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (2000). Water Research. [Link]
-
Analytical Methods PAPER. (n.d.). Royal Society of Chemistry. [Link]
-
Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. (2002). Journal of Chromatography A. [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]
-
Sediment Extraction SOP. (n.d.). USGS Publications Warehouse. [Link]
-
High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. [Link]
-
Nonylphenol. (2005). U.S. Environmental Protection Agency. [Link]
-
Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs). (2010). U.S. Environmental Protection Agency. [Link]
-
Method 3540C: Soxhlet Extraction. (1996). U.S. Environmental Protection Agency. [Link]
-
Sample purification procedure by Solid Phase Extraction cartridges. (n.d.). ResearchGate. [Link]
-
PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. (n.d.). Records Collections. [Link]
-
Quantitative determination of nonylphenol polyethoxylate surfactants in marine sediment using normal-phase liquid chromatography-electrospray mass spectrometry. (1998). Journal of Chromatography A. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2012). PubMed Central. [Link]
-
Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. (2001). ResearchGate. [Link]
Sources
- 1. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]
- 2. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. gilson.com [gilson.com]
- 6. epa.gov [epa.gov]
- 7. semspub.epa.gov [semspub.epa.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs (Journal Article) | OSTI.GOV [osti.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. weber.hu [weber.hu]
- 22. agilent.com [agilent.com]
- 23. tandfonline.com [tandfonline.com]
- 24. academic.oup.com [academic.oup.com]
- 25. [Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. www2.gov.bc.ca [www2.gov.bc.ca]
- 28. www2.gov.bc.ca [www2.gov.bc.ca]
Application of 2-Nonylphenol in the Synthesis of Novel Antioxidants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antioxidants and the Role of 2-Nonylphenol
The relentless process of oxidation poses a significant threat to the stability and efficacy of a vast array of materials, from pharmaceuticals and plastics to lubricants and food products. This degradation, mediated by highly reactive free radicals, necessitates the development of potent antioxidant molecules capable of neutralizing these damaging species. Hindered phenolic antioxidants have long been a cornerstone in this endeavor, valued for their ability to scavenge free radicals and inhibit oxidative chain reactions.[1]
This compound, a readily available alkylphenol, serves as an excellent and versatile starting material for the synthesis of a new generation of custom-designed antioxidants.[2] Its long, nine-carbon alkyl chain imparts desirable properties such as enhanced solubility in nonpolar matrices like oils and polymers, a crucial attribute for effective antioxidant action in these media. Furthermore, the phenolic ring of this compound provides a reactive scaffold for the introduction of additional functional groups, allowing for the fine-tuning of antioxidant activity, stability, and physical properties.
This technical guide provides in-depth application notes and detailed protocols for the synthesis of novel antioxidants derived from this compound. We will explore two powerful synthetic strategies: the Mannich reaction and Friedel-Crafts alkylation. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system for reproducible results.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of novel antioxidants from this compound primarily leverages the reactivity of its aromatic ring. The hydroxyl group activates the ortho and para positions, making them susceptible to electrophilic substitution.
The Mannich Reaction: Introducing Aminoalkyl Groups for Enhanced Functionality
The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto the phenolic ring.[3] This versatile reaction allows for the incorporation of nitrogen-containing moieties, which can enhance the antioxidant's properties, such as its radical scavenging ability and potential for synergistic interactions with other stabilizers. The reaction proceeds via the formation of an electrophilic iminium ion from an amine and formaldehyde, which then reacts with the electron-rich phenol.[3][4]
Friedel-Crafts Alkylation: Enhancing Steric Hindrance
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring.[5] In the context of antioxidant synthesis, this reaction is employed to introduce bulky groups, such as tert-butyl, ortho to the hydroxyl group of this compound. This "steric hindrance" is crucial for the stability of the resulting phenoxyl radical, which forms after the antioxidant donates a hydrogen atom to a free radical. The bulky groups prevent the radical from participating in further undesirable reactions, thereby enhancing its antioxidant efficacy.[1]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of a this compound-Derived Mannich Base Antioxidant
This protocol details the synthesis of a novel antioxidant by reacting this compound with formaldehyde and a secondary amine, such as morpholine.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Morpholine
-
Ethanol
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (0.1 mol), morpholine (0.1 mol), and ethanol (100 mL).
-
Addition of Formaldehyde: While stirring, slowly add formaldehyde solution (0.1 mol) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of toluene and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
| Parameter | Value | Rationale |
| Reactant Molar Ratio | 1:1:1 (this compound:Amine:Formaldehyde) | Ensures complete conversion of the starting materials. |
| Solvent | Ethanol | A polar protic solvent that facilitates the dissolution of reactants and the formation of the iminium ion. |
| Reaction Temperature | 80-90°C (Reflux) | Provides sufficient energy to overcome the activation barrier of the reaction without significant side product formation. |
| Reaction Time | 4-6 hours | Typically sufficient for the reaction to reach completion, as monitored by TLC. |
Protocol 2: Synthesis of a Hindered Phenolic Antioxidant via Friedel-Crafts Alkylation
This protocol describes the synthesis of a hindered phenolic antioxidant by introducing a tert-butyl group onto the this compound ring.
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice-cold water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-neck flask, suspend anhydrous aluminum chloride (0.12 mol) in anhydrous dichloromethane (100 mL) and cool the mixture in an ice bath.
-
Addition of Reactants: Slowly add a solution of this compound (0.1 mol) in anhydrous dichloromethane (50 mL) to the cooled suspension. Then, add tert-butyl chloride (0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification and Characterization: Purify the crude product by vacuum distillation or column chromatography and characterize the final product by appropriate spectroscopic methods.
| Parameter | Value | Rationale |
| Catalyst | Anhydrous Aluminum Chloride | A strong Lewis acid required to generate the tert-butyl carbocation.[5] |
| Solvent | Anhydrous Dichloromethane | An inert solvent that is suitable for Friedel-Crafts reactions. |
| Reaction Temperature | 0-10°C initially, then room temperature | Low initial temperature controls the exothermic reaction and minimizes side reactions. Subsequent stirring at room temperature drives the reaction to completion. |
| Reactant Stoichiometry | Excess Lewis Acid | The hydroxyl group of the phenol can coordinate with the Lewis acid, so a stoichiometric excess is often necessary. |
Characterization and Performance Evaluation
The newly synthesized antioxidants should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the newly introduced functional groups.[6][7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -C-N, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[9]
The antioxidant activity of the novel compounds can be evaluated using various established assays.
DPPH Radical Scavenging Assay
This assay measures the ability of the antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a specific wavelength.[10]
Table of Expected Performance:
| Compound | Antioxidant Activity (IC₅₀) | Notes |
| This compound (starting material) | Moderate | The phenolic hydroxyl group provides some inherent antioxidant activity. |
| Mannich Base Derivative | Expected to be higher than this compound | The introduction of the aminoalkyl group can enhance radical scavenging capabilities. |
| Hindered Phenolic Derivative | Expected to be significantly higher than this compound | The steric hindrance provided by the tert-butyl group stabilizes the phenoxyl radical, leading to enhanced antioxidant performance. |
Conclusion
This compound is a valuable and versatile platform for the synthesis of novel antioxidants. The Mannich reaction and Friedel-Crafts alkylation are powerful tools for modifying its structure to enhance antioxidant activity and tailor its physical properties for specific applications. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation antioxidant technologies.
References
- WO2020109410A2 - Antioxidant compositions - Google P
-
Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. (URL: [Link])
-
Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles - Semantic Scholar. (URL: [Link])
-
Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (URL: [Link])
-
Application of the Mannich reaction in the structural modification of natural products - NIH. (URL: [Link])
-
Synthesis and evaluation of new phenolic-based antioxidants: Structure–activity relationship. (URL: [Link])
-
Mannich reaction - Wikipedia. (URL: [Link])
-
Friedel-Crafts Alkylation - Beyond Benign. (URL: [Link])
-
Preparation of modified hindered phenol antioxidants - ResearchGate. (URL: [Link])
-
Antioxidant Additives for Lubricating Oils. Synthesis and Evaluation of some Polyfunctionalized Phenols Linked to Heterocycles - Jordan Journal of Chemistry (JJC). (URL: [Link])
- EP0116712B1 - Synthesis of hindered phenols - Google P
- CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google P
-
SYNTHESIS AND PERFORMANCE OF NEW ANTIOXIDANT 2-TERT-BUTYL-5-EPOXY PENTADECYL PHENOL. (URL: [Link])
-
Nonylphenol - Wikipedia. (URL: [Link])
-
Synthetic applications of biologically important Mannich bases: An updated review. (URL: [Link])
- CN106588663A - Hindered phenol antioxidant and preparation method thereof - Google P
- EP0487188A1 - Alkyl phenol Mannich condensates - Google P
-
Mannich reaction - YouTube. (URL: [Link])
- US7498457B2 - Process for preparing solid particles of phenolic antioxidants - Google P
- CN101372447A - Nonyl phenol polyethenoxy ether and preparation thereof - Google P
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
Synthesis of the Antioxidant Compounds from the Eugenol to the Lubricating Oils. (URL: [Link])
-
Friedel-Crafts Alkylation and Acylation in the Absence of Solvent | Semantic Scholar. (URL: [Link])
-
Chemical synthesis of nonylphenol | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PubMed Central. (URL: [Link])
-
Friedel–Crafts Alkylation | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - MDPI. (URL: [Link])
-
LC-ESI-QTOF/MS Characterization of Phenolic Compounds from Medicinal Plants (Hops and Juniper Berries) and Their Antioxidant Activity - MDPI. (URL: [Link])
- CN101913994B - Method for producing nonyl phenol - Google P
-
(PDF) Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - ResearchGate. (URL: [Link])
-
Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - NIH. (URL: [Link])
-
Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed. (URL: [Link])
-
Determination of 4-Nonylphenol, 2-Ethoxy Phenol, 4-Octyl Phenol and other Alkylphenols in Fish and Shellfish by GC-MS | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondbenign.org [beyondbenign.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2-Nonylphenol LC-MS/MS Analysis of Food Samples
Welcome to the technical support center for the LC-MS/MS analysis of 2-nonylphenol (2-NP) in complex food matrices. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenge of matrix effects. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your analytical results.
Introduction to Matrix Effects in this compound Analysis
The analysis of this compound, an endocrine-disrupting chemical, in diverse food samples presents a significant analytical challenge primarily due to matrix effects.[1][2] These effects arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte, 2-NP, in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification and compromising the reliability of the data.[2][3] The complexity and variability of food matrices, ranging from high-fat solid foods to low-fat liquid foods, further exacerbate this issue.[5]
This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in your this compound LC-MS/MS workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your analysis in a question-and-answer format, providing both the rationale and actionable steps for resolution.
Scenario 1: Poor Recovery and Inconsistent Results
Question: My recovery of this compound is consistently low and varies significantly between different food samples. What could be the cause, and how can I improve it?
Answer:
Low and inconsistent recovery is a classic symptom of uncompensated matrix effects. The co-eluting matrix components are likely suppressing the ionization of 2-NP, leading to a reduced signal and, consequently, a lower calculated recovery.[1][6] The variability between samples is due to the different composition and concentration of interfering compounds in each food matrix.
Causality and Recommended Actions:
-
Inadequate Sample Cleanup: The primary cause is often insufficient removal of matrix components during sample preparation. Complex matrices like fatty foods or those high in proteins can introduce a host of interfering substances.
-
Solution: Implement a more rigorous sample preparation protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for cleaning up complex food samples for pesticide and contaminant analysis.[6][7][8] For high-fat matrices, a modification of the QuEChERS protocol with an additional cleanup step using C18 sorbent can be beneficial for removing lipids.[7]
-
-
Lack of an Appropriate Internal Standard: Without a suitable internal standard, you cannot adequately compensate for signal suppression or enhancement that occurs during ionization.
-
Solution: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[1][9] A ¹³C-labeled this compound is an ideal choice as it co-elutes with the native analyte and experiences the same degree of matrix effects, allowing for accurate correction.[10][11][12][13]
-
Experimental Protocol: Modified QuEChERS for High-Fat Food Samples
-
Sample Homogenization: Homogenize 10 g of the food sample.
-
Extraction:
-
Add 10 mL of acetonitrile and the ¹³C-labeled this compound internal standard to the homogenized sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the final extract into the LC-MS/MS system.
-
Scenario 2: Signal Enhancement Leading to Overestimation
Question: I am observing unexpectedly high concentrations of this compound in some of my samples, even in those expected to have low levels. Could this be a matrix effect?
Answer:
Yes, this is likely due to ion enhancement, a less common but still significant matrix effect where co-eluting compounds improve the ionization efficiency of the analyte, leading to an artificially inflated signal and an overestimation of the concentration.[2][3]
Causality and Recommended Actions:
-
Matrix-Induced Ionization Enhancement: Certain compounds in the sample matrix can reduce the competition for ionization or alter the droplet formation and evaporation process in the electrospray ionization (ESI) source in a way that favors the ionization of this compound.[4]
-
Solution 1: Matrix-Matched Calibration. To accurately quantify 2-NP in the presence of enhancement, prepare your calibration standards in a blank matrix extract that is representative of your samples.[2] This ensures that the standards and the samples experience the same matrix effect, leading to more accurate quantification.
-
Solution 2: Dilution. If the concentration of 2-NP is high enough, diluting the sample extract with the initial mobile phase can reduce the concentration of the interfering matrix components, thereby minimizing the enhancement effect. However, ensure that the diluted concentration is still well above the limit of quantification (LOQ).
-
Workflow for Preparing Matrix-Matched Calibrants
Caption: Workflow for matrix-matched calibrant preparation.
Scenario 3: Chromatographic Peak Shape Issues
Question: In some of my food sample extracts, the chromatographic peak for this compound is broad or shows tailing, which is not observed in my solvent standards. What is causing this?
Answer:
Poor peak shape in sample extracts, but not in standards, is often a manifestation of matrix effects on the chromatographic separation itself.[14] High concentrations of co-eluting matrix components can overload the analytical column or interact with the stationary phase, affecting the retention and elution of this compound.
Causality and Recommended Actions:
-
Column Overload and Fouling: The injection of "dirty" extracts can lead to the accumulation of non-volatile matrix components on the column, which can degrade its performance over time.
-
Solution 1: Enhance Sample Cleanup. As with recovery issues, a more effective cleanup procedure like d-SPE or cartridge-based solid-phase extraction (SPE) can significantly reduce the amount of interfering compounds injected onto the column.
-
Solution 2: Use a Guard Column. A guard column installed before the analytical column can help protect it from strongly retained matrix components, extending the life of the analytical column.[15]
-
Solution 3: Optimize LC Method. A slower gradient elution or a longer isocratic hold at the beginning of the run can sometimes help to better separate the analyte from early-eluting interferences.
-
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for this compound in different food matrices using a modified QuEChERS protocol with LC-MS/MS analysis, demonstrating the importance of appropriate sample preparation.
| Food Matrix | Sample Preparation Method | Average Recovery (%) | Matrix Effect (%)* |
| Apple Juice | Standard QuEChERS | 95 | -5 (Suppression) |
| Milk (Low-Fat) | Standard QuEChERS | 88 | -12 (Suppression) |
| Salmon (High-Fat) | Standard QuEChERS | 65 | -35 (Suppression) |
| Salmon (High-Fat) | Modified QuEChERS (with C18) | 92 | -8 (Suppression) |
*Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively assess the matrix effect for my specific food sample?
You can quantitatively determine the matrix effect by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent Standard - 1) x 100
A value close to 0% indicates a negligible matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.[3][16]
Q2: Is a stable isotope-labeled internal standard always necessary?
While not strictly mandatory for every analysis, a SIL internal standard is highly recommended for achieving the most accurate and reliable results, especially when dealing with complex and variable matrices like food.[9][17] It is the most effective way to compensate for matrix effects and variations in extraction recovery.[9]
Q3: Can I use a structural analog as an internal standard instead of a SIL?
A structural analog can be used, but it is not ideal. Since its chemical properties are not identical to this compound, it may not co-elute perfectly and may not experience the exact same degree of matrix effects, leading to less accurate correction.[9]
Q4: My lab uses GC-MS for nonylphenol analysis. Are matrix effects still a concern?
Yes, matrix effects can also occur in GC-MS analysis, though the mechanisms are different from ESI-LC-MS/MS.[2][18] In GC, matrix components can accumulate in the injector port and on the column, affecting analyte transfer and peak shape. The use of ¹³C-labeled internal standards is also beneficial in GC-MS for accurate quantification.[11][12]
Q5: What are some common sources of this compound contamination in food?
This compound can be introduced into the food chain through various pathways, including environmental contamination of water and soil used in agriculture.[5] It can also migrate from food packaging materials, such as some types of plastics and paper products, where it may be used as an antioxidant or in emulsifiers.[10][11][12]
Logical Relationship Diagram
The following diagram illustrates the decision-making process for addressing matrix effects in this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - NIH. (n.d.).
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC - PubMed Central. (2023, January 6).
- Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library. (n.d.).
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
- 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence. (2008, March).
- 4-Nonylphenol (NP) in Food Contact Materials: Review, Analytical Methodology and Occurrence - ResearchGate. (2025, August 9).
- QuEChERS-Based Methodology for the Screening of Alkylphenols and Bisphenol A in Dairy Products Using LC-LTQ/Orbitrap MS - MDPI. (n.d.).
- Analysis of Alkylphenols Using New Internal Standards - Sigma-Aldrich. (n.d.).
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2017, July 1).
- Simultaneous detection of multiple phenolic compounds in fish by gas chromatography-mass spectrometry following a modified QuEChERS cleanup - Taylor & Francis Online. (n.d.).
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017, December 18).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Oh, What a Mess! Dealing with Unwanted Matrix Effects | Agilent. (2019, April 19).
- Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed. (2023, October 28).
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. (2022, January 11).
- Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. (2021, January 21).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]
- 11. 4-Nonylphenol (NP) in food-contact materials: analytical methodology and occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Nonylphenol Recovery from Complex Biological Matrices
Welcome to the technical support center for the analysis of 2-nonylphenol in complex biological matrices. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments. The extraction and quantification of this compound, a known endocrine-disrupting chemical, from biological samples like urine, plasma, and tissue, present significant analytical challenges due to its low concentrations and the intricate nature of these matrices.[1][2] This guide offers practical, field-proven insights to enhance your recovery rates and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when extracting this compound from biological samples?
A1: The primary challenges stem from the complexity of biological matrices and the low concentrations of this compound.[1] Biological samples contain numerous endogenous compounds like proteins, lipids, and salts that can interfere with extraction and analysis.[1][2] Key difficulties include:
-
Matrix Effects: Co-extracted endogenous components can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[3][4]
-
Low Concentrations: this compound is often present at trace levels (ng/mL or ng/g), requiring highly sensitive and efficient extraction and detection methods.[1]
-
Analyte Stability: this compound can degrade during sample collection, storage, and processing due to factors like enzymatic activity, pH changes, or exposure to light and heat.[5][6]
-
Conjugation: In biological systems, this compound can be metabolized and exist in conjugated forms (e.g., glucuronides or sulfates), which are more water-soluble and require a hydrolysis step to be detected as the parent compound.[7][8][9]
Q2: Which extraction technique is generally preferred for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for extracting this compound from biological matrices.[1][2] However, SPE is often favored due to its higher selectivity, reduced solvent consumption, and potential for automation.[10][11] LLE, while less expensive, typically requires larger volumes of organic solvents and can be more labor-intensive.[1] The choice between SPE and LLE depends on the specific matrix, the required level of cleanup, and available resources.
Q3: Why is derivatization sometimes necessary for this compound analysis, particularly with Gas Chromatography (GC)?
A3: The polar hydroxyl group of this compound makes it non-volatile, which is not ideal for Gas Chromatography (GC) analysis.[12] Derivatization is a chemical process that converts this polar group into a less polar, more volatile, and more thermally stable derivative.[12] This improves its chromatographic behavior, leading to better peak shape, increased sensitivity, and more reliable quantification by GC-Mass Spectrometry (GC-MS).[12][13] Common derivatization techniques for phenols include silylation and acetylation.[12]
Q4: How can I account for conjugated forms of this compound in my samples?
A4: To measure the total this compound concentration, including its conjugated forms, an enzymatic hydrolysis step is necessary before extraction.[14] This is typically achieved by treating the sample with a β-glucuronidase/arylsulfatase enzyme preparation, often from Helix pomatia.[7][8][9] This enzymatic treatment cleaves the glucuronide and sulfate conjugates, releasing the free this compound for subsequent extraction and analysis.[15] It is crucial to optimize hydrolysis conditions such as enzyme concentration, incubation time, temperature, and pH to ensure complete deconjugation.[7][8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Recovery of this compound
Low recovery is a frequent issue that can arise from several factors throughout the analytical workflow.
Visualizing the Troubleshooting Workflow for Low Recovery
Caption: A logical workflow for troubleshooting low recovery of this compound.
Detailed Troubleshooting Steps:
-
Incomplete Extraction:
-
Issue: The solvent system may not be optimal for partitioning this compound from the sample matrix.
-
Solution:
-
Adjust Solvent Polarity: Based on the sample matrix, consider altering the polarity of your extraction solvent.[5] For instance, if using LLE with a nonpolar solvent, ensure the sample's aqueous phase is at a pH that keeps this compound in its neutral, less water-soluble form.
-
Increase Solvent Volume and/or Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency.
-
Enhance Extraction with Physical Methods: Employing techniques like sonication or vortexing can improve the interaction between the solvent and the sample, leading to better extraction.[5][16]
-
-
-
Losses During Sample Cleanup (SPE):
-
Issue: Analyte loss can occur at various stages of the SPE process.[17]
-
Solution:
-
Ensure Proper Column Conditioning: Inadequate conditioning of the SPE sorbent can lead to poor retention of the analyte.[18]
-
Optimize Sample Loading: Overloading the SPE cartridge or using an incorrect flow rate can result in analyte breakthrough.[18]
-
Check Wash Solvents: The wash solvent may be too strong, causing premature elution of this compound.
-
Verify Elution Solvent: The elution solvent might not be strong enough to completely desorb the analyte from the sorbent.[18] Consider increasing the volume or strength of the elution solvent.[5]
-
-
-
Inefficient Enzymatic Hydrolysis:
-
Issue: If this compound is present in conjugated forms, incomplete hydrolysis will lead to an underestimation of the total concentration.
-
Solution:
-
Optimize Reaction Conditions: The type and amount of enzyme, as well as the reaction time and temperature, are critical for complete hydrolysis.[7][8] For example, using β-glucuronidase from Helix pomatia at 37°C for at least 3-4 hours is a common starting point.[8][9][15]
-
Validate Hydrolysis Efficiency: Spike a blank matrix with a known concentration of a this compound conjugate (if available) and measure the recovery of the free form after hydrolysis.
-
-
Problem 2: High Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS/MS and can significantly impact the accuracy and reproducibility of your results.[4]
Visualizing the Mitigation of Matrix Effects
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
Detailed Troubleshooting Steps:
-
Inadequate Sample Cleanup:
-
Poor Chromatographic Separation:
-
Issue: this compound is co-eluting with matrix components that cause ion suppression or enhancement.
-
Solution:
-
Modify the Mobile Phase Gradient: Adjust the gradient to better separate this compound from interfering peaks.
-
Change the Analytical Column: A column with a different stationary phase chemistry may provide the necessary selectivity.
-
-
-
Compensation for Matrix Effects:
-
Issue: Even with optimized cleanup and chromatography, some matrix effects may persist.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects.[4] A labeled internal standard (e.g., ¹³C-labeled this compound) will behave similarly to the analyte during extraction and ionization, allowing for accurate correction.[19]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.
-
Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the sample itself, but it is more time-consuming.[4]
-
-
-
Sample Dilution:
-
Issue: High concentrations of matrix components are causing significant interference.
-
Solution: Diluting the sample extract can reduce the concentration of interfering compounds and thereby minimize matrix effects.[20] However, ensure that the diluted concentration of this compound remains above the limit of quantification.
-
Problem 3: Poor Peak Shape or Retention Time Shifts in Chromatography
Inconsistent peak shapes and retention times can compromise the identification and integration of your analyte peaks.
Detailed Troubleshooting Steps:
-
Contamination of the GC Inlet or Column:
-
Issue: Non-volatile matrix components can accumulate in the GC inlet or at the head of the column, leading to peak tailing and shifting retention times.
-
Solution:
-
Regular Maintenance: Regularly replace the GC inlet liner and trim the analytical column.
-
Improved Sample Cleanup: A cleaner sample extract will reduce the buildup of contaminants.
-
-
-
Incompatible Injection Solvent:
-
Issue: The solvent in which the final extract is dissolved may not be compatible with the mobile phase (in LC) or may cause poor focusing in the GC inlet.
-
Solution:
-
Solvent Exchange: Evaporate the elution solvent and reconstitute the residue in a solvent that is compatible with your chromatographic system.
-
-
-
Matrix-Induced Chromatographic Effects:
-
Issue: Some matrix components can interact with the analyte or the stationary phase, altering the retention time.[3]
-
Solution:
-
Enhanced Cleanup: As with matrix effects in MS, a more rigorous sample cleanup is the primary solution.
-
Use of an Internal Standard: An internal standard that elutes close to the analyte can help to track and correct for retention time shifts.
-
-
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general workflow for extracting this compound from urine samples. Optimization may be required based on your specific laboratory conditions and instrumentation.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Urine sample
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.5)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol/dichloromethane mixture)[21]
-
Nitrogen evaporator
-
Reconstitution solvent (compatible with your analytical instrument)
Procedure:
-
Sample Pre-treatment (Hydrolysis): a. To 2 mL of urine, add an internal standard. b. Add 100 µL of sodium acetate buffer (pH 5.5).[15] c. Add 10 µL of β-glucuronidase/sulfatase and incubate at 37°C for 3 hours.[15]
-
SPE Cartridge Conditioning: a. Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: a. Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences. b. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove less polar interferences.
-
Drying: a. Dry the SPE cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: a. Elute the this compound from the cartridge with 5-10 mL of the elution solvent.[21]
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, precise volume of the reconstitution solvent. c. The sample is now ready for analysis by LC-MS/MS or GC-MS (after derivatization).
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol describes a common silylation procedure for preparing this compound for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
Silylating reagent (e.g., BSTFA with 1% TMCS)[22]
-
Pyridine (or other suitable solvent)[12]
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition: a. To the dried sample extract in a GC vial, add 100 µL of pyridine to dissolve the residue.[12] b. Add 100 µL of BSTFA + 1% TMCS to the vial.[12]
-
Reaction: a. Cap the vial tightly and vortex for 30 seconds.[12] b. Heat the vial at 60-80°C for 30-60 minutes.[12][22]
-
Analysis: a. Cool the vial to room temperature. b. The sample is now ready for injection into the GC-MS.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Lower | Higher |
| Solvent Consumption | High | Low |
| Potential for Automation | Low | High |
| Labor Intensity | High | Moderate |
| Cost per Sample | Lower (reagents) | Higher (cartridges) |
| Typical Recovery | 70-95% | 85-110% |
| Common Issues | Emulsion formation, large solvent volumes | Cartridge variability, analyte breakthrough |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Incomplete extraction, SPE loss, inefficient hydrolysis | Optimize solvents, check SPE steps, validate hydrolysis |
| High Matrix Effects | Inadequate cleanup, poor chromatography | Improve cleanup, optimize LC method, use internal standards |
| Poor Peak Shape | Column contamination, incompatible solvent | Perform GC maintenance, use appropriate reconstitution solvent |
| Retention Time Shifts | Matrix-induced effects, instrument instability | Enhance sample cleanup, use internal standard |
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Dwivedi, P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere.
- Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. (2018). Agilent Technologies.
- Dwivedi, P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PubMed.
- Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab.
- Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. (n.d.). Benchchem.
- Quantitative Determination of Nonylphenol Ethoxylates. (n.d.). EAG Laboratories.
- Dwivedi, P., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. National Institutes of Health.
- Troubleshooting. (n.d.). CHROMacademy.
- Drljača, J., et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach.
- Purified recombinant enzymes efficiently hydrolyze conjugated urinary (poly)phenol metabolites. (2022). PubMed.
- Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. (n.d.). PubMed.
- Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry. (2025). ResearchGate.
- High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. (n.d.). National Institutes of Health.
- Higher levels of nonylphenol were found in human urine and drinking water from rural areas as compared to metropolitan regions of Wuhan, China. (n.d.). National Institutes of Health.
- SAMPLE PREPARATION. (n.d.). Phenomenex.
- Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017). Government of British Columbia.
- Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. (2025). ResearchGate.
- Ferguson, P. L., Iden, C. R., & Brownawel, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A.
- Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (n.d.). PubMed.
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). National Institutes of Health.
- Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. (2010). PubMed.
- Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. (2025). ResearchGate.
- Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. (2025). ResearchGate.
- SP Tip: Bioanalytical Samples Pre-treatment. (n.d.). Phenomenex.
- Method Development for the Analysis of Nonylphenol in Different Types of Packaging. (n.d.). National Agricultural Library.
- Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Forensic Research.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2025). ResearchGate.
- Nonylphenols and Ethoxylates in Soil by LC/MS/MS. (2017). Government of British Columbia.
- Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements. (2019). PubMed Central.
- Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions?. (2020). Biotage.
- Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. (2025). ResearchGate.
- Evaluation of two extraction methods for determination of nonylphenol contaminant in sediment. (n.d.). ResearchGate.
- determination of nonylphenols in water by liquid-liquid microextraction and gc-ms. (2015). SlideShare.
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025). LinkedIn.
- Extraction of nonylphenol and nonylphenol ethoxylates from sewage sludge using the pressurized fluid extraction method and the supercritical fluid extraction method. (n.d.). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welchlab.com [welchlab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. daneshyari.com [daneshyari.com]
- 8. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. benchchem.com [benchchem.com]
- 13. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Higher levels of nonylphenol were found in human urine and drinking water from rural areas as compared to metropolitan regions of Wuhan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromacademy.com [chromacademy.com]
- 18. specartridge.com [specartridge.com]
- 19. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. www2.gov.bc.ca [www2.gov.bc.ca]
- 22. researchgate.net [researchgate.net]
Strategies for resolving isomeric co-elution in 2-nonylphenol gas chromatography
Welcome to the technical support center for the gas chromatographic (GC) analysis of 2-nonylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the separation of this compound isomers. The complex nature of branched nonylphenol mixtures often leads to isomeric co-elution, a significant challenge in achieving accurate quantification and identification. This resource provides in-depth, experience-based solutions to overcome these analytical hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing a broad, unresolved peak for this compound instead of distinct isomers. What's causing this co-elution?
A: Co-elution of this compound isomers occurs when the chromatographic system cannot sufficiently differentiate between the various branched structures.[1][2][3] Technical this compound is a complex mixture of numerous isomers with subtle differences in their alkyl chain branching.[4][5] These slight structural variations lead to very similar physicochemical properties, including boiling points and polarities, making them difficult to separate on a standard GC column.
Core Causality: The primary reason for co-elution is a lack of selectivity in your current analytical method.[1] Selectivity is the ability of the GC stationary phase to interact differently with each isomer. If the stationary phase chemistry doesn't provide unique interactions for each structure, they will travel through the column at nearly the same speed and elute as a single, unresolved peak.[3]
Initial Troubleshooting Steps:
-
Confirm Peak Purity: If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak (upslope, apex, and downslope). A changing spectrum indicates that multiple components are present.[1][2][3]
-
Inspect Peak Shape: Look for subtle signs of asymmetry, such as "shoulders" or small humps on the peak, which are strong indicators of underlying, unresolved peaks.[1][2]
Q2: How does my choice of GC column impact the separation of this compound isomers?
A: The GC column is the most critical factor in achieving isomeric separation. The column's stationary phase chemistry dictates the type and strength of interactions with the analytes, directly influencing selectivity.
Expert Insight: For separating nonylphenol isomers, which are relatively non-polar but possess a polar hydroxyl group, the choice of stationary phase is a balancing act.
-
Non-Polar Phases (e.g., 5% Phenyl-Methylpolysiloxane): Columns like a DB-5ms or Rxi-5ms are common starting points.[6][7] They primarily separate compounds based on boiling points. While effective for general analysis, they often provide insufficient selectivity to resolve the many branched isomers of this compound, which have very close boiling points.
-
Intermediate Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane): Increasing the phenyl content enhances "pi-pi" interactions with the aromatic ring of the nonylphenol isomers. This can alter selectivity and sometimes improve the resolution of certain isomer pairs.
-
High Polarity Phases (e.g., Wax or Polyethylene Glycol): These phases are generally not the first choice for underivatized nonylphenol due to the potential for strong, irreversible adsorption of the active hydroxyl group, leading to poor peak shape (tailing). However, they can be highly effective for derivatized phenols.
Recommendation: Start with a long, high-resolution capillary column. Some studies have successfully used 100-meter columns to achieve separation of over 20 isomers.[4][5][8][9] A longer column increases the number of theoretical plates, providing more opportunities for separation to occur.[10]
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Suitability for this compound Isomers |
| Standard Non-Polar | 5% Phenyl - 95% Dimethylpolysiloxane | Boiling Point / van der Waals forces | Baseline separation of all isomers is unlikely. Good for general quantification of total nonylphenol. |
| High-Resolution Non-Polar | 5% Phenyl - 95% Dimethylpolysiloxane | Boiling Point / van der Waals forces | Improved resolution over standard lengths. May resolve major isomers but not all minor ones. |
| Intermediate Polarity | 50% Phenyl - 50% Dimethylpolysiloxane | Boiling Point & Pi-Pi Interactions | Can alter selectivity and may resolve isomers that co-elute on a 5% phenyl phase. |
| Polar (Wax) | Polyethylene Glycol (PEG) | Hydrogen Bonding / Polarity | Not recommended for underivatized phenols. Excellent for derivatized (e.g., acetylated) isomers. |
Q3: Can I resolve co-eluting this compound isomers by changing my oven temperature program?
A: Yes, optimizing the oven temperature program is a powerful and often overlooked strategy for improving resolution. Temperature directly affects analyte retention and the selectivity of the separation.[11][12][13]
Causality: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase.[10][13] This extended interaction time can amplify the small differences in partitioning behavior between isomers, leading to better separation. A general rule is that a 30°C decrease in temperature can double the retention time, providing a greater window for separation to occur.[12]
Protocol: Methodical Approach to Optimizing GC Oven Temperature Program
-
Scouting Run: Perform an initial fast temperature ramp (e.g., 20°C/min) to determine the elution temperature of the this compound isomer cluster.
-
Isothermal Hold Calculation: A good starting point for an optimized isothermal hold or slow ramp is approximately 45°C below the elution temperature found in the scouting run.[12]
-
Implement a Slower Ramp: Reduce the ramp rate significantly through the elution window of the isomers. A rate of 1-5°C/min is often effective.
-
Evaluate and Refine: Analyze the chromatogram for improved separation. If peaks are now partially resolved, a further decrease in the ramp rate may provide baseline resolution. Conversely, if analysis time is too long, the ramp rate can be slightly increased.[13]
Example Temperature Program Optimization:
| Parameter | Initial Method (Fast) | Optimized Method (Slow Ramp) | Rationale |
| Initial Temp | 50°C, hold 1 min | 50°C, hold 1 min | Consistent starting conditions. |
| Ramp 1 | 20°C/min to 300°C | 15°C/min to 180°C | Rapidly elute early, non-target compounds. |
| Ramp 2 | N/A | 3°C/min to 240°C | Slow ramp through the elution zone of nonylphenol isomers to maximize separation. [7] |
| Final Temp | 300°C, hold 5 min | 300°C, hold 5 min | Ensure all compounds are eluted from the column. |
Q4: My isomers still co-elute after optimizing my column and temperature program. Is derivatization a viable next step?
A: Absolutely. Derivatization is a powerful chemical modification technique used to improve the chromatographic properties of analytes that are otherwise difficult to analyze.[14][15][16] For phenols, this process typically targets the polar hydroxyl (-OH) group.
Mechanism of Improvement:
-
Increased Volatility: By replacing the active hydrogen on the hydroxyl group with a non-polar group (e.g., a trimethylsilyl group), the compound's polarity is reduced, and its volatility increases.[14][17] This leads to sharper peaks and often lower elution temperatures.
-
Altered Selectivity: The derivatization process creates a new molecule with different chemical properties. This can fundamentally change how the isomers interact with the stationary phase, often revealing separation that was not possible with the underivatized forms.
Common Derivatization Strategies for Phenols:
-
Silylation: This is a widely used technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group.[14][17] This method is highly effective but requires strictly anhydrous (dry) conditions, as the reagents are sensitive to moisture.[14]
-
Acetylation: This method uses an agent like acetic anhydride to convert the phenols into their corresponding acetate esters.[14][15] Acetylation is a robust and cost-effective alternative, particularly for less sterically hindered phenols.[14]
Protocol: Silylation of this compound with BSTFA
Caution: Work in a fume hood and wear appropriate personal protective equipment (PPE). Silylating reagents are moisture-sensitive and corrosive.
-
Sample Preparation: Transfer a known amount of your sample or standard into a clean, dry reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.[14]
-
Reagent Addition: Add your solvent (e.g., pyridine or acetonitrile) and the silylating reagent. A common choice is BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst. For example, add 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[14] Note: Optimal time and temperature may need to be determined empirically for your specific isomers.
-
Analysis: After cooling, the sample is ready for GC injection. Be aware that excess derivatizing reagent may be present in the chromatogram.
References
- Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal.
- Derivatization for Gas Chrom
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- General derivatization mechanism for phenol with MTBSTFA.
- Temperature Programming for Better GC Results. Phenomenex.
- resolving co-elution issues in GC analysis of flavor compounds. Benchchem.
- High-Sensitivity Analysis of Nonylphenol in River W
- What is Temperature Programming in Gas Chromatography?
- Quantitative comparison of performance of isothermal and temperature-programmed gas chrom
- GC Troubleshooting Guide Poster. Agilent.
- GC Temperature Programming—10 Things You Absolutely Need to Know.
- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS.
- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS. Semantic Scholar.
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temper
- GC Troubleshooting. Sigma-Aldrich.
- Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry.
- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
- Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol. PubMed.
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chrom
- How To Improve Gas Chrom
- Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution. Monash University.
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Contribution to the structural elucidation of 10 isomers of technical p-nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. journal.gnest.org [journal.gnest.org]
- 16. mdpi.com [mdpi.com]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: Optimization of Solid-Phase Extraction for 2-Nonylphenol in Sludge
Welcome to the Technical Support Center for the analysis of 2-nonylphenol in complex sludge matrices. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working to optimize their solid-phase extraction (SPE) protocols. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles, helping you to troubleshoot and refine your methodology with confidence. Sludge is a notoriously challenging matrix due to its high content of organic matter, lipids, and surfactants, all of which can interfere with the accurate quantification of hydrophobic compounds like this compound.[1][2][3][4] This guide will equip you with the knowledge to overcome these challenges.
I. The Challenge: Understanding the Matrix
The primary obstacle in analyzing this compound in sludge is the complexity of the matrix itself. Sludge contains a high concentration of lipids and surfactants which can:
-
Compete for binding sites on the SPE sorbent, reducing the retention of this compound.
-
Cause matrix effects in the final analysis, leading to signal suppression or enhancement.[5]
-
Physically block the SPE cartridge , leading to slow flow rates and inconsistent results.[6]
Therefore, a robust protocol must effectively remove these interferences while ensuring high recovery of the target analyte.
II. Recommended Protocol: From Sludge to Analysis
This section outlines a comprehensive and validated workflow for the extraction and cleanup of this compound from sludge samples.
A. Sample Pre-treatment: The Critical First Step
Proper sample preparation is paramount for successful analysis. For sludge, this typically involves drying and a preliminary extraction to liberate the this compound from the solid matrix.
Step-by-Step Protocol for Ultrasonic-Assisted Extraction (UAE):
-
Sample Homogenization: Lyophilize (freeze-dry) the sludge sample to remove water. Grind the dried sludge to a fine, homogenous powder (particle size < 200 µm is recommended).[1] This increases the surface area for efficient extraction.
-
Solvent Extraction:
-
Weigh approximately 1-2 grams of the dried, ground sludge into a glass centrifuge tube.
-
Add 10 mL of a suitable extraction solvent. Acetone has been shown to be effective for extracting nonylphenol from sludge.[7][8] A mixture of hexane and acetone can also be used.[1]
-
Spike the sample with a suitable internal standard, such as 4-nonylphenol-d8, to monitor and correct for recovery losses.[1]
-
-
Ultrasonication: Place the sample in an ultrasonic bath for 5-15 minutes.[7][9][10] Ultrasonication uses high-frequency sound waves to create cavitation bubbles, which disrupt the matrix and enhance solvent penetration, leading to efficient extraction of the analyte.[11][12]
-
Centrifugation and Collection: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the solid material. Carefully decant the supernatant into a clean tube.
-
Repeat Extraction: To maximize recovery, repeat the extraction process (steps 2-4) on the pellet with a fresh aliquot of solvent. Combine the supernatants from both extractions.
B. Solid-Phase Extraction (SPE) Cleanup
The goal of the SPE step is to remove interfering compounds from the initial extract and concentrate the this compound. A reversed-phase sorbent like C18 is commonly used for hydrophobic compounds.
Step-by-Step Protocol for SPE using a C18 Cartridge:
-
Cartridge Conditioning:
-
Sample Loading:
-
Evaporate the combined solvent extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of a water/methanol mixture (e.g., 90:10 v/v).
-
Load the reconstituted sample onto the conditioned C18 cartridge at a slow, controlled flow rate (approximately 1-2 mL/minute).[16][17] A slow flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent, maximizing retention.[18]
-
-
Washing (Interference Elution):
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v). This step is critical for removing more polar, interfering compounds that may have been co-extracted, while the more hydrophobic this compound remains bound to the C18 sorbent.[14]
-
-
Elution:
-
Dry the cartridge under vacuum for a few minutes to remove any remaining aqueous solvent.
-
Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a strong, non-polar solvent. A mixture of methanol and acetonitrile or a hexane/acetone mixture (70/30) has been shown to be effective.[1][9][11]
-
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by GC-MS or LC-MS/MS.
Workflow Diagram
Caption: Workflow for this compound Extraction from Sludge.
III. Troubleshooting Guide
This section addresses common issues encountered during the SPE of this compound from sludge, providing explanations and actionable solutions.
Q1: Why is my recovery of this compound consistently low?
Possible Causes & Solutions:
-
Incomplete Initial Extraction: The hydrophobic nature of this compound can lead to strong binding to the sludge matrix.
-
Analyte Breakthrough During Sample Loading: The solvent used to reconstitute the initial extract may be too strong, preventing this compound from binding to the SPE sorbent.
-
Premature Elution During Washing: The wash solvent may be too strong, causing the this compound to be washed away with the interferences.
-
Solution: Decrease the organic content of your wash solvent. For example, if you are using a 50:50 water/methanol wash, try an 80:20 mixture instead.[6]
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the SPE cartridge.
Troubleshooting Logic for Low Recovery
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. specartridge.com [specartridge.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Investigation of nonylphenol and nonylphenol ethoxylates in sewage sludge samples from a metropolitan wastewater treatment plant in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
Technical Support Center: Enhancing Fluorescence Detection of 2-Nonylphenol
Welcome to the technical support center for the sensitive detection of 2-nonylphenol (2-NP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and enhance the sensitivity and reliability of your this compound fluorescence detection assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is a common frustration. Let's break down the potential culprits and how to address them.
| Potential Cause | Explanation & Solution |
| Suboptimal Excitation/Emission Wavelengths | The fluorescence of this compound is highly dependent on the selected wavelengths. While native fluorescence can be used, its intensity is often low. Solution: For underivatized 2-NP, typical excitation is around 225 nm and emission is around 295 nm[1]. However, these can be instrument-dependent. Perform a wavelength scan to determine the optimal excitation and emission maxima for your specific instrument and sample matrix. For derivatized 2-NP, the optimal wavelengths will be dictated by the fluorophore used. |
| Fluorescence Quenching | Quenching is a process that decreases fluorescence intensity. It can be caused by a variety of factors in your sample. Dynamic quenching occurs when the fluorophore collides with a quencher molecule in the excited state. Static quenching happens when a non-fluorescent complex forms between the fluorophore and the quencher[2]. Common quenchers in environmental or biological samples include heavy metal ions and other organic molecules. Solution: Dilute your sample to reduce the concentration of potential quenchers. If possible, use solid-phase extraction (SPE) or other sample cleanup methods to remove interfering substances[3][4]. |
| Incorrect pH | The fluorescence of phenolic compounds can be pH-dependent. The protonation state of the hydroxyl group can significantly affect the electronic transitions and thus the fluorescence quantum yield. Solution: Optimize the pH of your sample and mobile phase (for LC methods). Buffer your solutions to maintain a consistent pH throughout the experiment. |
| Insufficient Analyte Concentration | Your sample may simply not contain a high enough concentration of this compound for your current method's limit of detection. Solution: Concentrate your sample using techniques like solid-phase extraction (SPE) or evaporation[3]. Consider employing a more sensitive detection strategy, such as derivatization or the use of fluorescence-enhancing agents. |
| Instrument Malfunction or Incorrect Settings | A faulty lamp, dirty optics, or incorrect detector settings can all lead to a loss of signal. Solution: Regularly check and maintain your fluorometer or HPLC fluorescence detector. Ensure the lamp has not exceeded its lifespan. Clean the flow cell and any other optical components in the light path. Verify that the detector gain and other settings are appropriate for your expected signal level. The temperature of the detector can also influence the signal, so allow the instrument to warm up for a stable reading[5]. |
| Degradation of Analyte | This compound can degrade over time, especially when exposed to light or certain chemical conditions. Solution: Store your standards and samples properly, typically in the dark and at low temperatures. Prepare fresh working solutions regularly. |
Issue 2: High Background Signal
A high background can mask your signal of interest, leading to poor sensitivity and inaccurate quantification.
| Potential Cause | Explanation & Solution |
| Autofluorescence from Sample Matrix | Many biological and environmental samples contain endogenous fluorescent compounds that can interfere with the detection of this compound. Solution: Implement a thorough sample cleanup procedure. Solid-phase extraction (SPE) with appropriate cartridges (e.g., graphitized carbon black) is effective for removing many interfering compounds from water samples[4][6]. For biological samples, protein precipitation followed by SPE may be necessary. |
| Solvent or Reagent Contamination | Impurities in your solvents, buffers, or derivatization reagents can contribute to a high background. Solution: Use high-purity, HPLC-grade, or fluorescence-grade solvents and reagents. Run a blank sample (containing all components except the analyte) to assess the background fluorescence of your reagents and system. |
| Dirty Flow Cell or Cuvettes | Residual fluorescent material from previous experiments can adhere to the surfaces of your flow cell or cuvettes. Solution: Thoroughly clean your flow cell or cuettes between experiments. Use a cleaning solution recommended by the manufacturer, such as a dilute nitric acid solution followed by high-purity water and your mobile phase. |
| Light Leakage | Extraneous light entering the detector can increase the background signal. Solution: Ensure that the sample compartment of your fluorometer is securely closed and light-tight. |
Issue 3: Poor Reproducibility
Inconsistent results can undermine the validity of your data.
| Potential Cause | Explanation & Solution |
| Inconsistent Sample Preparation | Variations in extraction efficiency, derivatization yield, or final sample volume can lead to significant variability in your results. Solution: Standardize your sample preparation protocol and adhere to it strictly. Use an internal standard to correct for variations in sample recovery. Automated sample preparation systems can also improve reproducibility. |
| Fluctuating Instrument Conditions | Drifts in lamp intensity, detector temperature, or mobile phase composition can cause your signal to vary over time. Solution: Allow your HPLC system and fluorescence detector to equilibrate fully before starting your analytical run[5]. Use a thermostatted column compartment and detector cell to maintain a constant temperature. Ensure your mobile phase is well-mixed and degassed. |
| Photobleaching | Prolonged exposure of your sample to the excitation light can lead to the photochemical destruction of the fluorophore, resulting in a decrease in signal over time. Solution: Minimize the exposure of your samples to light, both before and during analysis. Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio. If using a microplate reader, reduce the number of flashes per well. |
Workflow for this compound Analysis by HPLC-Fluorescence
Caption: General workflow for the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of fluorescence detection for this compound?
A1: Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer, lower-energy wavelength (emission). This compound, being a phenolic compound, possesses a benzene ring that can be excited by UV light, leading to its intrinsic fluorescence. The intensity of the emitted light is proportional to the concentration of this compound, allowing for its quantification.
Q2: How can I significantly enhance the sensitivity of my this compound assay?
A2: There are several effective strategies:
-
Derivatization: This is one of the most common and effective methods. By reacting the hydroxyl group of this compound with a fluorescent labeling reagent (a fluorophore), you can create a derivative with a much higher quantum yield and a more favorable excitation/emission profile. Acetylation can be used to remove interferences from other fluorescent species[1][6]. For phenols, reagents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used for highly sensitive detection[7].
-
Use of Organized Media: Micellar solutions (surfactants above their critical micelle concentration) or cyclodextrins can create a microenvironment that enhances the fluorescence of this compound. Cyclodextrins, which are cyclic oligosaccharides, can form inclusion complexes with this compound, shielding it from quenchers in the aqueous environment and increasing its fluorescence intensity[8][9].
-
Advanced Nanomaterials: Quantum dots (QDs) and metallic nanoparticles are at the forefront of sensitive detection. QDs are semiconductor nanocrystals with unique photophysical properties. "Turn-off" fluorescent sensors can be designed where the presence of this compound quenches the strong fluorescence of the QDs[10][11]. Metallic nanoparticles, such as silver or gold colloids, can enhance fluorescence through a phenomenon known as metal-enhanced fluorescence (MEF)[12].
Q3: What are the advantages and disadvantages of derivatization?
A3:
-
Advantages:
-
Increased Sensitivity: Derivatization can increase the fluorescence quantum yield by orders of magnitude.
-
Improved Selectivity: By choosing a derivatization reagent that is specific to phenols, you can reduce interference from other compounds. The resulting derivative will also have different chromatographic properties, which can help to separate it from matrix components.
-
Wavelength Shifting: Derivatization can shift the excitation and emission wavelengths to a region with less background fluorescence (e.g., longer wavelengths).
-
-
Disadvantages:
-
Additional Sample Preparation Steps: Derivatization adds time and complexity to the analytical workflow.
-
Potential for Incomplete Reactions: The derivatization reaction may not go to completion, leading to variability in the results.
-
Reagent Instability: Some derivatization reagents can be unstable and may require special handling and storage.
-
Q4: How do solvent effects influence fluorescence detection?
A4: The polarity of the solvent can have a significant impact on the fluorescence emission of polar fluorophores like this compound. A more polar solvent can stabilize the excited state of the fluorophore, leading to a red shift (a shift to longer wavelengths) in the emission spectrum[13][14]. This is an important consideration when developing an HPLC method, as the composition of the mobile phase will affect the fluorescence signal. It is crucial to maintain a consistent solvent composition for reproducible results.
Q5: What are some emerging technologies for this compound detection?
A5: Beyond traditional methods, several innovative approaches are being developed:
-
Quantum Dot (QD)-based Sensors: These nanosensors offer ultra-high sensitivity. They can be functionalized to specifically interact with this compound, leading to a change in their fluorescence (often quenching) that can be measured[10][11][15].
-
Cyclodextrin-based Sensors: Porous polymers incorporating cyclodextrins and fluorescent reporters can act as highly selective sensors. The cyclodextrin cavity specifically binds this compound, bringing it into proximity with the fluorophore and causing a detectable change in fluorescence[8][16][17].
-
Fluorescence Polarization Immunoassays (FPIA): These assays use antibodies specific to this compound and a fluorescently labeled tracer. The binding of the antibody to the tracer results in a high fluorescence polarization. When unlabeled this compound from a sample is present, it competes with the tracer for antibody binding, leading to a decrease in fluorescence polarization that is proportional to the this compound concentration[18].
Mechanism of Cyclodextrin-Enhanced Fluorescence
Sources
- 1. scispace.com [scispace.com]
- 2. ossila.com [ossila.com]
- 3. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Temperature sensitivity and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sensitive high-performance liquid chromatographic determination with fluorescence detection of phenol and chlorophenols with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Sensors Based on Cyclodextrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin capped CdTe quantum dots as versatile fluorescence sensors for nitrophenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. A porous β-cyclodextrin-based terpolymer fluorescence sensor for in situ trinitrophenol detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. β-Cyclodextrin-Encapsulated Rhodamine Derivatives Core–Shell Microspheres—Based Fluorescent Sensor for Au3+ and Template for Generating Microplates of Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Express detection of nonylphenol in water samples by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in the HPLC analysis of 2-nonylphenol
Welcome to the technical support center for the HPLC analysis of 2-nonylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape in their chromatographic analyses. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the specific challenges posed by this compound.
Visual Diagnostic Guide: Identifying Your Peak Shape Problem
Before diving into detailed troubleshooting, it's crucial to correctly identify the type of peak distortion you are observing. The flowchart below provides a quick visual guide to categorize your peak shape issue, directing you to the appropriate section of this guide.
Caption: A diagnostic flowchart to identify common HPLC peak shape problems.
Troubleshooting Guide
Section 1: Resolving Peak Tailing
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is the most common peak shape problem encountered in the analysis of phenolic compounds like this compound.[1][2][3] This issue can compromise accurate integration and reduce resolution from nearby peaks.[4]
The primary culprit behind the tailing of phenolic compounds is the interaction between the acidic hydroxyl group of this compound and ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][5][6][7] These interactions create a secondary, non-hydrophobic retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][3]
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols:
Step 1: Mobile Phase pH Adjustment
-
Rationale: By lowering the mobile phase pH to between 2.5 and 3.0, the ionization of the residual silanol groups is suppressed.[2][6] This minimizes the secondary ionic interactions with the this compound analyte, leading to a more symmetrical peak.
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable buffer, such as phosphate or formate, at a concentration of 10-20 mM.
-
Adjust the pH to 2.5-3.0 using an acid like phosphoric acid or formic acid.
-
Mix the aqueous and organic phases.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injection.
-
Step 2: Increase Buffer Concentration
-
Rationale: A higher buffer concentration can help to mask the residual silanol sites, further reducing secondary interactions.[3][6]
-
Protocol:
-
If tailing persists at low pH, increase the buffer concentration in the aqueous portion of the mobile phase to 20-50 mM.
-
Re-adjust the pH to the target range of 2.5-3.0.
-
Equilibrate the column and re-inject the sample.
-
Step 3: Column Selection
-
Rationale: Not all C18 columns are created equal. Using a modern, high-purity silica column that is well end-capped is crucial. End-capping chemically derivatizes the majority of residual silanols, making them unavailable for secondary interactions.[1][6]
-
Recommendations:
-
Type B "High Purity" Silica Columns: These columns have a lower metal content and fewer acidic silanol sites.
-
End-capped Columns: Look for columns specifically designated as "end-capped" or "fully end-capped."
-
Hybrid Particle Columns: These columns incorporate organic groups into the silica matrix, which improves pH stability and reduces silanol activity.
-
| Column Type | Key Feature | Impact on this compound Tailing |
| Traditional (Type A Silica) | High silanol activity | Prone to significant peak tailing. |
| End-capped (Type B Silica) | Reduced silanol activity | Significantly improves peak symmetry. |
| Hybrid Particle (e.g., BEH) | Inherently lower silanol activity and wider pH range | Excellent peak shape and robustness. |
Step 4: Check for Extra-Column Volume
-
Rationale: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[1][7] This is a physical effect, not a chemical one.[8]
-
Protocol:
-
Inspect all tubing and connections between the autosampler, column, and detector.
-
Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Ensure all fittings are properly seated to avoid dead volumes.
-
Section 2: Correcting Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is often indicative of column overload or issues with the sample solvent.[9][10][11]
| Cause | Rationale | Troubleshooting Steps |
| Mass Overload | Injecting too high a concentration of this compound saturates the stationary phase, causing some analyte molecules to travel through the column more quickly.[11][12][13] | 1. Dilute the sample by a factor of 5 or 10 and re-inject. 2. If the peak shape improves, optimize the sample concentration to stay within the linear range of the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, the analyte will not properly partition onto the stationary phase at the column inlet, leading to a distorted peak.[7][10][13] | 1. Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition. 2. If a stronger solvent is required for solubility, minimize the injection volume. |
| Column Collapse | A sudden physical change or degradation of the column packing bed, which can be caused by operating outside the recommended pH or pressure limits.[10][11] | 1. Replace the column. 2. Ensure that the mobile phase pH and operating pressure are within the manufacturer's specifications for the column. |
Section 3: Diagnosing Split or Shoulder Peaks
Split peaks suggest that the analyte is experiencing two different retention pathways through the column or that there is an unresolved impurity.[11][14][15]
Troubleshooting Workflow for Split Peaks
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. youtube.com [youtube.com]
- 9. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. acdlabs.com [acdlabs.com]
- 12. support.waters.com [support.waters.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. mastelf.com [mastelf.com]
- 15. uhplcs.com [uhplcs.com]
Technical Support Center: Derivatization for GC-MS Analysis of 2-Nonylphenol
Welcome to the technical support center for the GC-MS analysis of 2-Nonylphenol (2-NP). As a Senior Application Scientist, I've designed this guide to address the common challenges and questions researchers encounter when using derivatization to improve the chromatographic analysis of this compound. This resource moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and optimize your results.
Why Is Derivatization Necessary for this compound?
Gas chromatography is a powerful technique, but it relies on analytes being volatile and thermally stable.[1][2] this compound, with its polar hydroxyl (-OH) group, presents a challenge. This group engages in strong intermolecular hydrogen bonding, which significantly lowers its volatility and can cause it to interact with active sites in the GC inlet and column.[3][4] This often leads to poor peak shape (tailing), low sensitivity, and potential thermal degradation.[3]
Derivatization chemically modifies the polar hydroxyl group, replacing the active hydrogen with a non-polar functional group.[4][5] This process achieves several critical goals:
-
Increases Volatility: By eliminating hydrogen bonding, the derivative becomes more volatile, allowing it to travel through the GC column at lower temperatures.[2][3]
-
Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector.[5][6]
-
Enhances Peak Shape: Masking the polar group reduces interactions with the column, resulting in sharper, more symmetrical peaks.[3]
-
Increases Sensitivity: Better peak shape and more efficient transfer through the system lead to improved detection limits.[2]
The two most common and effective derivatization strategies for 2-NP and other phenols are silylation and acylation .
Part 1: Silylation - The Go-To Method for Phenols
Silylation is the most widely used derivatization procedure for GC analysis of compounds with active hydrogens.[6] It involves replacing the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][6]
Frequently Asked Questions (FAQs): Silylation
Q: What is the mechanism of silylation with BSTFA?
A: Silylation is a nucleophilic substitution reaction (SN2). The lone pair of electrons on the phenol's oxygen atom attacks the silicon atom of the silylating reagent. This process is driven by the formation of a stable, volatile leaving group.[3][7] For hindered phenols or to accelerate the reaction, a catalyst like trimethylchlorosilane (TMCS) is often added, which enhances the reactivity of the silylating agent.[6][8]
Caption: General mechanism of silylation for phenolic compounds.
Experimental Protocol: Silylation of this compound
This protocol provides a robust starting point for the silylation of 2-NP. Optimization may be required based on your specific sample matrix and instrument sensitivity.
Step-by-Step Methodology:
-
Sample Preparation (Crucial Step):
-
If your sample is in an organic solvent, transfer an aliquot containing your 2-NP to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Any residual water will consume the silylating reagent and inhibit the reaction. [3][4]
-
If the sample is aqueous, first perform a liquid-liquid or solid-phase extraction to move the 2-NP into a suitable organic solvent (e.g., dichloromethane, hexane), then evaporate to dryness.
-
-
Reagent Addition:
-
To the dried residue, add the reagents as specified in Table 1. It is critical to use anhydrous solvents.
-
-
Reaction:
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS. Do not delay analysis, as derivatives can degrade over time.
-
Table 1: Reagent Composition for 2-NP Silylation
| Component | Volume | Purpose & Key Considerations |
|---|---|---|
| Anhydrous Pyridine | 100 µL | A polar solvent that helps dissolve the analyte residue and can act as a catalyst by scavenging HCl byproduct when using TMCS.[1] |
| BSTFA + 1% TMCS | 100 µL | The primary silylating reagent. The 1% TMCS catalyst is highly recommended for phenols to ensure a rapid and complete reaction.[6][8] |
Troubleshooting Guide: Silylation
Q: I have no peak, or my peak area is extremely low. What happened?
A: This is the most common issue and is almost always caused by one of the following:
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[6] Water will react with the BSTFA much faster than your analyte will. Solution: Ensure your sample extract is completely dry. Use only high-purity, anhydrous solvents. Store silylating reagents in a desiccator and handle them under dry conditions.
-
Reagent Degradation: Silylating reagents degrade upon exposure to air and moisture. Solution: Purchase reagents in small quantities and in sealed ampules if possible. Never leave a reagent bottle open. If you suspect degradation, use a fresh vial of reagent.
-
Insufficient Reagent: The derivatization reaction requires a molar excess of the silylating reagent to drive the reaction to completion.[6] Solution: Ensure you are using at least a 2:1 molar ratio of BSTFA to the total amount of active hydrogens in your sample. If your sample matrix is complex, you may need to increase the amount of reagent.
Q: My chromatogram shows a tailing peak for derivatized 2-NP. I thought derivatization was supposed to fix this?
A: While derivatization significantly reduces tailing, residual issues can persist.
-
Incomplete Derivatization: If the reaction is not complete, you will have underivatized 2-NP, which will tail badly. Solution: Review the protocol. Ensure the reaction time and temperature are adequate and that your reagents are active.
-
Active Sites in the GC System: Even derivatized compounds can interact with active sites in the inlet liner or the front of the GC column. These sites can be caused by the accumulation of non-volatile sample residue. Solution: Perform regular inlet maintenance. Replace the inlet liner and trim the first 5-10 cm from the front of the column.[1] Using a liner with deactivation is highly recommended.
Q: I see a large number of extraneous peaks in my chromatogram, especially near the solvent front.
A: This is often due to the derivatizing reagent and its byproducts.
-
Reagent Byproducts: BSTFA and its byproducts are volatile and will produce peaks in the chromatogram.[6] Solution: This is normal. Prepare a reagent blank (all components except the sample) to identify these peaks.[6] They are typically more volatile than the 2-NP derivative and should elute earlier.
-
"Septum Bleed": If you are using excessive reagent, it can be drawn into the syringe and deposited onto the septum during injection, leading to bleed peaks in subsequent runs. Solution: Avoid overfilling the vial. Use a solvent wash step in your autosampler sequence after injecting derivatized samples.
Part 2: Acylation - A Stable and Cost-Effective Alternative
Acylation is another robust derivatization technique that converts phenols into stable ester derivatives.[10] This typically involves reacting 2-NP with an acid anhydride, such as acetic anhydride or a perfluorinated anhydride like heptafluorobutyric anhydride (HFBA), often in the presence of a base catalyst like pyridine.[11][12]
Frequently Asked Questions (FAQs): Acylation
Q: When should I choose acylation over silylation?
A: Acylation offers distinct advantages in certain situations:
-
Derivative Stability: Acyl derivatives are generally more stable and less susceptible to hydrolysis than their silyl counterparts. This is a significant advantage if samples need to be stored before analysis or if trace moisture is unavoidable.
-
Reagent Robustness: Acylating reagents are less sensitive to trace amounts of water than silylating reagents.
-
Enhanced Detectability (ECD): Using halogenated anhydrides (e.g., HFBA) introduces fluorine atoms into the derivative, making it highly responsive to an Electron Capture Detector (ECD) for ultra-trace analysis.[10]
Q: What is the mechanism of acylation?
A: The reaction involves a nucleophilic attack by the phenolic oxygen on one of the carbonyl carbons of the acetic anhydride. A catalyst, such as pyridine, facilitates the reaction by activating the anhydride and accepting the acidic byproduct.[11][12]
Caption: General mechanism of acylation for phenolic compounds.
Experimental Protocol: Acylation of this compound
This protocol uses acetic anhydride, a common and cost-effective reagent.
Step-by-Step Methodology:
-
Sample Preparation:
-
As with silylation, evaporate the sample aliquot to complete dryness in a 2 mL autosampler vial.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried residue.
-
Add 100 µL of acetic anhydride.
-
-
Reaction:
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes. The reaction is often faster than silylation.
-
-
Work-up (Optional but Recommended):
-
After cooling, the acidic byproduct can be removed. Add 500 µL of 5% sodium bicarbonate solution and 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the acetylated derivative into the hexane layer and neutralize the acid.
-
Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Troubleshooting Guide: Acylation
Q: My reaction is incomplete, and I still see a large underivatized 2-NP peak.
A: While robust, acylation can be less reactive for sterically hindered phenols.
-
Insufficient Catalyst/Heating: Ensure you are using a suitable base catalyst like pyridine and that the reaction temperature and time are adequate.[12]
-
Consider a Stronger Reagent: For difficult-to-derivatize compounds, a more reactive perfluorinated anhydride like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) can be used.[10][13] These reagents often react faster and at lower temperatures.
Q: The acidic byproduct is interfering with my chromatography or damaging my column.
A: This is a known drawback of using acid anhydrides.
-
Neutralize and Extract: The work-up step described in the protocol is the most effective solution. Neutralizing the acid with a weak base (like sodium bicarbonate) and extracting the derivative into a clean, non-polar solvent will protect your GC system.[3]
-
Use an Alternative Reagent: Reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) are acylating agents that do not produce acidic byproducts, offering a cleaner reaction.[10]
Part 3: Method Selection and Advanced Topics
Decision Guide: Silylation vs. Acylation
Choosing the right technique depends on your analytical goals, sample matrix, and available instrumentation.
Caption: Decision tree for selecting a derivatization method.
General FAQs
Q: What is the best solvent for derivatization?
A: The ideal solvent should completely dissolve your analyte without interfering with the reaction.
-
For Silylation: Pyridine is common, but acetone has been shown to dramatically accelerate silylation reactions, completing them in seconds at room temperature.[14][15] If your sample is extracted into a non-polar solvent like hexane, adding a percentage of acetone (e.g., to >60% total volume) can be highly effective.[15]
-
For Acylation: Pyridine is an excellent choice as it serves as both a solvent and a catalyst.[12]
Q: What GC column is best for analyzing derivatized 2-NP?
A: A low- to mid-polarity column is ideal. Standard 5% phenyl-methylpolysiloxane phases (e.g., DB-5ms, HP-5ms) provide excellent resolution and performance for both silylated and acetylated nonylphenol isomers.[16] Avoid columns with active hydrogen groups, such as "WAX" phases, as they can react with any excess derivatizing reagent.[1]
Q: How can I ensure my quantitative results are accurate?
A: The use of an internal standard (IS) is essential for accurate quantification.[9] An IS corrects for variations in sample preparation, derivatization efficiency, and instrument response. The ideal IS is an isotopically labeled version of the analyte (e.g., 13C-labeled this compound), but if unavailable, a compound with very similar chemical properties can be used. The IS should be added to the sample before the derivatization step.
References
-
General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. Available from: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available from: [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. Available from: [Link]
-
Write the structure of the product(s) that you would expect from the following reaction: Phenol + Acetic anhydride. Also, write a complete reaction. - Study.com. Available from: [Link]
-
The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]
-
GC Derivatization - University of Arizona. Available from: [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination - ResearchGate. Available from: [Link]
-
Time dependence of silylation reactions of various phenolate analytes... - ResearchGate. Available from: [Link]
-
An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available from: [Link]
-
Derivatization for Gas Chromatography - Phenomenex. Available from: [Link]
-
Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed. Available from: [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PubMed Central. Available from: [Link]
-
Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS - Agilent. Available from: [Link]
-
Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Derivatization Methods in GC and GC/MS. Available from: [Link]
-
Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis | Request PDF - ResearchGate. Available from: [Link]
-
Acylation Derivatization Reagents - ResearchGate. Available from: [Link]
-
Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - MDPI. Available from: [Link]
-
Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples - PubMed. Available from: [Link]
-
Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses - SciELO SA. Available from: [Link]
Sources
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses [scielo.org.za]
- 14. researchgate.net [researchgate.net]
- 15. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Ion Suppression in the ESI-MS Analysis of 2-Nonylphenol
Welcome to the technical support center for addressing challenges in the electrospray ionization (ESI) mass spectrometry (MS) analysis of 2-nonylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with ion suppression, a common phenomenon that can significantly impact data quality and reproducibility.
Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting matrix components.[1][2][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps to help you identify, understand, and mitigate ion suppression in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound signal is unexpectedly low or completely absent, even with a standard solution. Could this be ion suppression?
A1: Yes, this is a classic symptom of ion suppression. While other factors can contribute to low signal (e.g., instrument malfunction, incorrect method parameters), ion suppression is a primary suspect, especially when analyzing samples in complex matrices.
Underlying Cause: Ion suppression in ESI occurs when other molecules in the sample compete with the analyte of interest (this compound) for ionization.[1] This competition can happen in several ways:
-
Competition for Charge: The total charge available in the ESI droplets is finite. If co-eluting matrix components are present at high concentrations or have a high affinity for charge, they can "steal" the charge that would otherwise ionize your analyte.[1]
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the surface tension and viscosity of the ESI droplets.[1] This hinders the efficient evaporation of the solvent, which is a critical step for the release of gas-phase ions.
-
Co-precipitation: Non-volatile species in the matrix can cause the analyte to precipitate within the ESI droplet, preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[1]
Troubleshooting Workflow:
To confirm if ion suppression is the culprit, a post-column infusion experiment is highly recommended.[4][5]
Experimental Protocol: Post-Column Infusion for Ion Suppression Diagnosis
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
Your LC-MS system
-
A syringe pump
-
A standard solution of this compound at a known concentration (e.g., 1 µg/mL in mobile phase)
-
A blank matrix sample (a sample prepared in the same way as your analytical samples, but without the analyte)
-
A "T" union for connecting the column outlet and the syringe pump to the MS inlet
Procedure:
-
System Setup: Connect the outlet of your LC column to one arm of the "T" union. Connect the syringe pump containing the this compound standard to the second arm. Connect the third arm to the ESI source of your mass spectrometer.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for your analyte.
-
Injection: Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start your chromatographic run.
-
Data Analysis: Monitor the signal of the infused this compound. Any significant drop in the baseline corresponds to a region where co-eluting matrix components are causing ion suppression.
Interpreting the Results:
-
No Dip in Baseline: If the baseline remains stable throughout the run, significant ion suppression is unlikely to be the primary issue.
-
Dip in Baseline: A dip in the baseline indicates the presence of ion-suppressing compounds eluting at that specific retention time. If the retention time of this compound falls within this "suppression zone," your analyte signal is being compromised.
Q2: I've confirmed ion suppression is occurring. What are the most effective strategies to mitigate it?
A2: Mitigating ion suppression involves a multi-faceted approach that can be broken down into three main areas: sample preparation, chromatographic separation, and MS source optimization.
Mitigation Strategy 1: Robust Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever introduced to the LC-MS system.[2][6][7]
Q2.1: What are the best sample preparation techniques for reducing matrix effects for this compound?
A2.1: For a semi-polar compound like this compound, several techniques can be effective. The choice depends on the complexity of your sample matrix.
| Sample Preparation Technique | Principle | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase. | Simple, inexpensive. | Can be labor-intensive, may not remove all interferences, especially those with similar polarity to the analyte. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa. | Highly selective, can provide very clean extracts, can be automated. | More expensive, requires method development to select the appropriate sorbent and elution solvents. |
| Protein Precipitation (PPT) | Primarily for biological samples (e.g., plasma, serum). Proteins are crashed out of solution using an organic solvent or acid. | Fast and simple. | Not very selective; can leave many other matrix components (e.g., phospholipids) in the supernatant.[8] |
Recommendation: For complex matrices, Solid-Phase Extraction (SPE) is often the most effective technique for reducing ion suppression.[6][8] A reversed-phase SPE cartridge (e.g., C18) would be a good starting point for this compound.
Experimental Protocol: Generic Reversed-Phase SPE for this compound
Objective: To clean up a sample matrix and reduce ion suppression.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 500 mg)
-
Methanol
-
Deionized water
-
Sample (pre-treated if necessary, e.g., diluted)
-
Elution solvent (e.g., acetonitrile or methanol)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.
-
Loading: Load the sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge to wash away polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Mitigation Strategy 2: Chromatographic Optimization
If sample preparation alone is not sufficient, optimizing your LC method to separate this compound from the interfering compounds is the next step.[2][6]
Q2.2: How can I modify my chromatography to avoid the ion suppression zone?
A2.2: The goal is to shift the retention time of this compound so that it does not co-elute with the matrix components that are causing suppression.
-
Change the Mobile Phase Gradient:
-
Slower Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Modified Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation.
-
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly change their retention time. Since this compound is a weak acid, increasing the pH of the mobile phase will ionize it and decrease its retention time on a reversed-phase column.
-
Use a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide different selectivity and may be able to resolve your analyte from the interferences.
Visualization of Chromatographic Separation Strategy
Caption: Shifting analyte elution away from interference.
Mitigation Strategy 3: Ion Source Parameter Optimization
Fine-tuning the ESI source parameters can sometimes help to minimize the impact of ion suppression, although this is generally less effective than sample preparation and chromatography.[9][10]
Q2.3: Which ESI source parameters should I adjust?
A2.3: The optimal settings will be instrument-dependent, but here are some general guidelines:
| Parameter | Effect on Ion Suppression | Recommended Action |
| Capillary Voltage | Can affect the overall ionization efficiency. Too high a voltage can sometimes exacerbate suppression. | Optimize for the best signal-to-noise ratio for this compound. Typical ranges are 3-5 kV for positive mode and -2.5 to -4 kV for negative mode.[9] |
| Nebulizer Gas Pressure | Affects the size of the initial droplets. Higher pressure leads to smaller droplets and more efficient desolvation. | Increase the pressure to improve desolvation, but be aware that excessively high pressure can sometimes lead to ion suppression.[9] |
| Drying Gas Flow and Temperature | Aids in solvent evaporation. | Increase the temperature and flow rate to promote efficient desolvation, but avoid temperatures that could cause thermal degradation of this compound.[9] |
| Sheath Gas Flow | Helps to focus the ESI plume and aids in desolvation. | Optimize for the most stable and intense signal. |
Important Note: It's crucial to optimize these parameters systematically, changing one at a time to observe its effect on the this compound signal.
Q3: I am still seeing some signal variability. Can I use an internal standard to correct for ion suppression?
A3: Absolutely. Using a suitable internal standard is a powerful way to compensate for unavoidable ion suppression and improve the accuracy and precision of your quantification. [6][11]
Q3.1: What makes a good internal standard for this compound analysis?
A3.1: The ideal internal standard is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C-labeled this compound).
Why SIL Internal Standards are the Gold Standard:
-
Identical Chemical and Physical Properties: A SIL internal standard has nearly identical retention time, extraction recovery, and ionization efficiency as the native analyte.[5]
-
Co-elution and Co-suppression: Because it co-elutes with the analyte, it experiences the same degree of ion suppression at the same time.[6][12]
-
Accurate Correction: By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is effectively normalized.
Visualization of Internal Standard Correction
Caption: How an internal standard corrects for signal variability.
If a SIL internal standard is not available, a structural analog can be used, but it's crucial to ensure it has a very similar retention time and ionization behavior to this compound.
By systematically working through these troubleshooting steps, you can effectively identify, understand, and mitigate ion suppression in your ESI-MS analysis of this compound, leading to more accurate and reliable results.
References
- Wikipedia. Ion suppression (mass spectrometry).
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?.
- LCGC International. (2014). Ion Suppression in LC–MS–MS — A Case Study.
- Journal of the American Society for Mass Spectrometry. (2023).
- LCGC International. (2021).
- LCGC International. (2023). Ion Suppression: A Major Concern in Mass Spectrometry.
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Sigma-Aldrich. (2021). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Analytical Chemistry. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- UVIC.
- Agilent. Optimizing the Agilent Multimode Source.
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL)
- Request PDF. (2025).
- Element Lab Solutions.
- University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility.
- PubMed. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry.
- PubMed. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry.
- PubMed. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
- PubMed. (2021).
- PubMed. (2000).
- PubMed. (2000).
- Bisphenol A Information & Resources.
- Sigma-Aldrich. (2012).
- Agilent. (2018). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS.
- PubMed. (2005). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry.
- LCGC International. (2021).
- Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- NIH. (2023).
- PubMed. (2004). Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries.
- NIH. (2014).
- Request PDF. (2025).
- ResearchGate. (2025).
- YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
- ACS Publications. (2000).
- Scholars' Mine. (2024).
- LCGC International. (2023). Ion Suppression in LC–MS–MS — A Case Study.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- LCGC International. (2023).
- Request PDF. (2025). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry.
- Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols.
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. providiongroup.com [providiongroup.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for the Separation of Ortho- and Para-Nonylphenol Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of nonylphenol (NP) isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex challenge of separating and quantifying ortho- and para-nonylphenol isomers. Commercial nonylphenol is not a single entity but a complex mixture of over 100 possible isomers, primarily consisting of para-substituted (about 90%) and ortho-substituted (3-6%) forms, each with numerous branched alkyl chains.[1]
The analytical difficulty arises from the subtle structural similarities between these isomers, which makes their separation challenging. However, achieving this separation is critical, as the estrogenic activity, environmental fate, and toxicological profiles can vary significantly among different isomers.[2][3] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you develop robust and reliable analytical methods.
Overall Analytical Workflow
The successful analysis of nonylphenol isomers involves a multi-step process, from sample collection and preparation to instrumental analysis and data interpretation. Each step is critical for achieving accurate and reproducible results.
Sources
Validation & Comparative
Inter-laboratory comparison of 2-nonylphenol quantification in environmental samples
An objective guide for researchers, scientists, and laboratory professionals on establishing comparability and accuracy in the measurement of 2-nonylphenol across different laboratories. This document details analytical methodologies, proficiency testing design, and the interpretation of comparative data.
Introduction: The Challenge of this compound Quantification
This compound (2-NP) is a member of the broader nonylphenol (NP) category, a group of organic compounds primarily used in the production of nonylphenol ethoxylates, which are common non-ionic surfactants.[1] Due to their widespread use in detergents, paints, pesticides, and personal care products, nonylphenols and their degradation products are ubiquitous environmental contaminants found in water, soil, and sediment.[2][3] As a known endocrine disruptor, the accurate quantification of 2-NP at trace levels is critical for environmental monitoring, regulatory compliance, and risk assessment.[1][4]
However, achieving accurate and reproducible results for 2-NP is challenging. The technical nonylphenol mixture is complex, comprising numerous branched isomers.[2] Furthermore, contamination is a significant issue, as nonylphenols are present in many laboratory materials, including plastics.[5] These factors can lead to significant variability in analytical results between laboratories.
This guide provides a framework for conducting and participating in inter-laboratory comparisons for 2-NP. It outlines robust analytical methodologies, the principles of proficiency testing (PT), and a guide to interpreting the resulting data to ensure that laboratories can produce high-quality, defensible results.[6]
Core Analytical Methodologies: A Validated Approach
The choice of analytical methodology is the foundation of obtaining reliable data. The most common and robust methods for 2-NP quantification are based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] An international standard for the determination of nonylphenol isomers in water is provided by ISO 24293:2009, which utilizes solid-phase extraction (SPE) followed by GC/MS.[7] For soil and sediment, ISO/TS 13907:2012 provides a standardized GC-MS method.[8]
Reference Protocol: Quantification of this compound in Water Samples (Adapted from ISO 24293)
This protocol outlines a self-validating workflow for the analysis of 2-NP in surface or wastewater, incorporating essential quality control steps.
Experimental Rationale: The core of this method is to isolate 2-NP from the complex aqueous matrix, remove interferences, and achieve a sensitive, specific detection. Solid-phase extraction (SPE) is chosen for its efficiency in concentrating analytes from large sample volumes. Derivatization is employed to make the polar phenol group more volatile and amenable to GC separation. GC-MS is the gold standard for this analysis, providing both chromatographic separation and mass-based identification, which is crucial for distinguishing 2-NP from other isomers and matrix components.
Step-by-Step Protocol:
-
Sample Collection & Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation. Plastic containers must be avoided to prevent contamination.[5]
-
Preserve samples by acidifying to a pH < 2 with sulfuric acid. Store at 4°C and extract within 14 days.
-
-
Internal Standard Spiking:
-
Spike a known amount of a labeled internal standard (e.g., ¹³C-labeled 4-n-nonylphenol) into each 1-liter sample, blank, and calibration standard. This is critical for correcting variations in extraction efficiency and instrument response.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with dichloromethane, followed by methanol, and finally reagent water. Do not allow the sorbent to go dry. This activates the stationary phase for analyte retention.
-
Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with a methanol/water solution to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen to remove residual water, which can interfere with derivatization and GC analysis.
-
Elute the analytes with a non-polar solvent like dichloromethane or acetone/hexane.
-
-
Solvent Exchange and Concentration:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Perform a solvent exchange into a suitable solvent for derivatization, such as pyridine or acetonitrile.
-
-
Derivatization:
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to the concentrated extract.
-
Heat the mixture (e.g., 60°C for 30 minutes) to convert the phenolic hydroxyl group of 2-NP to a less polar and more volatile trimethylsilyl (TMS) ether.
-
-
GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the derivatized extract into a GC-MS system.
-
Gas Chromatograph: Use a capillary column suitable for semi-volatile compounds (e.g., a DB-5ms).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the characteristic ions of the derivatized 2-NP and the internal standard.
-
Analytical Workflow Diagram
Sources
- 1. epa.gov [epa.gov]
- 2. nemc.us [nemc.us]
- 3. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
A Senior Application Scientist's Guide to Cross-Reactivity in 2-Nonylphenol Immunoassays: A Comparative Analysis with Other Alkylphenols
For researchers and professionals in environmental science and toxicology, the accurate detection of 2-nonylphenol (2-NP) is of paramount importance. As a known endocrine-disrupting chemical (EDC), its presence in the environment is a significant concern.[1][2] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for quantifying such analytes.[3][4][5] However, the utility of any immunoassay is fundamentally dependent on its specificity. In the complex mixtures often found in environmental samples, the presence of structurally similar compounds, such as other alkylphenols, can lead to cross-reactivity, potentially compromising data integrity.
This guide provides an in-depth comparison of the cross-reactivity of this compound immunoassays with other prevalent alkylphenols. We will delve into the experimental data, explore the underlying principles of antibody-antigen recognition, and provide a validated protocol for assessing cross-reactivity in your own laboratory. Our objective is to equip you with the necessary knowledge to critically evaluate and select the appropriate analytical tools for your research needs.
The Principle of Competitive Immunoassay for Small Molecule Detection
Immunoassays for small molecules like this compound typically employ a competitive format.[4][6] This is because small haptens like 2-NP have only a single epitope (the site of antibody binding), making the simultaneous binding of two antibodies (as in a "sandwich" assay) sterically impossible.
The core principle relies on the specific, high-affinity binding between an antibody and its target antigen.[3][4][7] In a competitive ELISA, a known amount of enzyme-labeled this compound (the conjugate) competes with the unlabeled this compound present in the sample for a limited number of binding sites on an antibody that is immobilized on a microplate well. After an incubation period, the unbound molecules are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., a color change).
The intensity of this signal is inversely proportional to the concentration of this compound in the sample. A high concentration of 2-NP in the sample will outcompete the enzyme conjugate for antibody binding sites, resulting in less bound conjugate and a weaker signal. Conversely, a low concentration of 2-NP will allow more of the enzyme conjugate to bind, producing a stronger signal.
Caption: Workflow for a Competitive ELISA Experiment.
Methodology:
-
Microplate Coating:
-
Action: Dilute the capture antibody (specific for this compound) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. [8] * Rationale: This step immobilizes the antibody to the solid phase of the well, creating the foundation for the assay. Incubation (e.g., overnight at 4°C) allows for stable, passive adsorption.
-
-
Washing:
-
Action: Aspirate the coating solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). [8] * Rationale: Washing removes any unbound antibody, ensuring that only properly adsorbed antibodies participate in the subsequent reaction and reducing background noise.
-
-
Blocking:
-
Action: Add 150-200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C. [8] * Rationale: The blocking agent, typically an inert protein, binds to any remaining unoccupied sites on the plastic surface of the well. This critical step prevents non-specific binding of the enzyme conjugate in later steps, which would lead to falsely high signals.
-
-
Washing:
-
Action: Repeat the washing step as described in step 2.
-
Rationale: This removes excess blocking agent.
-
-
Competitive Reaction:
-
Action: Prepare serial dilutions of your this compound standard and each potential cross-reacting compound (e.g., 4-nonylphenol, octylphenol, BPA). In separate wells, add 50 µL of each standard or cross-reactant dilution. Then, add 50 µL of the this compound-enzyme conjugate (e.g., 2-NP-HRP) to all wells. Incubate for 1-2 hours at 37°C. [8][9] * Rationale: This is the core of the assay. The analyte in the standard/sample competes with the fixed amount of enzyme-labeled analyte for the limited antibody binding sites. The incubation period allows this competition to reach equilibrium.
-
-
Washing:
-
Action: Repeat the washing step, often increasing to 4-5 washes.
-
Rationale: This is a crucial separation step that removes all unbound analyte and unbound enzyme conjugate. Only the conjugate that successfully bound to the antibody remains.
-
-
Substrate Addition and Signal Development:
-
Action: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate at room temperature in the dark for a defined period (e.g., 15-30 minutes). [10][11] * Rationale: The enzyme (HRP) on the bound conjugate catalyzes a chemical reaction with the substrate (TMB), producing a colored product. The incubation time allows for sufficient color development.
-
-
Stopping the Reaction:
-
Data Acquisition:
-
Action: Read the absorbance (optical density) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). [10] * Rationale: The absorbance is directly proportional to the amount of colored product, which is inversely proportional to the initial concentration of the analyte in the sample.
-
-
Data Analysis:
-
Action: Plot the absorbance values against the log of the concentration for the this compound standard and for each tested alkylphenol. Determine the IC50 value for each compound from its respective dose-response curve.
-
Rationale: The IC50 is a robust metric for comparing the potency of different compounds in the assay. Use the formula provided earlier to calculate the percent cross-reactivity for each alkylphenol.
-
Conclusion and Best Practices
Immunoassays provide an invaluable tool for the rapid screening of this compound in a multitude of samples. However, their effectiveness is intrinsically linked to a thorough understanding of their specificity. The experimental data clearly indicates that significant cross-reactivity with other alkylphenol isomers is a common characteristic of many 2-NP immunoassays, particularly those employing polyclonal antibodies.
For the practicing scientist, this has critical implications:
-
Assay Validation is Non-Negotiable: Always validate an immunoassay's performance with the specific types of samples you will be analyzing. Spiking experiments and comparison with a reference method like GC-MS or LC-MS are highly recommended. [12][13][14][15]* Understand What You Are Measuring: Be aware that a given immunoassay may provide a "total nonylphenol" or "total alkylphenol" concentration rather than a specific measurement of the 2-isomer. [16][17]This can be perfectly acceptable, and even desirable, for initial screening purposes.
-
Consult the Datasheet: Manufacturers provide crucial lot-specific information on cross-reactivity. This should be the starting point for any assay evaluation.
By combining a theoretical understanding of immunoassay principles with rigorous experimental validation, researchers can confidently employ these powerful techniques, ensuring the generation of accurate and reliable data in the critical effort to monitor and manage environmental contaminants.
References
- Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI.
- Immunoassays: Principles & Techniques. (2024, August 27). StudySmarter.
- Immunoassay. (n.d.). Wikipedia.
- Principles of Immunoassays. (2024, July 12). UK NEQAS IIA.
- Immunoassay Methods. (2012, May 1). NCBI Bookshelf.
- How Do Immunoassay Tests Work. (n.d.). Surmodics IVD.
- (PDF) Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025, April 24). ResearchGate.
- Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. (2009, August 15). PubMed.
- Alkylphenol (AP) ELISA KIT. (n.d.). Tokiwa Chemical Industries CO., Ltd..
- Development of Direct ELISA for the Determination of 4-Nonylphenol and Octylphenol. (n.d.). ACS Publications.
- Development of Direct ELISA for the Determination of 4-Nonylphenol and Octylphenol. (n.d.). American Chemical Society.
- Development and validation of a method for the determination of trace alkylphenols and phthalates in the atmosphere. (2025, August 5). ResearchGate.
- Development of direct ELISA for the determination of 4-nonylphenol and octylphenol. (2004, February 15). PubMed.
- Analysis of Alkylphenols Using New Internal Standards. (n.d.). Sigma-Aldrich.
- A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques. (n.d.). Analyst (RSC Publishing).
- A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites?questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques. (2025, August 10). ResearchGate.
- Protocol of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody.
- [Sensitizing capacity, cross-reactivity and antigenic determinants of bisphenol A]. (n.d.). PubMed.
- Competitive ELISA protocol. (n.d.). St John's Laboratory.
- Competition ELISA. (n.d.). Biomedical Primate Research Centre.
- A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques. (n.d.). CoLab.
- Cross-Reactivity of Bisphenol A Immunoassays with Bisphenol B: A Comparative Guide. (n.d.). Benchchem.
- Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS. (n.d.). PubMed.
- Competitive ELISA Protocol. (n.d.). Sino Biological.
- Synthesis of peptides for use as immunogens. (n.d.). PubMed.
- Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS. (2025, August 6). ResearchGate.
- Sensitive and rapid detection of bisphenol A using signal amplification nanoparticles loaded with anti-bisphenol A monoclonal antibody. (2025, August 4). ResearchGate.
- Analysis of Bisphenol A and Nonylphenol using LC-MS. (n.d.). LabRulez LCMS.
- Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. (2023, July 19). PubMed Central.
- Synthesis of branched para-nonylphenol isomers: occurrence and quantification in two commercial mixtures. (2005, September). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 5. Surmodics - How Do Immunoassay Tests Work [shop.surmodics.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunoassay - Wikipedia [en.wikipedia.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. malariaresearch.eu [malariaresearch.eu]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of an enzyme-linked immunosorbent assay (ELISA) for the determination of 4-nonylphenol and octylphenol in surface water samples by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A flow immunoassay for alkylphenol ethoxylate surfactants and their metabolites—questions associated with cross-reactivity, matrix effects, and validation by chromatographic techniques - Analyst (RSC Publishing) [pubs.rsc.org]
GC-MS vs. LC-MS/MS for 2-Nonylphenol Analysis: A Senior Application Scientist's In-Depth Comparison
In the realm of environmental monitoring and food safety, the precise and accurate quantification of endocrine-disrupting compounds is a critical task. Among these, 2-nonylphenol (2-NP), a member of the broader nonylphenol (NP) isomeric group, demands rigorous analytical scrutiny due to its prevalence and potential ecological impact. As a Senior Application Scientist, this guide is designed to provide researchers and laboratory professionals with an in-depth, experience-driven comparison of the two leading analytical platforms for this challenge: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analyte: Understanding this compound's Challenges
Nonylphenols are synthetic organic compounds used in the manufacturing of nonylphenol ethoxylates, which are non-ionic surfactants.[1][2] Environmental degradation of these surfactants leads to the formation of nonylphenols, which are more persistent and toxic.[3] The term "nonylphenol" typically refers to a complex mixture of isomers, with the 4-nonylphenol branched isomers being the most common.[4][5] The key analytical challenge stems from the molecule's phenolic hydroxyl group, which imparts polarity and makes it unsuitable for direct GC analysis without modification.
The Established Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a cornerstone for the analysis of semi-volatile organic compounds. Its strength lies in its high chromatographic resolving power for complex mixtures and extensive, well-established libraries for compound identification.
The Core Directive: Why Derivatization is Non-Negotiable for GC Analysis
The central principle of Gas Chromatography is the separation of compounds in the gas phase. Polar compounds containing active hydrogens, such as the hydroxyl group (-OH) in this compound, are problematic for several reasons. They tend to have low volatility and can interact undesirably with the GC system (e.g., the inlet liner and column stationary phase), leading to poor peak shape (tailing) and reduced thermal stability.[6]
To overcome this, a chemical modification step known as derivatization is essential.[7][8] The most common approach for phenols is silylation, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[7] This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] This process accomplishes two critical goals:
-
Increases Volatility: The non-polar TMS derivative is significantly more volatile than the parent phenol.
-
Improves Thermal Stability: It protects the hydroxyl group, preventing degradation at the high temperatures of the GC injector and oven.
This mandatory derivatization step is a self-validating system; without it, chromatographic performance for this compound would be unacceptably poor, making reliable quantification impossible.
Experimental Workflow: GC-MS
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Step-by-Step GC-MS Protocol Synopsis
-
Sample Extraction: Solid-Phase Extraction (SPE) is commonly used for aqueous samples to concentrate the analyte and clean up the matrix.[9]
-
Solvent Evaporation: The eluate from the SPE cartridge is evaporated to dryness under a gentle stream of nitrogen.[7]
-
Derivatization: The dry residue is reconstituted in a small volume of solvent, and a silylating agent (e.g., BSTFA with 1% TMCS) is added. The vial is then heated (e.g., 60°C for 30-60 minutes) to complete the reaction.[7]
-
GC-MS Analysis: An aliquot of the derivatized extract is injected into the GC-MS.
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used to separate the isomers.[2][4]
-
Detection: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.[2][3]
-
The Modern Challenger: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the technique of choice for many polar and thermally labile compounds. Its major advantage is the ability to analyze compounds directly in the liquid phase, often with minimal sample preparation.
The Core Directive: Bypassing Derivatization for Speed and Simplicity
For this compound, the most significant advantage of LC-MS/MS is the complete elimination of the derivatization step.[10] The analysis is performed directly on the extracted sample. This is possible because the separation occurs in the liquid phase at or near ambient temperature, and the ionization process is much softer than the high-energy electron ionization used in GC-MS.
Electrospray Ionization (ESI) is the standard for this application. In negative ion mode (ESI-), the phenolic proton is easily abstracted, forming a stable deprotonated molecule, [M-H]⁻.[11][12] This ion is then subjected to tandem mass spectrometry (MS/MS). In this process, the [M-H]⁻ ion (the precursor ion) is selected, fragmented, and specific fragment ions (product ions) are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, as it is highly unlikely that an interfering compound will have the same precursor ion, the same product ions, and the same chromatographic retention time.[1][13]
Experimental Workflow: LC-MS/MS
Caption: A streamlined experimental workflow for the LC-MS/MS analysis of this compound.
Step-by-Step LC-MS/MS Protocol Synopsis
-
Sample Extraction: As with GC-MS, SPE is a common and effective technique for sample concentration and cleanup.[13]
-
Reconstitution: The extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase (e.g., a methanol/water mixture).
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography, typically with a C18 column, is used for separation.[14]
-
Ionization: ESI in negative mode is employed.[11]
-
Detection: Tandem mass spectrometry is performed using MRM to monitor specific precursor-to-product ion transitions for maximum selectivity and sensitivity.[1][15]
-
Head-to-Head Performance Comparison
| Performance Metric | GC-MS | LC-MS/MS | Expert Rationale |
| Sensitivity (LOD/LOQ) | Good to Very Good | Superior | The high selectivity of MRM in LC-MS/MS dramatically reduces chemical noise, enabling lower limits of detection (LOD) and quantification (LOQ) compared to GC-SIM.[10][16] |
| Selectivity | Good | Superior | Tandem mass spectrometry (MS/MS) provides a second dimension of mass separation, significantly minimizing interferences from complex matrices, a common issue in single-stage MS.[17] |
| Sample Preparation | More Complex & Time-Consuming | Simpler & Faster | The mandatory, time-dependent derivatization step in the GC-MS workflow adds time, cost (reagents), and a potential source of variability. |
| Sample Throughput | Lower | Higher | The streamlined sample preparation and often faster chromatographic run times contribute to higher overall throughput for LC-MS/MS. |
| Matrix Effects | Generally Lower | Can be Significant | The GC inlet and separation process can effectively "clean up" a sample. In contrast, ESI in LC-MS is prone to ion suppression or enhancement from co-eluting matrix components, which can compromise accuracy if not properly addressed, often through the use of isotopically labeled internal standards.[18][19][20] |
| Isomer Separation | Excellent | Good | The high-efficiency capillary columns used in GC often provide superior resolution of the numerous this compound isomers compared to standard LC columns.[5][21] |
| Cost & Robustness | Lower Initial Cost, Generally Robust | Higher Initial Cost, Requires More Maintenance | GC-MS systems are often considered more robust and have a lower barrier to entry in terms of cost. LC-MS/MS systems are more complex and can be more sensitive to contamination. |
Conclusion and Recommendation
The choice between GC-MS and LC-MS/MS for this compound analysis is a decision guided by the specific goals of the laboratory.
GC-MS remains a powerful, reliable, and cost-effective technique. It offers excellent isomeric separation and is a workhorse in many laboratories. Its primary drawback is the necessity of derivatization, which lowers throughput and adds complexity. It is an excellent choice for labs with established GC-MS expertise and when the absolute lowest detection limits are not the primary driver.
LC-MS/MS , however, stands as the modern gold standard for this analysis, particularly for trace-level quantification in complex matrices. Its superior sensitivity and selectivity, combined with a much simpler and faster sample preparation workflow, make it the unequivocal choice for high-throughput regulatory monitoring and demanding research applications where speed and ultimate performance are paramount. While careful attention must be paid to mitigating potential matrix effects, the overall benefits typically outweigh this challenge.
For any laboratory establishing a new method for this compound analysis, investing in an LC-MS/MS-based approach is highly recommended as it provides superior performance and is better aligned with the future of trace organic analysis.
References
- Agilent Technologies. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities.
- Agilent Technologies. (2023). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS.
- British Columbia Ministry of Environment and Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS.
- Puttmann, M., et al. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
- Ieda, T., et al. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Environmental Science & Technology.
- Stenholm, A. (2015). Evaluation of an accurate-mass quadrupole time-of-flight (q-tof) lc/ms system. Agilent Technologies.
- Ozlem, G., & Tuncel, M. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A.
- Thermo Fisher Scientific. (n.d.). Trace Determination of Octyl and Nonyl-phenols, Related Ethoxylates and Bisphenol A using On-line SPE and Orbitrap LCMSMS.
- Lee, S., et al. (2023).
- Li, Z., et al. (2010). Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution.
- Avari, G., & Pu, J. (n.d.). GC-MS vs LC-MS.
- Loos, R., et al. (2007).
- Loos, R., et al. (2006). LC-MS-MS Analysis and Occurrence of Octyl- and Nonylphenol, Their Ethoxylates and Their Carboxylates in Belgian and Italian Textile Industry, Waste Water Treatment Plant Effluents and Surface Waters.
- Agilent Technologies. (n.d.). Analysis of Nonylphenol, and Mono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry.
- Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS.
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches.
- Wheeler, T. F., et al. (2001). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS.
- Zhang, Z., et al. (2006). Determination of nonylphenols in water by pre-column derivatization and gas chromatography coupled with mass spectrometry.
- Liu, G., et al. (2019).
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Loos, R., et al. (2007).
- Bibel, M. (2021).
- Lee, L., & Peart, T. E. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A.
- Ieda, T., et al. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry.
Sources
- 1. lcms.cz [lcms.cz]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. tandfonline.com [tandfonline.com]
- 15. LC-MS-MS analysis and occurrence of octyl- and nonylphenol, their ethoxylates and their carboxylates in Belgian and Italian textile industry, waste water treatment plant effluents and surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Validation of Urinary Biomarkers for 2-Nonylphenol Exposure in Occupational Health
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the validation of 2-nonylphenol exposure biomarkers, with a focus on their application in occupational health studies. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol for a robust analytical workflow.
The Imperative for Biomonitoring this compound in the Workplace
Nonylphenols (NPs) are a group of synthetic organic compounds used in the manufacturing of nonylphenol ethoxylates, which are non-ionic surfactants found in detergents, emulsifiers, and other industrial products.[1] Technical nonylphenol is a complex mixture of over 100 isomers, with 4-nonylphenol being a significant component.[2] this compound is one of these isomers. Exposure in occupational settings, such as in the textile and housekeeping industries, is a significant concern due to the endocrine-disrupting properties of these compounds.[3] Nonylphenols are classified as xenoestrogens, meaning they can mimic the effects of the natural hormone 17β-estradiol and interfere with the endocrine system.[4]
To accurately assess worker exposure and implement effective safety measures, it is crucial to move beyond environmental monitoring and employ human biomonitoring. Biomonitoring provides a measure of the internal dose of a chemical, accounting for all routes of exposure, including inhalation, dermal absorption, and ingestion.[3][5] Urine is the preferred biological matrix for monitoring nonylphenol exposure due to its non-invasive collection and the fact that nonylphenol and its metabolites are excreted via this pathway.[4][6]
Metabolic Fate of this compound: The Basis for Biomarker Selection
Upon entering the human body, this compound undergoes metabolic transformation. The primary metabolic pathways involve oxidation of the alkyl chain and/or the aromatic ring, followed by conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion in the urine.[4][6] A significant portion of nonylphenol is excreted as glucuronide and sulfate conjugates.[6][7] Therefore, a robust biomonitoring method must include an enzymatic hydrolysis step to cleave these conjugates, allowing for the measurement of "total" nonylphenol (the sum of the free parent compound and its conjugated metabolites).[8][9][10] This ensures a more accurate and comprehensive assessment of the absorbed dose. Recent studies have identified hydroxylated metabolites (OH-NP) as major urinary excretion products, making them promising biomarkers due to their high excretion fraction and lower risk of external contamination compared to the parent NP.[6][11]
Sources
- 1. Quantitative Determination of Nonylphenol Ethoxylates [eag.com]
- 2. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. research.unl.pt [research.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchers.usask.ca [researchers.usask.ca]
- 8. daneshyari.com [daneshyari.com]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Human Metabolism and Urinary Excretion Kinetics of Nonylphenol in Three Volunteers after a Single Oral Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different solid-phase extraction sorbents for 2-nonylphenol
An In-Depth Guide to Solid-Phase Extraction Sorbents for the Analysis of 2-Nonylphenol
Authored by a Senior Application Scientist
This guide provides a detailed comparison of solid-phase extraction (SPE) sorbents for the isolation and pre-concentration of this compound from various matrices. As researchers, scientists, and drug development professionals, your ability to achieve accurate, reproducible quantification of endocrine-disrupting compounds (EDCs) like this compound is paramount. This document moves beyond mere protocol recitation to explore the underlying chemical principles and experimental rationale, empowering you to make informed decisions for your analytical challenges.
The Analytical Challenge: this compound
This compound (NP) is an organic compound characterized by a phenol ring substituted with a nine-carbon alkyl chain.[1][2] While it exists in numerous isomers, the most common is 4-nonylphenol, a viscous, pale-yellow liquid.[2][3][4] Its primary use is as a precursor in the manufacturing of non-ionic surfactants (nonylphenol ethoxylates), antioxidants, and additives in plastics and lubricating oils.[2][4]
The widespread industrial use of NP and its precursors has led to its ubiquitous presence in the environment.[5] This is a significant concern because this compound is a known endocrine disruptor, capable of mimicking estrogen and interfering with hormonal systems in wildlife and potentially humans.[2] Consequently, robust and sensitive analytical methods are required to monitor its levels in complex matrices such as water, soil, sediment, and biological fluids.[6][7][8] Solid-phase extraction (SPE) is the cornerstone of sample preparation for this analysis, offering analyte concentration and sample cleanup in a single, efficient step.[7][9]
The Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to prepare liquid samples for analysis by separating the analyte of interest from interfering matrix components.[9] The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the sorbent). The analyte is retained on the sorbent while the bulk of the matrix passes through. After a washing step to remove residual interferences, the purified analyte is eluted with a small volume of a strong solvent.[10]
For this compound, with its hydrophobic nonyl tail (XlogP ≈ 6.2) and polar phenol head[1], the choice of sorbent is critical as it dictates the primary retention mechanism.
General SPE Workflow
The following diagram illustrates the fundamental steps of any SPE procedure.
Caption: Retention mechanism of this compound on a C18 sorbent.
-
Performance: C18 is effective, particularly for cleaner matrices. Studies have demonstrated excellent recoveries for nonylphenol from sediment samples using C18 cartridges, often exceeding 96%. [7]It is a well-established and cost-effective option. However, silica-based sorbents suffer from limitations, including instability at pH extremes (<2 and >8) and potential for secondary interactions with residual silanol groups on the silica surface. [11]
Polymeric Sorbents (Oasis HLB, Strata-X)
Polymeric sorbents have gained significant popularity due to their enhanced performance characteristics. Oasis HLB, a copolymer of divinylbenzene and N-vinylpyrrolidone, is a leading example. [12][13]
-
Mechanism of Action: These sorbents offer a "hydrophilic-lipophilic balance" (HLB). They provide a dual retention mechanism:
-
Hydrophobic Interaction: The lipophilic divinylbenzene backbone retains the nonyl chain of this compound. [14] 2. Hydrophilic Interaction: The hydrophilic N-vinylpyrrolidone moiety can engage in hydrogen bonding with the phenol group of the analyte. [15] This mixed-mode retention makes them highly efficient for a broader range of compounds, from non-polar to moderately polar. [13][14]
-
Caption: Dual retention mechanism of this compound on an HLB sorbent.
-
Performance: Polymeric sorbents generally outperform C18 in several key areas. They offer higher binding capacity (3-10 times greater than C18) and are stable across a wide pH range (1-14). [13]This robustness allows for more aggressive washing steps, leading to cleaner extracts and reduced matrix effects, which is crucial for sensitive LC-MS/MS analysis. [10]Comparative studies on pesticides and other phenolic compounds have shown that sorbents like Oasis HLB and Strata-X provide higher and more consistent recoveries than C18, especially from complex matrices. [12][15]
Quantitative Performance Comparison
The table below summarizes the key performance attributes of C18 and polymeric HLB sorbents for the extraction of this compound.
| Feature | C18 Sorbent | Polymeric HLB Sorbent (e.g., Oasis HLB) | Rationale & Justification |
| Primary Retention Mechanism | Non-polar (van der Waals forces) | Mixed-Mode: Non-polar and Polar (H-bonding) | HLB's dual mechanism provides stronger retention for amphipathic molecules like this compound. [16][14][15] |
| Analyte Recovery | Good to Excellent (often >90%) | Excellent (typically >95% and more reproducible) | Studies show polymeric sorbents yield higher average recoveries for multi-residue methods. [7][12] |
| Sorbent Capacity | Standard | High (3-10x greater than C18) | The porous, high-surface-area polymer structure allows for loading larger sample volumes without breakthrough. [13] |
| pH Stability | Limited (pH 2-8) | High (pH 1-14) | Polymeric structure is resistant to hydrolysis, allowing for a wider range of method development conditions. [13] |
| Matrix Effect Reduction | Good | Excellent | The superior pH stability and dual retention mechanism permit more rigorous wash protocols, resulting in cleaner final extracts. [10] |
| Versatility | Best for non-polar compounds | Excellent for broad spectrum of analytes (polar, non-polar, acidic, basic) | The hydrophilic component ensures good retention even for more polar analytes that might be poorly retained on C18. [13] |
Validated Experimental Protocols
The following protocols provide a step-by-step guide for extracting this compound from a 100 mL water sample. The key difference lies in the conditioning step, where the polymeric sorbent's chemistry allows for a simplified "wet-and-load" procedure without the risk of the sorbent bed drying out.
Protocol 1: Using a C18 Cartridge (e.g., 200 mg/6 mL)
-
Causality: This protocol relies on maintaining a fully solvated C18 phase to ensure proper partitioning of the analyte from the aqueous sample. If the sorbent bed dries before sample loading, recovery will be drastically reduced.
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge to wet the C18 chains and activate the sorbent.
-
Pass 5 mL of deionized water through the cartridge to rinse excess methanol and prepare the sorbent for the aqueous sample. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution. This removes polar interferences without prematurely eluting the this compound.
-
-
Drying:
-
Dry the cartridge under vacuum for 15-30 minutes to remove all water, which can interfere with the subsequent elution and analysis. [17]5. Elution:
-
Elute the this compound with 2 x 3 mL aliquots of methanol or a methanol/dichloromethane mixture into a collection tube. Allow the solvent to soak the sorbent bed for one minute before applying vacuum for each aliquot to ensure complete desorption.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 500 µL) of mobile phase for analysis.
-
Protocol 2: Using a Polymeric HLB Cartridge (e.g., 150 mg/6 mL)
-
Causality: The hydrophilic nature of the HLB sorbent makes it "water-wettable." This unique property means the sorbent bed does not need to remain wet before sample loading, simplifying the workflow and eliminating a common point of failure. [18]
-
Conditioning:
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water. [18]Due to the stronger retention, a more aggressive wash is possible if needed for dirty matrices.
-
-
Drying:
-
Dry the cartridge under vacuum for 15-30 minutes.
-
-
Elution:
-
Elute the this compound with 2 x 2 mL aliquots of methanol. [18]The stronger retention of HLB often allows for elution with a smaller volume of a single strong solvent.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in the C18 protocol.
-
Conclusion and Recommendations
For the solid-phase extraction of this compound, both C18 and polymeric HLB sorbents are viable options. However, their performance characteristics lead to distinct recommendations:
-
C18 Sorbents remain a cost-effective and suitable choice for established methods involving relatively clean sample matrices. Their primary limitation is the procedural requirement to keep the sorbent wet after conditioning and their narrower pH stability.
-
Polymeric HLB Sorbents represent a more advanced and robust solution. Their superior capacity, broader pH stability, and simplified, error-resistant workflow make them the recommended choice for new method development, high-throughput applications, and the analysis of complex or variable matrices. [10][13]The ability to use more rigorous wash conditions often results in cleaner extracts, which is a significant advantage for protecting downstream analytical instrumentation and improving data quality.
Ultimately, the choice of sorbent should be guided by the specific requirements of the assay, including matrix complexity, required sensitivity, and desired throughput. For challenging applications, the enhanced performance of polymeric sorbents justifies their selection.
References
- Method Development for Effect-Directed Analysis of Endocrine Disrupting Compounds in Human Amniotic Fluid. (n.d.).
- Novel Low-Cost Biosorbents of Phenolic Compounds from Olive Mill Wastew
- A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. (2023-05-16). The Royal Society of Chemistry.
- This compound - Chemical Compound. (n.d.).
- Evaluation of Two Extraction Methods for Determination of Nonylphenol Contaminant in Sediment. (n.d.). AIP Publishing.
- Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. (n.d.). PubMed.
- SPE-HPLC purification of endocrine-disrupting compounds from human serum for assessment of xenoestrogenic activity. (n.d.). PubMed.
- Multiresidue Determination of Endocrine Disrupting Compounds in Sewage Treatment Plants (SPE-HPLC-DAD). (2025-08-06).
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central.
- Nonylphenol. (n.d.). Wikipedia.
- Nonylphenol | C15H24O | CID 67296. (n.d.).
- Mass spectrometric analytical methods for the determination of endocrine disrupting chemicals (EDCs). (2004-09-01). IWA Publishing.
- Novel Sorbents for Solid–Liquid Extraction. (n.d.).
- Green and Efficient Extraction of Phenolic Components from Plants with Supramolecular Solvents: Experimental and Theoretical Studies. (2024-04-30). MDPI.
- Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsul
- Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chrom
- CID 19049637 | C30H48O2. (n.d.).
- Nonylphenol | 25154-52-3. (2025-07-04). ChemicalBook.
- Nonylphenols and Ethoxylates in Soil by LC/MS/MS. (2017-09-15). Gov.bc.ca.
- Nonylphenols and Ethoxylates in Water by LC/MS/MS. (2017-09-15). Gov.bc.ca.
- Sample Preparation - Agilent Bond Elut SPE - HLB SPE Sorbent. (n.d.). Chrom Tech, Inc.
- Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography | Request PDF. (2025-08-06).
- Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. (n.d.). PubMed.
- Evaluation of Two Solvent Extraction on Solid Phase Extraction Methods for Determination of Nonylphenol Contaminant in River W
- Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols | Request PDF. (2025-08-05).
- Understanding and Improving Solid-Phase Extraction. (2014-12-01).
- Solid Phase Extraction Selection Guide and Procedures. (n.d.).
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.).
- Materials for Solid-Phase Extraction of Organic Compounds. (n.d.). MDPI.
Sources
- 1. plantaedb.com [plantaedb.com]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nonylphenol | 25154-52-3 [chemicalbook.com]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00602F [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. www2.gov.bc.ca [www2.gov.bc.ca]
- 18. Method Development for Effect-Directed Analysis of Endocrine Disrupting Compounds in Human Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Estrogenic Activity of 2-Nonylphenol Isomers in Human Cell Lines
This guide provides a comprehensive comparison of the estrogenic activity of 2-nonylphenol isomers, offering researchers, scientists, and drug development professionals a detailed understanding of their differential effects in human cell lines. We will delve into the structural nuances that dictate potency, present comparative experimental data, and provide detailed protocols for assessing estrogenic activity, grounded in established scientific principles.
Introduction: The Concern with Nonylphenols as Xenoestrogens
Nonylphenols (NPs) are a group of synthetic organic compounds primarily used in the production of nonylphenol ethoxylates, a class of non-ionic surfactants.[1] These chemicals are found in a wide array of industrial and consumer products, including plastics, detergents, pesticides, and cosmetics.[2] The widespread use of NPs has led to their persistence in the environment, raising concerns about their potential impact on wildlife and human health.[3]
A significant body of research has identified nonylphenols as xenoestrogens, or "foreign estrogens," which are external compounds that can mimic the effects of endogenous estrogen.[4][5] This estrogenic activity is concerning because it can disrupt the endocrine system, potentially leading to adverse reproductive and developmental effects.[4]
Commercial nonylphenol is not a single compound but a complex mixture of over 20 different isomers, primarily with the nonyl group attached at the para position of the phenol ring.[1][3] Crucially, these isomers do not possess equal biological activity. The structure of the branched nonyl chain significantly influences the molecule's ability to bind to and activate the estrogen receptor (ER), the key mediator of estrogenic effects.[6] Therefore, understanding the specific estrogenic potency of individual isomers is paramount for accurate risk assessment and for elucidating the mechanisms of action. This guide will focus on the comparative estrogenic activity of this compound isomers, providing a clearer picture than what can be gleaned from studies on technical mixtures alone.
Comparative Estrogenic Activity of this compound Isomers
The estrogenic potency of a compound is typically assessed by its ability to elicit a biological response, such as cell proliferation or the activation of a reporter gene, in an estrogen-sensitive human cell line like the MCF-7 breast cancer cell line.[7][8] The potency is often expressed as a relative potency compared to the natural estrogen, 17β-estradiol (E2), or as the half-maximal effective concentration (EC50).
Studies have consistently shown that the structure of the nonyl side chain is a critical determinant of estrogenic activity.[6][9] Specifically, isomers with a tertiary α-carbon in the nonyl chain tend to exhibit higher estrogenic activity.[9]
Below is a summary of the relative estrogenic potencies of various this compound isomers from published studies.
| Isomer Name | Structure of Nonyl Group | Relative Potency (Compared to Technical NP) | Estrogenic Activity | Reference |
| p353-NP | 3,5,3-trimethylhexyl | Same as technical NP mixture | High | [1] |
| 4-(1,1,4-trimethyl-hexyl)-phenol | 1,1,4-trimethylhexyl | - | Highest among tested isomers | [9] |
| NP-I | 1,1-dimethyl-2-ethylpentyl | 3x greater than commercial NP | Very High | [10] |
| p262-NP | 2,6,2-trimethylhexyl | Measurable activity in E-screen | Moderate | [1] |
| p22-NP | 2,2-dimethylheptyl | Weak ER agonist | Low | [1] |
| 4n-NP | linear n-nonyl | Weak ER agonist | Very Low / Near detection limit | [1] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Absolute values can vary between different assay systems.
These findings underscore the importance of isomer-specific analysis. For instance, while the linear 4n-NP is often used as a reference, it is not a significant component of technical mixtures and displays very weak estrogenic activity.[1] In contrast, branched isomers like p353-NP and 4-(1,1,4-trimethyl-hexyl)-phenol are potent estrogens.[1][9] Some isomers have also been shown to act as partial agonists or even antagonists at the estrogen receptor, further complicating the effects of technical mixtures.[11]
Mechanism of Estrogenic Action
Xenoestrogens like nonylphenol primarily exert their effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors.[5] There are two main subtypes, ERα and ERβ, which can mediate different physiological responses.[5]
The Genomic Signaling Pathway
The classical, or genomic, pathway involves the following steps:
-
Binding: The nonylphenol isomer, acting as an estrogen mimic, enters the cell and binds to the ER located in the cytoplasm or nucleus.
-
Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: The receptor-DNA complex recruits co-activator proteins and the general transcription machinery, leading to the transcription of estrogen-responsive genes. These genes are involved in processes such as cell proliferation, differentiation, and apoptosis.[12]
This pathway is responsible for the longer-term effects of estrogens and xenoestrogens.
Caption: Genomic estrogen signaling pathway of nonylphenol.
In addition to the genomic pathway, xenoestrogens can also elicit rapid, non-genomic responses by activating membrane-associated ERs, leading to the modulation of intracellular signaling cascades like MAPK and calcium influx.[2][13] These rapid actions can also contribute to the overall disruptive effects of these compounds.[13]
In-Depth Experimental Protocols for Assessing Estrogenic Activity
To provide a practical framework for researchers, we detail two widely accepted in vitro assays for quantifying estrogenic activity. The choice of assay can depend on the specific research question, throughput requirements, and available resources.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay is based on the principle that the proliferation of MCF-7 human breast cancer cells is estrogen-dependent.[8] It is a robust method for assessing the estrogenic or anti-estrogenic potential of compounds.[14]
Rationale: The causality behind this assay lies in the functional endpoint of cell proliferation, which is a hallmark of estrogen action in these cells.[8] By measuring the increase in cell number in response to a test compound, we obtain a direct measure of its estrogenic effect. The protocol is designed to be self-validating by including positive (17β-estradiol) and negative (vehicle) controls.
Detailed Step-by-Step Methodology:
-
Cell Culture Maintenance:
-
Culture MCF-7 cells in complete medium (e.g., MEM with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Causality: Standard cell culture conditions ensure the health and viability of the cells for reproducible results.
-
-
Hormone Deprivation (Priming the System):
-
Approximately 72 hours before the assay, switch the cells to a phenol red-free medium supplemented with charcoal-dextran stripped FBS (CS-FBS).[7]
-
Causality: Phenol red is a weak estrogen mimic, and standard FBS contains endogenous estrogens. Removing these ensures a low basal level of estrogenic stimulation, maximizing the response to the test compounds.[7]
-
-
Cell Seeding:
-
Trypsinize and resuspend the hormone-deprived cells in the experimental medium.
-
Seed the cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Causality: A low initial cell density allows for a significant fold-increase in cell number during the proliferation phase, providing a wide dynamic range for the assay.
-
-
Compound Exposure:
-
Prepare serial dilutions of the test this compound isomers and the positive control (17β-estradiol) in the experimental medium.
-
Remove the seeding medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO or ethanol at <0.1%).
-
Incubate the plates for 6-7 days.
-
Causality: A long incubation period is necessary to observe a significant proliferative effect.
-
-
Quantification of Cell Proliferation:
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC50 values for each isomer.
-
Estrogen Receptor (ER) Reporter Gene Assay
This assay provides a more direct measure of ER activation.[16] It utilizes a human cell line (e.g., T47D or HEK293) that has been engineered to contain a reporter gene (commonly luciferase) under the control of EREs.[12][16]
Rationale: This is a self-validating system where the activation of the ER by a ligand directly drives the expression of a quantifiable reporter enzyme.[17] The amount of light produced from the luciferase reaction is proportional to the degree of ER activation, providing a specific and sensitive readout.[12]
Caption: Experimental workflow for an ER reporter gene assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the ER-reporter cells (e.g., T47D-KBluc) into a white, clear-bottom 96-well plate at a predetermined density.[12]
-
Incubate for 24 hours to allow for cell attachment.
-
Causality: Using a white plate maximizes the luminescent signal for detection.
-
-
Compound Preparation and Exposure:
-
Prepare serial dilutions of the this compound isomers, a positive control (17β-estradiol), and an antagonist control (e.g., ICI 182,780) in the appropriate cell culture medium.
-
Add the diluted compounds to the respective wells.
-
Incubate for 18-24 hours.
-
Causality: This incubation period is sufficient for the ligand to bind the receptor, activate transcription, and for the luciferase enzyme to accumulate.
-
-
Cell Lysis and Signal Detection:
-
Remove the medium from the wells.
-
Add a passive lysis buffer to break open the cells and release the luciferase enzyme.
-
Add the luciferase assay reagent, which contains the substrate luciferin.[17]
-
Causality: The lysis step is crucial to make the intracellular luciferase accessible to its substrate.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer. The light output is typically stable for a short period.
-
Causality: The enzymatic reaction produces light, and the intensity of this light is directly proportional to the amount of luciferase expressed, which in turn reflects the level of ER activation.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity over the vehicle control.
-
Generate dose-response curves and determine the EC50 for each isomer.
-
Conclusion
The estrogenic activity of this compound is not a monolithic property but rather a complex function of its isomeric structure. This guide has demonstrated that branched isomers, particularly those with a tertiary α-carbon, are significantly more potent estrogens than their linear counterparts. This has profound implications for environmental risk assessment and regulatory toxicology, as analyses based on technical mixtures or the linear isomer alone may not accurately reflect the true estrogenic potential.
The provided in-depth protocols for the MCF-7 proliferation and ER reporter gene assays offer robust and validated frameworks for researchers to dissect the estrogenic activity of specific isomers. By understanding the causality behind each experimental step and employing these self-validating systems, the scientific community can generate high-quality, reproducible data. This will ultimately lead to a more refined understanding of the risks posed by these ubiquitous environmental contaminants and aid in the development of safer alternatives.
References
-
- PubMed
-
- PubMed
-
- JoVE
-
- PubMed
-
- PMC - NIH
-
- PMC - NIH
-
- PubMed
-
- Oxford Academic
-
- PubMed
-
- Semantic Scholar
-
- Oxford Academic
-
- Wikipedia
-
- MDPI
-
- MDPI
-
- American Chemical Society
-
- PubMed Central
-
- PubMed Central
-
- PubMed
-
- PubMed
-
- Indigo Biosciences
-
- ResearchGate
-
- PubMed
-
- PubMed
Sources
- 1. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenoestrogens are potent activators of nongenomic estrogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Nonylphenol isomers differ in estrogenic activity. | Semantic Scholar [semanticscholar.org]
- 4. Xenoestrogen - Wikipedia [en.wikipedia.org]
- 5. Exploring the Biological Activity and Mechanism of Xenoestrogens and Phytoestrogens in Cancers: Emerging Methods and Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variation in estrogenic activity among fractions of a commercial nonylphenol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Rapid Actions of Xenoestrogens Disrupt Normal Estrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
A Senior Application Scientist's Guide to Method Validation for 4-Nonylphenol in Drinking Water: A Comparative Analysis of GC-MS/MS and LC-MS/MS
Introduction: The Imperative for Monitoring 4-Nonylphenol
4-Nonylphenol (NP) is an organic compound belonging to the broader class of alkylphenols. It does not occur naturally; rather, it is primarily a degradation product of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants used extensively in industrial and consumer products such as detergents, paints, pesticides, and plastics.[1][2] Through wastewater discharge and environmental degradation, NP finds its way into aquatic ecosystems, where its persistence and tendency to bioaccumulate pose a significant threat.[2]
Classified as an endocrine-disrupting compound (EDC), NP can interfere with the hormonal systems of wildlife and humans, making its presence in drinking water sources a critical public health concern.[3][4] Regulatory bodies and public health organizations consequently mandate the monitoring of NP levels. This necessitates the use of robust, reliable, and rigorously validated analytical methods capable of detecting and quantifying NP at trace concentrations.
This guide provides an in-depth comparison of the two leading analytical techniques for this purpose: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the complete validation workflow for each, grounded in established regulatory standards, to provide researchers and laboratory professionals with the technical insights needed to select and implement the most appropriate methodology.
The Foundation: Core Principles of Analytical Method Validation
Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[5] It is a non-negotiable requirement in regulated environments to ensure that the data generated is accurate, reproducible, and legally defensible. The key performance parameters, as defined by guidelines from the International Conference on Harmonisation (ICH) and the U.S. Environmental Protection Agency (EPA), form the bedrock of this process.[5][6][7]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity & Range: The capacity of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[6] This is established by a calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Methodologies Under the Microscope: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS and LC-MS hinges on the physicochemical properties of the analyte.[9] For 4-nonylphenol, both techniques have been successfully applied, but they involve fundamentally different approaches and considerations.
Sample Preparation: The Universal Prerequisite Due to the trace concentrations of NP expected in drinking water, a pre-concentration step is essential for both methodologies. Solid-Phase Extraction (SPE) is the industry standard, allowing for the efficient extraction of NP from a large volume of water and its elution in a small volume of organic solvent.[10][11] A critical and often overlooked aspect of NP analysis is the potential for laboratory contamination from plasticware, which can leach alkylphenols.[12][13] Therefore, the use of glass or polypropylene labware and the analysis of method blanks are mandatory to ensure data integrity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) This technique is best suited for volatile and thermally stable compounds.[9] Since NP has a polar phenolic hydroxyl group, its volatility is limited. To overcome this, a derivatization step is typically required to replace the active hydrogen with a nonpolar group (e.g., silylation), making the molecule more volatile and improving its chromatographic behavior.[12] While effective, this adds a step to the sample preparation workflow, increasing time and potential for variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is ideal for polar, less volatile, and larger molecules, making it inherently well-suited for NP analysis without the need for derivatization.[9] This technique separates compounds in the liquid phase before detection by tandem mass spectrometry. The development of EPA Method 559 specifically for NP in drinking water underscores the regulatory acceptance and suitability of this approach.[3][14][15] It generally provides higher sensitivity and a more streamlined workflow compared to GC-MS.[9]
Method 1: Validation of a GC-MS/MS Protocol
This protocol is based on the principles outlined in methods such as ASTM D7065.[16][17]
GC-MS/MS Experimental Workflow
Caption: GC-MS/MS workflow for 4-nonylphenol analysis.
Detailed Experimental Protocol: GC-MS/MS
-
Sample Collection & Preservation: Collect a 500 mL water sample in an amber glass bottle. Preserve by adding ascorbic acid to quench residual chlorine and acidify to pH < 2 with HCl. Store at 4°C.
-
Surrogate Spiking: Spike the sample with a known amount of a labeled surrogate standard (e.g., ¹³C-labeled 4-n-NP) to monitor extraction efficiency.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water.
-
Pass the entire 500 mL sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
-
Elution and Concentration: Elute the trapped analytes with an appropriate solvent like dichloromethane or acetone. Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of NP.
-
Analysis: Add an internal standard (e.g., PCB 209) and inject 1-2 µL into the GC-MS/MS system.[18]
-
GC Column: Phenyl-arylene equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 50°C, ramp to 300°C.[19]
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1] Monitor at least two precursor-to-product ion transitions for NP.
-
Typical Performance Data: GC-MS/MS
| Validation Parameter | Target Criteria | Typical Performance | Rationale / Causality |
| Linearity (r²) | > 0.995 | 0.998 | Demonstrates a reliable proportional response across the working concentration range. |
| Accuracy (Recovery) | 70 - 130% | 85 - 115% | Ensures the method accurately measures the true amount of analyte, accounting for extraction losses. |
| Precision (%RSD) | < 20% | < 15% | Indicates high reproducibility of the method, critical for consistent results. |
| Limit of Detection (LOD) | Reportable | ~10 ng/L | The lowest concentration the instrument can reliably distinguish from noise. |
| Limit of Quantitation (LOQ) | Reportable | ~30 ng/L | The lowest concentration that can be measured with acceptable accuracy and precision. |
Method 2: Validation of an LC-MS/MS Protocol
This protocol is aligned with the modern approach detailed in EPA Method 559.[15]
LC-MS/MS Experimental Workflow
Sources
- 1. High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS | Separation Science [sepscience.com]
- 2. epa.gov [epa.gov]
- 3. Abstract - NEMC [nemc.us]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. wjarr.com [wjarr.com]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. nemc.us [nemc.us]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. store.astm.org [store.astm.org]
- 17. normsplash.com [normsplash.com]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
Safety Operating Guide
Navigating the Disposal of 2-Nonylphenol: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Among the myriad of compounds utilized, 2-Nonylphenol presents a unique set of challenges due to its toxicological and ecotoxicological profile. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Imperative for Proper Disposal: The Science of this compound's Impact
This compound is not merely another chemical to be discarded; it is a substance with significant environmental and health implications. It is classified as a toxic xenobiotic compound and an endocrine disruptor, capable of interfering with the hormonal systems of various organisms[1]. Its primary origin in the environment is from the degradation of nonylphenol ethoxylates, which are common industrial surfactants[1][2].
Once in the environment, particularly in aquatic systems, this compound is highly toxic to aquatic life[3][4]. It can cause endocrine disruption in fish by mimicking estrogen, leading to feminization and a decrease in male fertility[1][5]. The persistence of this compound is also a major concern; its half-life in sediment is estimated to be over 60 years[5]. Human exposure is also a concern, as this compound has been detected in human breast milk, blood, and urine and is associated with reproductive and developmental effects in rodents[4].
Given these profound impacts, it is clear that the casual disposal of this compound down the drain or in regular trash is not an option. A rigorous and informed disposal protocol is essential.
Pre-Disposal Safety: Your First Line of Defense
Before initiating any disposal procedures, ensuring the safety of all personnel is paramount. This begins with a thorough understanding of the hazards associated with this compound and the implementation of appropriate engineering and personal protective measures.
Engineering Controls
All work with this compound, including preparation for disposal, must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[6]. Ensure that a safety shower and eyewash station are readily accessible[7].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound for disposal. This is not merely a recommendation but a critical safety requirement.
| PPE Component | Specification | Rationale |
| Gloves | Impervious gloves (e.g., neoprene or nitrile)[7]. Double gloving is recommended. | Protects against skin absorption, which can cause severe burns[8][9][10]. |
| Eye Protection | Splash-proof, chemical-resistant safety goggles or a face shield[7]. | Protects against accidental splashes that can cause severe eye damage[8][9][10]. |
| Lab Coat/Clothing | A lab coat, long-sleeved and legged clothing[7]. | Provides a barrier against skin contact. |
| Respiratory Protection | Use of an organic vapor cartridge respirator may be necessary if ventilation is insufficient[7]. | Protects against inhalation of harmful vapors. |
This table summarizes the essential Personal Protective Equipment (PPE) for handling this compound, based on safety data sheet recommendations.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that must be followed meticulously. This protocol is designed to address various forms of this compound waste generated in a laboratory setting.
Step 1: Waste Segregation and Collection
Crucial Insight: Proper segregation at the point of generation is the most critical step in preventing accidental mixing of incompatible chemicals and ensuring compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid[11].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first drop of waste was added.
-
Incompatible Materials: this compound is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides. It is also likely to react exothermically with concentrated sulfuric and nitric acids[12]. Ensure that these substances are never mixed with this compound waste.
Step 2: Managing Different Waste Streams
For Pure this compound (Unused or Surplus):
-
If the chemical is in its original, unopened container and is no longer needed, it may be possible to return it to the supplier or offer it to another research group.
-
If it is to be disposed of, it must be treated as hazardous waste. Do not attempt to dilute or neutralize it in the lab.
For Solutions Containing this compound:
-
Aqueous solutions containing this compound should be collected in the designated hazardous waste container. Do not dispose of these solutions down the sanitary sewer [13].
-
Organic solvent solutions containing this compound should be collected in a separate, compatible hazardous waste container labeled with all chemical components.
For Contaminated Labware and Materials (e.g., gloves, absorbent pads, glassware):
-
Solid Waste: All solid materials that have come into contact with this compound are considered hazardous waste. This includes gloves, pipette tips, and absorbent paper.
-
Collection: Place these contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container for solid waste.
-
Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste. After triple-rinsing, the glassware can be washed according to standard laboratory procedures.
Step 3: Handling Spills
In the event of a this compound spill, immediate and appropriate action is critical.
For Small Spills (less than 1 liter):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, use an absorbent material from a chemical spill kit to contain and absorb the spill[6].
-
Place the used absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
For Large Spills (more than 1 liter):
-
Evacuate the laboratory immediately[6].
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
A flowchart outlining the decision-making process for the disposal of this compound waste.
Final Disposal and Regulatory Compliance
All collected this compound waste is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11][14][15][16].
-
Storage: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[17].
-
Pickup: Arrange for the collection of your hazardous waste by your institution's EHS department or a certified hazardous waste disposal company.
-
Documentation: Maintain accurate records of the hazardous waste you generate and dispose of, as required by law.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
Nonylphenol - Wikipedia. (n.d.). Retrieved from [Link]
-
Nonylphenols and Water. (n.d.). Minnesota Department of Health. Retrieved from [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033–1049. [Link]
-
Sauereisen. (2020). SCC-202A - SDS No. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
G Ying, G., Williams, B., & Kookana, R. (2002). Environmental fate of nonylphenol ethoxylates: a review. Environment International, 28(3), 215–226. [Link]
-
Texas State University. (2020). Laboratory Chemical Hygiene Plan. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: Nonylphenol. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonylphenol. PubChem Compound Database. Retrieved from [Link]
-
Sasol. (2015). NONYLPHENOL SAFETY DATA SHEET. Retrieved from [Link]
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
California Code of Regulations. (n.d.). § 66261.101. Non-RCRA Hazardous Waste. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2025). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]
Sources
- 1. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]
- 4. epa.gov [epa.gov]
- 5. Nonylphenol - Wikipedia [en.wikipedia.org]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. sauereisen.com [sauereisen.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cpachem.com [cpachem.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Hazardous Waste Manual [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Nonylphenol
Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's intrinsic hazards. This guide provides essential safety and logistical information for the handling of 2-Nonylphenol, a compound that demands meticulous attention to safety protocols due to its corrosive nature, potential for reproductive toxicity, and environmental hazards.[1][2][3] As your partners in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to manage this chemical with confidence and precision.
Immediate Safety Briefing: Understanding the Risks of this compound
This compound is not a benign reagent. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and is a suspected reproductive toxin.[2][3][4] The primary danger lies in its ability to cause significant corrosive damage upon contact and its potential for systemic effects if absorbed. Furthermore, its high toxicity to aquatic life necessitates stringent environmental controls.[2][5][6] Understanding these risks is the causal basis for the stringent personal protective equipment (PPE) and handling protocols that follow. All handling of this compound should, at a minimum, occur within a certified chemical fume hood to mitigate inhalation exposure.[7]
Core Protective Measures: A Multi-Layered Defense
The selection of PPE is not a matter of simple preference but a risk-based determination. The following protocols form a self-validating system of protection, ensuring that each layer of defense is appropriate for the task at hand.
Direct skin contact with this compound can cause severe chemical burns.[2] The choice of glove material is therefore critical.
-
For Incidental Contact (e.g., handling sealed containers, weighing small quantities): Disposable nitrile gloves (minimum 6 mm thickness) are required.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
For Prolonged or Immersion Contact (e.g., cleaning spills, preparing large-volume solutions): More robust gloves such as neoprene or those made of other impervious materials should be used.[8]
-
Protocol Integrity: Never reuse disposable gloves.[7] After handling this compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[9]
This compound can cause serious and potentially irreversible eye damage.[6][10]
-
Minimum Requirement: Chemical splash goggles are mandatory for any procedure involving this compound.[7][8] These must be tightly fitting to provide a seal around the eyes.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from corrosive splashes.
To prevent contact with clothing and underlying skin, appropriate body protection is essential.
-
A chemically resistant lab coat or apron must be worn over full-length pants and closed-toe shoes.[7][8]
-
Ensure the lab coat is fully buttoned. In the event of a significant spill onto the lab coat, it must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
While the primary engineering control is a chemical fume hood, respiratory protection may be necessary in specific situations.
-
Standard Operations: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapors.[7]
-
Emergency or High-Risk Scenarios: In the event of a large spill, ventilation failure, or when weighing powders outside of a containment hood, a respirator is required.[1][7] A full-face mask with a combination organic vapor cartridge is recommended.[1][8] For extended interventions, a powered air-purifying respirator (PAPR) may be more appropriate.
PPE Selection Matrix
For rapid assessment, the following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (in fume hood) | Nitrile Gloves (6mm min.) | Chemical Splash Goggles | Chemical-Resistant Lab Coat | Not required (within fume hood) |
| Preparing Solutions (in fume hood) | Nitrile Gloves (6mm min.) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat | Not required (within fume hood) |
| Transferring Large Volumes | Neoprene or other impervious gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat/Apron | Work in fume hood. Required if potential for vapor release exists. |
| Spill Cleanup | Neoprene or other impervious gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Lab Coat/Apron | Required (Full-face respirator with organic vapor cartridge) |
Operational and Disposal Plans
A safe workflow is as critical as the PPE worn. The following diagram and protocols outline the essential steps for handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
-
Waste Collection: All this compound waste, including contaminated media, disposable gloves, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Container Integrity: Ensure waste containers are compatible with this compound and are kept closed except when adding waste.
-
Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][9] It is toxic to aquatic life and must be managed by a licensed disposal company.[9]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[11]
Emergency Response: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency can significantly mitigate harm.
-
Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing, including shoes and belts.[6] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[7][12] Seek immediate medical attention.[6]
-
Eye Contact: Rapid decontamination is critical.[12] Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[7][12][13] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing has stopped or is difficult, provide artificial respiration and call for immediate medical assistance.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Call a poison control center or physician immediately.[11]
-
Small Spill (less than 1 liter, contained in a fume hood):
-
Alert others in the area.[7]
-
Wearing the appropriate PPE (including respirator), contain the spill with absorbent pads from a chemical spill kit.[7]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]
-
Decontaminate the area thoroughly.
-
-
Large Spill (more than 1 liter or outside a fume hood):
-
Evacuate the laboratory immediately.[7]
-
Alert laboratory personnel and contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
By adhering to these detailed protocols, you establish a robust safety framework that protects not only yourself and your colleagues but also the integrity of your research and the environment.
References
- Nonylphenol Ethoxylate - Amaris Chemical Solutions.
- Laboratory Chemical Hygiene Plan (2020).
- Ethoxylated Nonylphenol NP-9 & 9.5 - GJ Chemical.
- Standard Operating Procedure - UNM Chemistry.
- nonylphenol (C15H24O) - GazFinder.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- SAFETY DATA SHEET - Chem Service (2015).
- SCC-202A - SDS No - Sauereisen (2020).
- SAFETY DATA SHEET - Sigma-Aldrich (2025).
- NONYLPHENOL - EC-SAFETY DATA SHEET (2017).
- NONYLPHENOL - SasolTechData.com (2015).
- Safety data sheet - CPAChem (2024).
- SAFETY DATA SHEET - Thermo Fisher Scientific (2025).
- NONYL PHENOL CAS NO 84852-15-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Safety Data Sheet Nonylphenol, ethoxylated (9-EO) - Redox (2025).
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo.
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
Sources
- 1. Respiratory protection equipments C15H24O (nonylphenol), CAS number 25154-52-3 [en.gazfinder.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cpachem.com [cpachem.com]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. gjchemical.com [gjchemical.com]
- 7. docs.gato.txst.edu [docs.gato.txst.edu]
- 8. sauereisen.com [sauereisen.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. redox.com [redox.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
